molecular formula C5H9ClF3NO B1455822 3-(Trifluoromethyl)morpholine hydrochloride CAS No. 1196152-13-2

3-(Trifluoromethyl)morpholine hydrochloride

Cat. No.: B1455822
CAS No.: 1196152-13-2
M. Wt: 191.58 g/mol
InChI Key: OHFRHIUJBMHGLQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO and its molecular weight is 191.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(trifluoromethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRHIUJBMHGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-13-2, 1430086-53-5
Record name Morpholine, 3-(trifluoromethyl)-, hydrochloride (1:1)
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Record name 3-(trifluoromethyl)morpholine hydrochloride
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Record name (3R)-3-(trifluoromethyl)morpholine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 3-(Trifluoromethyl)morpholine hydrochloride emerges as a valuable building block in this context, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

This compound is a chiral molecule, existing as a racemic mixture or as individual (R) and (S) enantiomers. The hydrochloride salt form enhances its stability and handling characteristics.

Key Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that properties may vary slightly depending on the isomeric form (racemic vs. enantiopure) and the purity of the sample.

PropertyValueSource(s)
Chemical Formula C₅H₉ClF₃NO[1][2]
Molecular Weight 191.58 g/mol [1][2]
CAS Number 1196152-13-2 (racemic hydrochloride)[1][2]
1430086-53-5 ((R)-hydrochloride)
1196152-13-2 ((3R)-hydrochloride is also listed under this CAS)[3]
Appearance White to off-white solid/powder[4]
Melting Point Not definitively reported in the searched literature.
Boiling Point Not reported for the hydrochloride salt.
Solubility Soluble in water. Solubility in organic solvents like methanol, ethanol, and DMSO is expected but quantitative data is not readily available.[5]
Storage Store at room temperature in a dry and cool place.[4]

Synthesis and Elucidation of Structure

The synthesis of 3-(trifluoromethyl)morpholines can be achieved through various synthetic strategies, with the choice of route often depending on the desired stereochemistry and scalability.

General Synthetic Approach

A common and scalable approach for the synthesis of both racemic and optically active 2- and 3-trifluoromethylmorpholines commences from the commercially available 2-trifluoromethyloxirane[6]. This method allows for the production of multigram quantities of the desired products[6].

A general workflow for the synthesis is outlined below:

G start 2-Trifluoromethyloxirane step1 Ring opening with a suitable amine start->step1 step2 Intramolecular cyclization step1->step2 step3 Purification step2->step3 end 3-(Trifluoromethyl)morpholine step3->end hcl HCl treatment end->hcl final 3-(Trifluoromethyl)morpholine HCl hcl->final

Caption: General synthetic workflow for this compound.

Enantioselective Synthesis

For applications in drug development where specific stereoisomers are often required, enantioselective synthesis is crucial. A biocatalytic approach employing an imine reductase (IRED) has been successfully developed for the synthesis of the related compound, (S)-3-(4-(trifluoromethyl)phenyl)morpholine[3]. This method has proven to be highly efficient and scalable, yielding the product in high enantiomeric excess[3]. While not directly for the title compound, this strategy highlights a powerful tool for accessing chiral trifluoromethylated morpholines.

Structural Elucidation

The definitive structural confirmation of this compound and its intermediates relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of the morpholine ring typically exhibits characteristic multiplets for the methylene protons. The protons on the carbons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to those adjacent to the nitrogen. The proton at the C3 position, bearing the trifluoromethyl group, will show coupling to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons of the morpholine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the carbons adjacent to the heteroatoms (N and O) will be deshielded.

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching (as the ammonium salt) in the region of 2400-3200 cm⁻¹.

  • C-H stretching of the methylene groups around 2850-3000 cm⁻¹.

  • C-O-C stretching of the ether linkage, typically in the 1050-1150 cm⁻¹ region.

  • Strong C-F stretching bands associated with the trifluoromethyl group, usually found in the 1000-1350 cm⁻¹ range.

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For 3-(Trifluoromethyl)morpholine, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern can provide further structural information, with potential cleavages of the morpholine ring and loss of the trifluoromethyl group.

Reactivity and Chemical Behavior

The reactivity of 3-(Trifluoromethyl)morpholine is primarily centered around the secondary amine functionality and is influenced by the electron-withdrawing nature of the trifluoromethyl group.

Basicity

The presence of the strongly electron-withdrawing trifluoromethyl group is expected to reduce the basicity of the morpholine nitrogen compared to unsubstituted morpholine. This has implications for its reactivity in acid-base reactions and as a nucleophile.

N-Functionalization Reactions

The secondary amine of the morpholine ring is a key site for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships.

  • N-Alkylation: The nitrogen can be alkylated using various electrophiles such as alkyl halides. The reaction typically proceeds under basic conditions to deprotonate the morpholine hydrochloride and generate the free amine nucleophile.

  • N-Acylation: Acylation of the morpholine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage and is a common strategy for synthesizing a wide range of derivatives.

G start 3-(CF3)Morpholine alkylation N-Alkylation (e.g., R-X, base) start->alkylation acylation N-Acylation (e.g., RCOCl, base) start->acylation product_alk N-Alkyl-3-(CF3)Morpholine alkylation->product_alk product_acyl N-Acyl-3-(CF3)Morpholine acylation->product_acyl

Caption: Key N-functionalization reactions of 3-(Trifluoromethyl)morpholine.

Applications in Research and Development

This compound serves as a crucial building block in pharmaceutical and agrochemical research. The trifluoromethyl group enhances chemical stability and lipophilicity, properties that are highly desirable in the development of bioactive molecules.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Structurally related compounds have been identified as intermediates in the synthesis of drugs targeting neurokinin receptors, which are implicated in nausea and pain perception[6]. The morpholine scaffold itself is known to improve solubility and brain permeability, making it an attractive feature for central nervous system (CNS) drug candidates.

Agrochemical Formulations

In the agrochemical industry, 3-(Trifluoromethyl)morpholine derivatives are utilized in the formulation of more effective pesticides and herbicides. The trifluoromethyl group contributes to improved absorption, stability, and overall efficacy of these agrochemicals.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available information, this compound is classified with the following hazard statements[1][7]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. Its unique combination of a chiral morpholine scaffold and a trifluoromethyl group offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

  • Balsamo, J., Ortiz, A., Farrell, R., Herron, J., Cosbie, A., Hu, K., Wells, S., & Yan, H. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society.
  • (2S)-2-(trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • This compound, 95% Purity, C5H9ClF3NO, 1 gram. (n.d.). LabAlley.
  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed.
  • Morpholine hydrochloride. (n.d.). NIST WebBook.
  • Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs.
  • Morpholine. (n.d.). The Merck Index Online.
  • This compound (C5H8F3NO). (n.d.). PubChemLite.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate.
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). (n.d.). Human Metabolome Database.
  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. (n.d.). ResearchGate.
  • EP1087966B1 - Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (n.d.). ResearchGate.
  • The reactions of acids 2 a,b with morpholine 3 a. (n.d.). ResearchGate.
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021, July 18). Semantic Scholar.
  • 2-(Trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem.
  • Morpholine. (n.d.). Sciencemadness Wiki.
  • Morpholine. (n.d.). NCBI Bookshelf.
  • Morpholine. (n.d.). NIST WebBook.
  • Infrared Spectra of Controlled Substances. (n.d.). Spectra Analysis.
  • 3-[5-(Trifluoromethyl)-3-pyridinyl]morpholine. (2025, November 15). PubChem.

Sources

The Strategic Advantage of Fluorination: An In-depth Technical Guide to 3-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the various fluorinated moieties, the trifluoromethyl (CF₃) group holds a privileged position. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is integrated into a morpholine ring—a scaffold celebrated for its favorable safety profile and ability to enhance aqueous solubility—the resulting building block, 3-(Trifluoromethyl)morpholine, and its hydrochloride salt (CAS Number: 1196152-13-2), becomes a highly valuable asset in the medicinal chemist's toolbox.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of 3-(Trifluoromethyl)morpholine hydrochloride. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its characterization, explore its applications in drug discovery with illustrative examples, and provide essential safety and handling information. Our aim is to equip you with the knowledge to effectively leverage this versatile building block in your research and development endeavors.

Physicochemical Properties: Understanding the Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group at the 3-position of the morpholine ring imparts a unique set of physicochemical properties that are highly advantageous for drug design.

PropertyValue/DescriptionSignificance in Drug Discovery
CAS Number 1196152-13-2Unique identifier for the hydrochloride salt form.
Molecular Formula C₅H₉ClF₃NOProvides the elemental composition.
Molecular Weight 191.58 g/mol Influences diffusion and transport properties.
Appearance White to off-white solidBasic physical state.
pKa (of the morpholine nitrogen) Estimated to be lower than that of morpholine (approx. 8.5)The electron-withdrawing CF₃ group reduces the basicity of the morpholine nitrogen. This can be beneficial in reducing off-target interactions with aminergic receptors and improving the pharmacokinetic profile.
LogP Higher than morpholineThe lipophilic CF₃ group increases the octanol-water partition coefficient, which can enhance membrane permeability and cell penetration.
Metabolic Stability Generally enhancedThe strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, leading to improved in vivo stability and a longer half-life of drug candidates.

The trifluoromethyl group's strong electron-withdrawing nature significantly lowers the pKa of the morpholine nitrogen. This reduced basicity can be a critical design element, as it may mitigate potential liabilities associated with more basic amines, such as hERG channel inhibition or unwanted interactions with acidic cellular components. Furthermore, the increased lipophilicity bestowed by the CF₃ group can be strategically employed to fine-tune the overall lipophilic profile of a drug candidate, optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Characterization: A Practical Approach

The synthesis of 3-(Trifluoromethyl)morpholine can be achieved through various synthetic routes. A common and scalable approach commences from the readily available starting material, 2-(trifluoromethyl)oxirane. The following is a representative, multi-step synthesis protocol.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)morpholine

This protocol outlines a general, four-step synthesis of racemic 3-(Trifluoromethyl)morpholine, which can then be converted to its hydrochloride salt.

Step 1: Ring-opening of 2-(trifluoromethyl)oxirane

  • To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in a suitable solvent such as isopropanol, add a solution of a primary amine with a readily cleavable protecting group, for example, benzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude amino alcohol intermediate.

Step 2: O-Alkylation

  • Dissolve the crude amino alcohol from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes, add a suitable two-carbon electrophile with a leaving group, for instance, 2-bromoethanol (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization (Cyclodehydration)

  • Dissolve the product from Step 2 in a high-boiling point solvent like toluene.

  • Add a dehydrating agent, such as concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours, using a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 4: Deprotection and Salt Formation

  • Dissolve the crude protected 3-(trifluoromethyl)morpholine in a suitable solvent like methanol.

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl protecting group.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting free base of 3-(trifluoromethyl)morpholine in a suitable solvent such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Synthesis_Workflow Start 2-(Trifluoromethyl)oxirane Step1 Step 1: Ring Opening (Benzylamine) Start->Step1 Intermediate1 Amino Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: O-Alkylation (2-Bromoethanol, NaH) Intermediate1->Step2 Intermediate2 Linear Precursor Step2->Intermediate2 Step3 Step 3: Cyclization (H₂SO₄, Heat) Intermediate2->Step3 Intermediate3 N-Benzyl-3-(trifluoromethyl)morpholine Step3->Intermediate3 Step4 Step 4: Deprotection & Salt Formation (H₂, Pd/C; HCl) Intermediate3->Step4 End 3-(Trifluoromethyl)morpholine HCl Step4->End

Synthetic pathway for this compound.
Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons, with their chemical shifts and coupling patterns influenced by the adjacent trifluoromethyl group. The protons on the carbon bearing the CF₃ group will likely appear as a complex multiplet.

    • ¹³C NMR: The carbon NMR will show distinct signals for the five carbons of the morpholine ring. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 156.06.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: A Versatile Building Block

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its incorporation can be a key step in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Case Study: Incorporation into a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a morpholine moiety to improve solubility and engage in hydrogen bonding interactions within the kinase active site. The substitution with a trifluoromethyl group can further enhance the binding affinity and metabolic stability.

Drug_Development_Workflow cluster_0 Lead Optimization cluster_1 Preclinical Testing BuildingBlock 3-(Trifluoromethyl)morpholine HCl Synthesis Chemical Synthesis BuildingBlock->Synthesis LeadCompound Lead Compound (with unsubstituted morpholine) LeadCompound->Synthesis NewCandidate New Drug Candidate (with CF₃-morpholine) Synthesis->NewCandidate ADME ADME Profiling NewCandidate->ADME Efficacy In vitro/In vivo Efficacy NewCandidate->Efficacy FavorablePK FavorablePK ADME->FavorablePK Improved Pharmacokinetics EnhancedPotency EnhancedPotency Efficacy->EnhancedPotency Increased Potency

Role of 3-(CF₃)morpholine HCl in drug development.

The morpholine ring can be incorporated into a lead molecule through various chemical transformations, such as nucleophilic substitution or reductive amination, depending on the functional groups present on the lead compound. The resulting analog containing the 3-(trifluoromethyl)morpholine moiety would then be subjected to a battery of in vitro and in vivo assays to evaluate its improved properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this exact compound may not be readily available, the safety profile can be inferred from related morpholine derivatives and general laboratory safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion: A Strategic Asset for Next-Generation Therapeutics

This compound stands as a testament to the power of strategic fluorination in modern drug design. Its unique combination of a privileged heterocyclic scaffold and a bioisosterically advantageous functional group provides medicinal chemists with a powerful tool to address the multifaceted challenges of drug discovery. By understanding its synthesis, properties, and applications, researchers can unlock new possibilities in the development of safer and more effective medicines.

References

  • Mykhailiuk, P. K. (2015). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 71(29), 4963-4969.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Elucidating the Molecular Architecture of 3-(Trifluoromethyl)morpholine Hydrochloride: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Trifluoromethyl Group's Role in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The morpholine scaffold is a privileged structure, frequently appearing in bioactive compounds due to its favorable physicochemical properties and synthetic accessibility. The combination of these two moieties in 3-(Trifluoromethyl)morpholine hydrochloride presents a building block of significant interest for the development of novel therapeutics, particularly in neuropharmacology and agrochemical research.[1][2]

This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple recitation of techniques to explore the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow. Our approach is grounded in a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

The Analytical Blueprint: A Strategy for Unambiguous Structure Confirmation

The primary objective is to confirm the molecular structure, including connectivity, the specific position of the trifluoromethyl group, and the overall molecular formula. Our strategy relies on obtaining orthogonal data from multiple analytical techniques. Mass spectrometry will provide the molecular weight and elemental composition, NMR will map the precise atomic connectivity and stereochemistry, and IR spectroscopy will confirm the presence of key functional groups.

cluster_0 Initial Characterization cluster_1 Data Integration & Verification cluster_2 Final Structure Confirmation Sample 3-(Trifluoromethyl)morpholine HCl MS Mass Spectrometry (ESI-MS & HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Sample->NMR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Provides Func_groups Func_groups IR->Func_groups Confirms Connectivity ¹H-¹³C Framework & Proton Environment NMR->Connectivity Defines Structure Final Elucidated Structure MW_Formula->Structure Func_Groups Functional Groups (CF₃, N-H, C-O-C) Func_Groups->Structure Connectivity->Structure

Caption: Overall workflow for the structure elucidation of 3-(Trifluoromethyl)morpholine HCl.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry serves as the initial and foundational analysis, providing the molecular weight of the free base and, through high-resolution analysis, its elemental composition. This technique is crucial for validating the success of the synthesis.[3][4]

Experimental Protocol: ESI-MS and HRMS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to approximately 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer for high-resolution analysis.[5]

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The morpholine nitrogen is a ready site for protonation.

  • Instrument Parameters (Typical):

    • Capillary Voltage: 3.9 kV[3]

    • Nebulizer Gas Pressure: 1.2 bar[3]

    • Dry Gas Flow Rate: 4 L/min at 200°C[3]

    • Mass Range: 100–500 m/z

Data Interpretation: From Mass to Formula

The target free base, 3-(Trifluoromethyl)morpholine, has a molecular formula of C₅H₈F₃NO.

  • Expected Monoisotopic Mass: 155.0558 Da

  • Expected Protonated Ion [M+H]⁺: 156.0636 Da

The high-resolution mass spectrometer should detect an ion with an m/z value extremely close to 156.0636. The measured mass accuracy, typically below 3 ppm, provides strong confidence in the elemental formula C₅H₉F₃NO⁺ for the protonated species, effectively ruling out other potential elemental compositions.[5]

Tandem MS (MS/MS) for Structural Insight

To further confirm the structure, the protonated molecular ion (m/z 156.06) is isolated and fragmented. The fragmentation pattern provides clues about the molecule's connectivity.

cluster_path1 cluster_path2 cluster_path3 M [M+H]⁺ m/z 156.06 F1 Loss of H₂O (-18.01 Da) M->F1 F2 Ring Opening M->F2 F4 Loss of •CF₃ (-69.00 Da) M->F4 P1 m/z 138.05 F1->P1 F3 Loss of CF₃CH₂ (-83.02 Da) F2->F3 P2 m/z 86.06 [C₄H₈NO]⁺ F3->P2 P3 m/z 87.06 F4->P3

Caption: Plausible MS/MS fragmentation pathways for protonated 3-(Trifluoromethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed structural information, confirming the carbon-hydrogen framework, the relative positions of all atoms, and the chemical environment of the fluorine atoms. For morpholine derivatives, NMR can be complex due to the chair conformation of the ring, which leads to distinct signals for axial and equatorial protons.[6][7]

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to allow for exchange of the acidic N-H proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C{¹H} NMR: Shows the number of unique carbon atoms.

    • ¹⁹F NMR: Directly observes the trifluoromethyl group. This is a highly specific and sensitive experiment.[8]

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

Predicted NMR Data and Interpretation

The structure of 3-(Trifluoromethyl)morpholine dictates a specific set of expected signals. The electron-withdrawing trifluoromethyl group will significantly deshield adjacent protons and carbons.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling (J) in Hz Assignment
¹H~4.0 - 4.5m-H-3
¹H~3.6 - 4.0m-H-2ax, H-2eq, H-5ax, H-5eq
¹H~3.0 - 3.4m-H-6ax, H-6eq
¹³C~68 - 72qJ(C,F) ≈ 30-35C-3
¹³C~120 - 125qJ(C,F) ≈ 270-280-CF₃
¹³C~65 - 69t-C-5
¹³C~55 - 60t-C-2
¹³C~42 - 46t-C-6
¹⁹F~ -75 to -80 (rel. to CFCl₃)s--CF₃

Note: Predicted values are estimates. Actual values depend on solvent and precise conformation.

Key Interpretive Points:

  • ¹H NMR: The proton at the C-3 position (H-3), being adjacent to the CF₃ group, is expected to be the most downfield of the aliphatic protons. The remaining morpholine protons will appear as complex multiplets due to geminal and vicinal coupling, as well as potential axial-equatorial differentiation.[7]

  • ¹³C NMR: The carbon of the CF₃ group will appear as a quartet with a large one-bond C-F coupling constant (~275 Hz). The C-3 carbon, directly attached to the CF₃ group, will also be a quartet but with a smaller two-bond coupling constant (~32 Hz).

  • ¹⁹F NMR: A single sharp signal is expected, confirming the presence of a single, chemically equivalent CF₃ group.[8]

  • 2D NMR: HSQC will definitively link each proton signal to its attached carbon. COSY will trace the connectivity from H-2 -> H-3 -> N-H and H-5 -> H-6, confirming the morpholine ring structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing orthogonal data that supports the MS and NMR findings. The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 600 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

Data Interpretation: Identifying Key Vibrations
Frequency Range (cm⁻¹) Vibration Type Significance
3200 - 2700N-H⁺ stretch (broad)Confirms the presence of the protonated amine hydrochloride salt.
1300 - 1000C-F stretches (multiple, very strong)The characteristic and intense absorption of the trifluoromethyl group. This is a key diagnostic feature.[9][11]
1150 - 1050C-O-C stretch (strong)Confirms the ether linkage within the morpholine ring.
2980 - 2850C-H stretchesAliphatic C-H bonds of the morpholine ring.

The presence of very intense bands in the 1300-1000 cm⁻¹ region is highly indicative of a trifluoromethylated compound.[10]

Synthesis and Conclusion

The synthesis of 3-trifluoromethylmorpholine can be achieved from commercially available 2-trifluoromethyloxirane.[2] The subsequent treatment with a solution of hydrogen chloride provides the hydrochloride salt. The collective data from MS, NMR, and IR provides an unambiguous and self-validating confirmation of the structure of this compound. The high-resolution mass confirms the elemental formula, the detailed 1D and 2D NMR experiments map the precise atomic connectivity, and IR spectroscopy verifies the presence of all key functional groups. This rigorous, multi-technique approach ensures the highest level of confidence in the identity and purity of this valuable building block for pharmaceutical and agrochemical research.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Emeléus, H. J., & Haszeldine, R. N. (1955). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 33(5), 833-841.
  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Chem-Impex. (n.d.). 3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). The chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate.
  • Chen, Z., et al. (2007). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Langmuir, 23(12), 6584-6589.
  • LabSolutions. (n.d.). 3-(trifluoromethyl)morpholine;hydrochloride.
  • Zhang, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PLoS ONE, 11(7), e0159249.
  • Ogawa, T., Carlson, G. A., & Pimentel, G. C. (1964). Reaction rate of trifluoromethyl radicals by rapid scan infrared spectroscopy. The Journal of Physical Chemistry, 68(11), 3349-3351.
  • Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.
  • Shcherbatiuk, A. V., et al. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-[4-(trifluoromethyl)phenyl]morpholine(1024174-16-0) 1H NMR.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Khan, M. A. A., et al. (2021). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Wang, Y., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 24(18), 3326.
  • Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Chemosphere, 50(1), 81-91.
  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • NotDijkstra. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Spectroscopic Signature of a Key Pharmaceutical Building Block

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 3-(Trifluoromethyl)morpholine hydrochloride stands as a significant building block in medicinal chemistry, valued for the introduction of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. This guide provides an in-depth analysis of the spectral data for this compound, offering a foundational reference for its characterization. In the absence of directly published experimental spectra for this specific salt, this document leverages established principles of spectroscopy and data from closely related analogs to present a robust, predictive spectral analysis. Every piece of data and its interpretation is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 3-(trifluoromethyl)morpholine. The presence of the trifluoromethyl group at the 3-position introduces a chiral center, meaning the compound can exist as a pair of enantiomers. The morpholine ring typically adopts a chair conformation.[1] Protonation of the nitrogen atom to form the hydrochloride salt is expected to influence the chemical environment of the neighboring protons and carbons.

PropertyValueSource
Molecular FormulaC₅H₉ClF₃NO[2]
Molecular Weight191.58 g/mol [2]
AppearanceWhite to off-white solid (Predicted)N/A
ChiralityExists as (R) and (S) enantiomers[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The predicted spectra are based on the analysis of N-substituted morpholines and compounds containing the trifluoromethyl group.[1][4][5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals for the protons on the morpholine ring and the N-H proton. The trifluoromethyl group will induce splitting in the signal of the adjacent proton at the C3 position.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet1HN-H ₂⁺The acidic proton on the positively charged nitrogen is expected to be significantly deshielded and may exchange with residual water in the solvent, leading to a broad signal.
~4.2 - 4.4Multiplet1HC3-H This proton is adjacent to the electron-withdrawing trifluoromethyl group and the nitrogen atom, leading to a downfield shift. It will be split by the fluorine atoms of the CF₃ group and the adjacent CH₂ protons.
~3.8 - 4.1Multiplet2HO-CH ₂ (C5)Protons on the carbon adjacent to the oxygen atom are typically found in this region in morpholine derivatives.[5]
~3.2 - 3.6Multiplet4HN-CH ₂ (C2 & C6)Protons on the carbons adjacent to the protonated nitrogen are deshielded and will appear as complex multiplets due to coupling with each other and the N-H proton.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by the presence of four distinct signals for the morpholine ring carbons and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)AssignmentRationale
~122 - 126Quartet (¹JCF ≈ 280-300 Hz)C F₃The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant.
~65 - 68SingletC 5The carbon atom adjacent to the oxygen is expected in this region for morpholine rings.[6]
~58 - 62Quartet (²JCCF ≈ 30-35 Hz)C 3The carbon bearing the trifluoromethyl group will be shifted downfield and will exhibit a smaller two-bond C-F coupling.
~42 - 46SingletC 2The carbon adjacent to the protonated nitrogen is expected to be deshielded.
~40 - 44SingletC 6The other carbon adjacent to the protonated nitrogen.
Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum e->g h Fourier Transform f->h g->h i Phase and Reference h->i j Integrate and Peak Pick i->j k Structural Elucidation j->k Spectral Analysis

Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H⁺, C-H, C-O, and C-F bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2400-2800Broad, StrongN-H⁺ stretchThe stretching vibration of the ammonium salt N-H bond typically appears as a broad and strong absorption in this region.
2850-3000MediumC-H stretchAliphatic C-H stretching vibrations from the methylene groups of the morpholine ring.[7]
1100-1300Strong, BroadC-F stretchThe C-F stretching vibrations of the trifluoromethyl group are known to produce very strong and characteristic absorptions in this region.[8][9]
1050-1150StrongC-O-C stretchThe asymmetric stretching of the C-O-C ether linkage in the morpholine ring.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR_Workflow A Record Background Spectrum (Clean ATR) B Place Sample on ATR Crystal A->B C Apply Pressure B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction, Peak Labeling) D->E F Identify Functional Groups E->F

Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrometry Data (Positive Ion ESI)

The mass spectrum is expected to show the molecular ion of the free base after the loss of HCl.

m/zIonRationale
156.06[M+H]⁺The protonated molecular ion of 3-(trifluoromethyl)morpholine (C₅H₈F₃NO). The calculated exact mass is 156.0631.
136.05[M+H - HF]⁺Loss of hydrogen fluoride from the molecular ion.
86.06[C₄H₈NO]⁺A common fragment for morpholine derivatives resulting from the loss of the C3 substituent.[10]
Fragmentation Pathway

The fragmentation of the protonated 3-(trifluoromethyl)morpholine is likely to be initiated by the loss of the trifluoromethyl group or cleavage of the morpholine ring.

MS_Fragmentation Parent [C₅H₈F₃NO + H]⁺ m/z = 156 Frag1 [C₅H₈NO]⁺ m/z = 87 Parent->Frag1 - CF₃ Frag3 [C₅H₇F₂NO + H]⁺ m/z = 136 Parent->Frag3 - HF Frag2 [C₄H₈NO]⁺ m/z = 86 Frag1->Frag2 - H

Predicted fragmentation of 3-(trifluoromethyl)morpholine.
Experimental Protocol for MS Data Acquisition (ESI-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for positive ion mode.

  • Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed m/z values with the calculated exact masses.

Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and MS, derived from established spectroscopic principles and analysis of analogous compounds, offers a robust framework for the identification and characterization of this important pharmaceutical intermediate. The detailed experimental protocols provide a clear roadmap for researchers to acquire their own data. As with any predictive analysis, experimental verification is the gold standard, and this guide serves as a valuable tool to facilitate that process.

References

  • H. S. Gutowsky, and C. J. Hoffman. "CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3." Canadian Journal of Chemistry, 31(9), 847-856.
  • Zhang, Y., et al. (2022). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Journal of Molecular Spectroscopy, 387, 111649.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15420299, 4-(3-(Trifluoromethyl)phenyl)morpholine." PubChem, [Link].
  • Royal Society of Chemistry. (2010).
  • Briggman, K. A., & Stephenson, J. C. (2002). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 106(42), 10839-10846.
  • Moser, A. (2008).
  • LibreTexts. (2023).
  • Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). Morpholine hydrochloride.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...
  • Dudás, J., & V-Varecza, Z. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

Sources

The Trifluoromethylated Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the versatile morpholine scaffold, a privileged heterocyclic motif in its own right, the resulting trifluoromethylated morpholine derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of this unique chemical class. We will delve into their significant anticancer, central nervous system (CNS), antiviral, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will illuminate the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, offering valuable insights for the rational design of next-generation therapeutics.

The Synergy of Trifluoromethyl and Morpholine Moieties: A Physicochemical Perspective

The morpholine ring, with its inherent aqueous solubility and hydrogen bonding capabilities, often imparts favorable pharmacokinetic properties to drug candidates. The introduction of a trifluoromethyl group further enhances these attributes in several key ways:

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the morpholine scaffold, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to an increased half-life and improved bioavailability of the drug.

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the morpholine nitrogen, reducing its basicity. This can prevent unwanted interactions with acidic cellular components and reduce off-target effects.

  • Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformation of the morpholine ring and its substituents, locking the molecule into a bioactive conformation for optimal target engagement.

The strategic placement of the trifluoromethyl group on the morpholine ring is a critical consideration in drug design, as it can profoundly influence the molecule's interaction with its biological target.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylated morpholine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways implicated in tumor growth and survival.

Inhibition of PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several trifluoromethylated morpholine derivatives have been shown to be potent inhibitors of this pathway. For instance, morpholine-substituted tetrahydroquinoline derivatives bearing 3,5-bis(trifluoromethyl)phenyl moieties have demonstrated exceptional cytotoxicity against various cancer cell lines.[1]

Table 1: Anticancer Activity of Trifluoromethylated Morpholine-Tetrahydroquinoline Derivatives [1]

CompoundSubstitution PatternA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
10e 3,5-bis(trifluoromethyl)0.033 ± 0.003-0.63 ± 0.02
10h 3,5-bis(trifluoromethyl)-0.087 ± 0.007-
10d 3-fluoro, 5-trifluoromethyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008

Data presented as mean ± standard deviation.

The potent activity of compounds 10e and 10h highlights the importance of the 3,5-bis(trifluoromethyl) substitution pattern for robust anticancer efficacy.[2]

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5][6][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated morpholine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add trifluoromethylated morpholine derivatives B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Data Analysis H->I Calculate IC50

Figure 1: Workflow for the MTT assay.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The ability of trifluoromethylated morpholines to cross the blood-brain barrier makes them attractive candidates for the treatment of CNS disorders. Their neuroprotective and anti-neuroinflammatory properties have been demonstrated in various preclinical models.

Neuroprotective Effects in Parkinson's Disease Models

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. A fluoxetine derivative, 4-[3-oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has shown significant neuroprotective effects in a mouse model of PD induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[8][9][10][11]

In vitro studies using LPS-stimulated BV-2 microglial cells revealed that OTPM significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various cytokines.[10][11] In vivo, OTPM treatment in MPTP-induced mice led to:

  • Reduced microglial and astrocytic activation. [8][11]

  • Suppression of neuroinflammatory responses. [8][9]

  • Prevention of motor impairments. [8][11]

These findings suggest that the neuroprotective effects of OTPM are mediated, at least in part, by its ability to modulate glial activity and reduce neuroinflammation.[8]

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This in vivo model is widely used to study the pathophysiology of PD and to evaluate the efficacy of potential neuroprotective agents.[1][12][13][14]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg) intraperitoneally four times at 2-hour intervals on a single day.[9]

  • Compound Treatment: Administer the test compound (e.g., OTPM, 10 mg/kg, orally) for a specified period (e.g., 7 days) starting before or after MPTP administration.[11]

  • Behavioral Assessment: Perform behavioral tests such as the pole test and the Y-maze test to assess motor coordination and cognitive function.[9]

  • Tissue Collection and Analysis: Euthanize the mice and collect brain tissue for immunohistochemical analysis of dopaminergic neuron markers (e.g., tyrosine hydroxylase) and glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

MPTP_Model cluster_treatment Treatment Phase cluster_assessment Assessment Phase A Acclimatize Mice B Administer MPTP A->B C Administer Test Compound (Trifluoromethylated Morpholine) B->C D Behavioral Testing (Pole Test, Y-Maze) C->D E Tissue Collection (Brain) D->E F Immunohistochemistry (TH, Iba1, GFAP) E->F G Data Analysis F->G

Figure 2: Workflow for the MPTP mouse model.

Antiviral Activity: Combating Viral Infections

The unique electronic properties of the trifluoromethyl group can enhance the ability of morpholine derivatives to interact with viral enzymes and proteins, leading to the inhibition of viral replication. While research in this area is still emerging, some studies have shown promising antiviral activity for this class of compounds.

Inhibition of Herpes Simplex Virus Type 1 (HSV-1)

A study on trifluoromethylthiolane derivatives, which share structural similarities with trifluoromethylated morpholines, demonstrated significant inhibition of Herpes Simplex Virus type 1 (HSV-1) reproduction.[15] The compound 2-hydroxy-2-trifluoromethylthiolane was found to reduce the viral titer, suggesting that while virus particles are formed, they are not fully functional and are unable to cause a productive infection.[15]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the compound.[16][17][18][19][20]

Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 24-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 2 hours.[19]

  • Compound Treatment: After removing the virus inoculum, add an overlay medium containing different concentrations of the trifluoromethylated morpholine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours for HSV-1).

  • Plaque Visualization: Stain the cells with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Plaque_Assay A Seed Host Cells B Infect with Virus A->B C Add Test Compound Overlay B->C D Incubate C->D E Stain and Count Plaques D->E F Calculate IC50 E->F

Figure 3: Workflow for the plaque reduction assay.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of trifluoromethylated morpholines to act as specific enzyme inhibitors is a key aspect of their therapeutic potential. The trifluoromethyl group can form strong interactions with amino acid residues in the active site of an enzyme, leading to potent and selective inhibition.

Inhibition of Kinases

Many trifluoromethylated morpholine derivatives have been designed as kinase inhibitors. For example, some derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in cancer.[9][21][22][23][24] The morpholine moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylated phenyl group can occupy a hydrophobic pocket, leading to high-affinity binding.

Table 2: VEGFR-2 Inhibitory Activity of Morpholine-Containing Compounds [23]

CompoundIC50 (µM)
5h 0.049 ± 0.002
5j 0.098 ± 0.011
5c 0.915 ± 0.027
Sorafenib (Reference) 0.037 ± 0.001

Data presented as mean ± standard deviation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures ATP consumption.[9][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the trifluoromethylated morpholine inhibitor at the desired concentrations.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and inhibitor.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).[21]

  • Detect ATP Levels: Add a luciferase-based reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP.

  • Measure Luminescence: Read the luminescent signal using a microplate reader.

  • Data Analysis: A decrease in luminescence indicates ATP consumption by the kinase. Calculate the percentage of kinase inhibition and determine the IC50 or Ki value.[25]

Conclusion and Future Directions

Trifluoromethylated morpholine derivatives represent a highly valuable and versatile scaffold in drug discovery. The synergistic combination of the favorable pharmacokinetic properties of the morpholine ring and the unique physicochemical attributes of the trifluoromethyl group has led to the development of potent and selective modulators of various biological targets. The compelling anticancer, CNS, antiviral, and enzyme inhibitory activities demonstrated by this class of compounds underscore their significant therapeutic potential.

Future research in this area should focus on:

  • Expanding the chemical diversity of trifluoromethylated morpholines through innovative synthetic methodologies.

  • Elucidating the detailed mechanisms of action of these compounds through advanced biochemical and cellular assays.

  • Optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their translation into clinical candidates.

  • Exploring the application of these derivatives in other therapeutic areas where their unique properties may be advantageous.

By continuing to explore the rich chemical space of trifluoromethylated morpholines, the scientific community is well-positioned to uncover novel and effective treatments for a wide range of human diseases.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. Pharmaceuticals, 18(12), 1799. [Link]
  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(4), 890. [Link]
  • Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
  • El-Sayed, M. A., et al. (2023). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200834. [Link]
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • Al-Ostath, A., et al. (2025). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega, 10(29), 34693-34710. [Link]
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • Piras, A., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Molecules, 28(14), 5396. [Link]
  • Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 31(7), 1880–1883. [Link]
  • Anonymous. (n.d.). MTT ASSAY. Unknown Source. [Link]
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Singh, P., & Kaur, M. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Results in Chemistry, 5, 100829. [Link]
  • El-Sabbagh, N. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega, 8(37), 33869–33883. [Link]
  • Wieczorek, Z., et al. (2022).
  • Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. [Link]
  • Barbosa-Lima, G., et al. (2017). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine.
  • Wang, Y., et al. (2022). Dose-response curves and EC50 values for derivatives. (A) % antiviral...
  • Shevchenko, A. G., et al. (2022).
  • Al-Ostath, A., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of Molecular Structure, 1301, 137353. [Link]
  • Kim, M. S., et al. (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. PubMed. [Link]
  • Kumar, A., & Narasimhan, B. (2018). A review on pharmacological profile of Morpholine derivatives.
  • Lee, C. C., et al. (2023). Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants. bioRxiv. [Link]
  • Kandeel, M., et al. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. Briefings in functional genomics, 20(4), 234–243. [Link]
  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • Wenzel, S. E., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of medicinal chemistry, 61(17), 7936–7949. [Link]
  • Zaib, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2366838. [Link]
  • Parkinson, A., et al. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug metabolism and disposition: the biological fate of chemicals, 43(11), 1773–1785. [Link]
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. [Link]

Sources

The Trifluoromethyl Group: A Keystone for Engineering Advanced Morpholine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to improve the physicochemical properties and pharmacokinetic profiles of drug candidates. However, optimizing its potency, selectivity, and metabolic stability remains a significant challenge. This technical guide provides a comprehensive analysis of a powerful strategy in modern drug design: the strategic incorporation of the trifluoromethyl (CF3) group onto the morpholine ring. We will delve into the profound influence of this unique functional group on the core physicochemical and pharmacological properties of morpholine-containing compounds. This guide will move beyond simple descriptions to explain the underlying causality of these effects, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how the CF3 group's potent electron-withdrawing nature and high metabolic stability can be leveraged to fine-tune basicity (pKa), modulate lipophilicity (LogD), block metabolic pathways, and enhance target binding interactions. This is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to provide a self-validating framework for the rational design of next-generation, high-performance therapeutics.

The Strategic Imperative: Why Trifluoromethylate a Morpholine Scaffold?

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability.[1] However, the nitrogen atom of the morpholine ring imparts a basicity that can be a double-edged sword—beneficial for salt formation and solubility, but potentially leading to off-target effects or undesirable pharmacokinetic profiles. The core challenge for medicinal chemists is to retain the advantages of the morpholine scaffold while mitigating its liabilities and enhancing its drug-like properties.

The trifluoromethyl (CF3) group has emerged as a critical tool in this optimization process.[2][3] Its unique combination of high electronegativity, steric bulk, and exceptional stability makes it far more than a simple methyl or chloro isostere.[4][5][6] When strategically placed on a morpholine compound, the CF3 group acts as a powerful molecular engineering tool, allowing for the precise modulation of key drug properties.

The decision to introduce a CF3 group is driven by the need to solve specific drug design problems:

  • Problem: High basicity of the morpholine nitrogen leads to unwanted interactions or rapid clearance.

  • Solution: Attaching a CF3 group to the ring significantly lowers the pKa of the nitrogen, reducing its basicity at physiological pH.

  • Problem: The molecule is too polar or, conversely, requires increased lipophilicity to penetrate cell membranes.

  • Solution: The CF3 group can increase lipophilicity, enhancing membrane permeability and potentially improving oral bioavailability.[3][6]

  • Problem: A specific position on the morpholine ring or an adjacent group is a site of metabolic vulnerability (a "metabolic hotspot").

  • Solution: The robust C-F bonds of the CF3 group are highly resistant to enzymatic attack, and its placement can shield adjacent sites from metabolism, thereby increasing the drug's half-life.[4][7]

  • Problem: Insufficient binding affinity or selectivity for the biological target.

  • Solution: The CF3 group can engage in unique, favorable interactions within a protein's binding pocket, such as hydrophobic or multipolar interactions, to enhance potency.[8][9]

The following diagram illustrates the causal chain of effects initiated by the introduction of a CF3 group onto a morpholine scaffold.

G cluster_0 Initiating Modification cluster_1 Primary Physicochemical Effects cluster_2 Secondary (Pharmacological) Consequences cluster_3 Overall Drug Profile Impact CF3 Introduction of CF3 Group on Morpholine Ring Electronics Potent Electron-Withdrawing Effect CF3->Electronics Sterics Increased Steric Bulk CF3->Sterics Bond_Strength High C-F Bond Energy CF3->Bond_Strength pKa pKa Depression (Lower Basicity) Electronics->pKa Lipo Increased Lipophilicity (Higher LogD) Electronics->Lipo Binding Altered Binding Interactions Electronics->Binding Sterics->Binding Metabolism Enhanced Metabolic Stability Bond_Strength->Metabolism PK Improved Pharmacokinetics (e.g., longer half-life) pKa->PK Perm Enhanced Membrane Permeability Lipo->Perm Metabolism->PK PD Improved Pharmacodynamics (e.g., higher potency/selectivity) Binding->PD Perm->PK

Caption: Causal effects of trifluoromethylation on a morpholine scaffold.

Modulating Core Physicochemical Properties: The "Why" and "How"

The introduction of a CF3 group instigates a cascade of changes in a molecule's fundamental properties. Understanding these changes is crucial for predicting the impact on a drug candidate's behavior in vivo.

Basicity (pKa) Depression: The Inductive Effect in Action

The nitrogen atom in a simple morpholine ring is basic, with a pKa typically around 8.5. This means that at physiological pH (~7.4), a significant portion of morpholine-containing molecules will be protonated. This can be undesirable. The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[5][10] When placed on the morpholine ring (e.g., at the 2- or 3-position), it pulls electron density away from the nitrogen atom through an inductive effect. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton, thereby lowering its basicity.

This pKa reduction can be substantial, often by 1-2 pKa units.[1][11] For example, incorporating a trifluoromethyl group into a morpholine fragment can efficiently reduce the basicity of the nitrogen atom.[1] This shift is critical because it can:

  • Reduce interactions with acidic targets: Lowering basicity can prevent unwanted interactions with off-targets such as hERG or phospholipids.

  • Alter solubility profiles: While protonation aids solubility, having a lower pKa means the molecule is less charged at physiological pH, which can influence its distribution.

  • Modify cell permeability: A more neutral species at physiological pH can often cross cell membranes more readily than a charged one.

Lipophilicity (LogP vs. LogD): A Critical Distinction

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[12][13] It is commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP: The ratio of the concentration of a neutral compound in octanol versus water.

  • LogD: The ratio of the concentration of all species (neutral and ionized) of a compound in octanol versus water at a specific pH.

For an ionizable compound like a morpholine derivative, LogD at pH 7.4 is the more physiologically relevant parameter .[13][14] The CF3 group is generally considered to increase lipophilicity.[3][4][6][15] This is because the fluorine atoms are not good hydrogen bond acceptors and the group itself is hydrophobic. However, the exact effect is context-dependent.[16] The increase in lipophilicity can significantly enhance a drug's ability to cross biological membranes, which is often crucial for reaching its target and for oral bioavailability.[3][6]

PropertyParent Morpholine Compound (Hypothetical)2-CF3 Morpholine Analog (Hypothetical)Rationale for Change
pKa ~8.5~6.5 - 7.0The strong electron-withdrawing CF3 group reduces the electron density on the nitrogen, lowering its basicity.[1][11]
LogP 1.01.8The CF3 group is more lipophilic than the hydrogen it replaces, increasing the LogP of the neutral molecule.[4][6]
LogD (pH 7.4) 0.11.5At pH 7.4, the parent is mostly protonated (charged) and thus more water-soluble (low LogD). The CF3 analog, with its lower pKa, is mostly neutral at pH 7.4, so its LogD is much closer to its LogP.

Table 1: Comparative physicochemical properties of a hypothetical morpholine compound and its trifluoromethylated analog.

Engineering Pharmacokinetic Resilience: Enhancing Metabolic Stability

A primary reason for the failure of drug candidates is poor metabolic stability, leading to rapid clearance from the body and a short duration of action. The CF3 group is a powerful tool for overcoming this hurdle.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[4][6] This inherent strength makes the CF3 group itself exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[7]

The true power of the CF3 group, however, often lies in its role as a "metabolic blocker".[5][7] In drug design, a common strategy is to identify a "metabolic hotspot"—a position on the molecule that is particularly susceptible to enzymatic oxidation (e.g., a benzylic C-H or a C-H bond alpha to the morpholine nitrogen). By replacing a hydrogen atom or a metabolically labile methyl group at this position with a robust CF3 group, that specific metabolic pathway can be effectively shut down.[7] This strategic replacement can lead to:

  • A significantly longer drug half-life (t1/2).[2][7]

  • Increased oral bioavailability.[4][6]

  • A more predictable pharmacokinetic profile with fewer metabolites.[7]

ParameterParent Compound (with labile CH3 group)CF3-Substituted AnalogRationale for Improvement
Metabolic Pathway Oxidation of the methyl group to an alcohol, then acid.This pathway is blocked.The C-F bonds are too strong for CYP enzymes to cleave, preventing oxidation.[4][6][7]
In Vitro Half-life (t1/2) ShorterLongerThe rate of metabolism is significantly reduced, leading to slower clearance of the parent drug.[7]
Number of Metabolites HigherSignificantly ReducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[7]

Table 2: Comparative metabolic stability of a compound with a labile methyl group versus its trifluoromethylated analog.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of a compound, a crucial step in evaluating the impact of a CF3 group.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[7]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug like verapamil).

  • Pooled liver microsomes (e.g., human, rat).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (contains enzymes and cofactors to sustain CYP activity).

  • Ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge.

  • LC-MS/MS system for analysis.

Methodology:

  • Reagent Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) and positive control in a suitable solvent. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Pre-incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. This is T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The stop solution precipitates the proteins and halts the enzymatic reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the amount of remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693 / k.

Caption: Workflow for an in vitro microsomal stability assay.

Enhancing Pharmacodynamics: The Role of CF3 in Target Engagement

Beyond its profound effects on pharmacokinetics, the CF3 group can directly enhance a molecule's pharmacodynamics by improving its binding affinity and selectivity for its biological target.

The CF3 group is larger than a methyl group and can form more favorable hydrophobic interactions within a nonpolar binding pocket.[4] More interestingly, the CF3 group can participate in unique, non-covalent interactions that are not possible for a methyl group. Recent studies have highlighted the importance of multipolar interactions between the C-F bond and electron-rich groups in a protein, such as the backbone carbonyl oxygen (C-F···C=O).[8][9] These interactions, sometimes referred to as "orthogonal multipolar interactions," can significantly contribute to binding affinity.[8][9]

A study of menin-MLL inhibitors demonstrated that introducing a CF3 group led to a substantial gain in affinity, provided an optimal geometry for interaction with a backbone carbonyl was achieved.[8][9] Similarly, computational and crystallographic studies have revealed numerous instances where CF3 groups participate in "tetrel bonds" with electron-rich nitrogen, oxygen, or sulfur atoms in protein side chains, further anchoring the ligand in the binding site.[17][18] Therefore, the rational placement of a CF3 group is not just for blocking metabolism but can be a key strategy in lead optimization to directly increase potency.[8]

Synthesis and Practical Considerations

While the benefits of trifluoromethylation are clear, the synthetic introduction of the CF3 group can be challenging.[4] However, the development of new reagents and methodologies has made this more accessible. Common strategies include:

  • Building Block Approach: Using commercially available trifluoromethylated morpholine building blocks.[19]

  • Direct Trifluoromethylation: Introducing the CF3 group onto a pre-formed morpholine ring using electrophilic, nucleophilic, or radical trifluoromethylating agents.[20][21]

  • Ring Construction: Building the morpholine ring from a precursor that already contains the trifluoromethyl group.[22]

The choice of synthetic route depends on the desired position of the CF3 group, stereochemistry, and the overall molecular scaffold.

Conclusion: A Senior Scientist's Perspective

In the field of drug discovery, we are constantly seeking tools that provide a high degree of control over molecular properties. The trifluoromethyl group, when applied to the versatile morpholine scaffold, is one such high-impact tool. It is not a "magic bullet," and its effects must be carefully considered within the context of the entire molecule and its biological target. However, its ability to simultaneously address multiple challenges—from reducing basicity and enhancing metabolic stability to improving membrane permeability and directly increasing binding affinity—is unparalleled. By understanding the fundamental chemical principles that drive these effects, as detailed in this guide, drug development professionals can more effectively harness the power of the CF3 group to engineer safer, more effective, and more resilient therapeutic agents. The strategic trifluoromethylation of morpholine compounds represents a mature, validated, and powerful approach in the modern medicinal chemist's arsenal.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]
  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and comput
  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. NIH. [Link]
  • Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. RSC Publishing. [Link]
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC. NIH. [Link]
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.
  • Chemical synthesis of morpholine derivatives.
  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]
  • Tetrel bonds involving CF3 group participate in protein-drug recognition: A combined crystallographic and computational study.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF.
  • 2-(Trifluoromethyl)morpholine. PubChem. [Link]
  • Synthesis of fluoromethylated morpholines: reaction scope.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH. [Link]
  • (2S)-2-(trifluoromethyl)morpholine hydrochloride. PubChem. [Link]
  • 4-(3-(Trifluoromethyl)phenyl)morpholine. PubChem. [Link]
  • Theoretical Study of 2-(Trifluoromethyl)
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
  • Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.
  • LogD Contributions of Substituents Commonly used in Medicinal Chemistry. PMC. [Link]
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

Sources

The Strategic Incorporation of 3-(Trifluoromethyl)morpholine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the pivotal role of the 3-(Trifluoromethyl)morpholine hydrochloride moiety as a strategic building block in medicinal chemistry. While not an active pharmaceutical ingredient in itself, its incorporation into larger molecules imparts desirable physicochemical and pharmacokinetic properties, profoundly influencing their mechanism of action. This guide will explore the rationale behind its use, focusing on the synergistic effects of the morpholine ring and the trifluoromethyl group, with a detailed case study on the neurokinin-1 (NK1) receptor antagonist, Aprepitant.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The this compound moiety has emerged as a valuable scaffold in the design of novel therapeutics, particularly for agents targeting the central nervous system (CNS).[1][2] Its utility stems from the unique combination of the morpholine ring and the trifluoromethyl group, which together enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4][5] The morpholine ring, a saturated heterocycle, is often used to improve a compound's pharmacokinetic profile, including increasing solubility and facilitating passage across the blood-brain barrier.[1][2] The trifluoromethyl group, a bioisostere of a methyl group, is a powerful electron-withdrawing substituent that can significantly enhance a molecule's lipophilicity and resistance to metabolic degradation.[5][6]

Physicochemical and Pharmacokinetic Advantages

The strategic inclusion of the 3-(Trifluoromethyl)morpholine core is a deliberate choice to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's properties.[6] Its high electronegativity and the strength of the carbon-fluorine bond confer significant metabolic stability, protecting the drug from rapid breakdown by metabolic enzymes such as cytochrome P450.[4][5] This often results in a longer plasma half-life, allowing for less frequent dosing.[5] Furthermore, the lipophilic nature of the -CF3 group can enhance a drug's ability to cross biological membranes, a critical attribute for CNS-acting drugs.[2][4]

The Contribution of the Morpholine Ring

The morpholine ring is a versatile component in drug design, prized for its ability to modulate a molecule's physicochemical properties.[1] Its presence can improve aqueous solubility and provide a desirable pKa, which is beneficial for oral absorption and bioavailability.[1] For CNS-targeted drugs, the morpholine moiety can facilitate penetration of the blood-brain barrier.[1][2]

PropertyContribution of Trifluoromethyl GroupContribution of Morpholine Ring
Metabolic Stability Increased resistance to oxidative metabolism[4][5]Can be a site for metabolism, but generally offers a stable scaffold[7]
Lipophilicity Significantly increases lipophilicity[4][5]Generally hydrophilic, balancing overall lipophilicity[1]
Membrane Permeability Enhanced ability to cross cell membranes and the blood-brain barrier[2][4]Can improve blood-brain barrier penetration[1][2]
Binding Affinity Can enhance binding to target receptors through electronic and steric interactions[2][8]Acts as a rigid scaffold to orient other functional groups for optimal binding[1]
Solubility Can decrease aqueous solubilityGenerally improves aqueous solubility[1]

Case Study: Aprepitant - A Neurokinin-1 Receptor Antagonist

Aprepitant (Emend®) is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][3] While not containing the exact 3-(trifluoromethyl)morpholine structure, its core features a substituted morpholine ring and two trifluoromethyl groups, making it an excellent case study to understand the application of these motifs.[9][10]

Mechanism of Action of Aprepitant

Aprepitant exerts its antiemetic effect by blocking the binding of Substance P, a neuropeptide, to the NK1 receptors in the brain.[1][11] Substance P is a key neurotransmitter involved in the vomiting reflex (emesis).[1] By antagonizing the NK1 receptor, Aprepitant effectively inhibits both the acute and delayed phases of emesis.[1][10] Positron Emission Tomography (PET) studies have confirmed that Aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the human brain.[1][10]

Aprepitant Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Vomiting Center) Substance P Substance P NK1_Receptor NK1 Receptor Substance P->NK1_Receptor Binds to G_Protein G-Protein Activation NK1_Receptor->G_Protein Activates Signal_Transduction Signal Transduction Cascade G_Protein->Signal_Transduction Initiates Emesis Emesis (Vomiting) Signal_Transduction->Emesis Leads to Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks

Aprepitant blocks Substance P binding to the NK1 receptor.
Quantitative Pharmacological Data for Aprepitant
ParameterValueSource
Binding Affinity (human NK1) High-affinity antagonist[3][10]
Oral Bioavailability ~60-65%[12][13]
Plasma Protein Binding >95%[11][12]
Apparent Volume of Distribution (Vdss) ~70 L[12][14]
Terminal Half-life ~9-13 hours[14][15]
Metabolism Primarily by CYP3A4, minor metabolism by CYP1A2 and CYP2C19[11][12][16]

Synthetic Strategy and Experimental Protocols

The synthesis of complex molecules like Aprepitant is a multi-step process that relies on the strategic assembly of key building blocks, including the morpholine core and the trifluoromethyl-containing phenyl moiety.[17][18]

General Synthetic Workflow

A common strategy for the synthesis of such morpholine derivatives involves the following key steps:

  • Formation of the Morpholine Ring: This is often achieved through the cyclization of an appropriately substituted amino alcohol.

  • Introduction of the Trifluoromethyl-Containing Side Chain: This is typically accomplished via a nucleophilic substitution or etherification reaction.

  • Functionalization of the Morpholine Nitrogen: The final step often involves the addition of the desired substituent to the nitrogen atom of the morpholine ring.

Synthetic Workflow A Amino Alcohol Precursor B Cyclization A->B C Morpholine Core B->C E Etherification C->E D Trifluoromethyl-containing Alcohol D->E F Substituted Morpholine E->F H Condensation F->H G Heterocyclic Side Chain G->H I Final Drug Molecule (e.g., Aprepitant) H->I

Generalized synthetic workflow for morpholine-based drugs.
Exemplary Experimental Protocol: Condensation Step in Aprepitant Synthesis

The following is a representative protocol for the condensation of the morpholine intermediate with the triazolinone side chain, a crucial step in the synthesis of Aprepitant.[7]

Materials:

  • 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt

  • 3-Chloromethyl-1,2,4-triazolin-5-one

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • A slurry of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt and N,N-diisopropylethylamine in N,N-dimethylformamide is prepared in a reaction vessel at 21°C.[7]

  • A solution of 3-chloromethyl-1,2,4-triazolin-5-one in N,N-dimethylformamide is added to the slurry over a period of 1 hour, maintaining the temperature at 21-23°C.[7]

  • The reaction mixture is aged at 21-23°C for 30 minutes to ensure complete reaction.[7]

  • Water is then added over 20 minutes to induce crystallization of the product.[7]

  • The resulting crystalline mixture is cooled in an ice bath and aged for an additional 30 minutes.[7]

  • The product (Aprepitant) is collected by filtration, washed with water, and dried in vacuo at 50°C.[7]

Conclusion

The this compound scaffold is a testament to the power of strategic molecular design in modern drug discovery. Its constituent parts, the trifluoromethyl group and the morpholine ring, work in concert to bestow advantageous pharmacokinetic and pharmacodynamic properties upon drug candidates. The successful development of Aprepitant, a potent NK1 receptor antagonist, underscores the value of incorporating such privileged structures. As the quest for more effective and safer medicines continues, the principles demonstrated by the application of the 3-(Trifluoromethyl)morpholine moiety will undoubtedly continue to guide the design of the next generation of therapeutics, particularly those targeting the complexities of the central nervous system.

References

  • Aprepitant - Wikipedia. (n.d.).
  • Aprepitant - StatPearls - NCBI Bookshelf. (2024, January 11). NIH.
  • Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem. (n.d.). NIH.
  • Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 8). YouTube.
  • Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. (n.d.).
  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aprepitant: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, December 4).
  • Aprepitant pharmacokinetics and assessing the impact of aprepitant on cyclophosphamide metabolism in cancer patients undergoing hematopoietic stem cell transplantation. (2011, March 17). PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
  • Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC. (n.d.). PubMed Central.
  • Aprepitant. (n.d.). THE MERCK INDEX.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • emend - accessdata.fda.gov. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
  • Aprepitant's active chemical structure. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Trifluoromethyl group - Wikipedia. (n.d.).
  • Chapter 10 Synthesis of aprepitant - ResearchGate. (2025, August 9).
  • Green Synthesis of Aprepitant | Chemistry For Sustainability. (n.d.).
  • Synthesis of Aprepitant - 中国医药工业杂志. (2014, October 10).
  • US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.).
  • Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC. (n.d.). PubMed Central.
  • A Potent, Orally Active, Morpholine-Based Human Neurokinin-1 Receptor Antagonist | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. (n.d.). PubMed.
  • NK1 receptor antagonist - Wikipedia. (n.d.).
  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (n.d.). PubMed.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central.

Sources

Unlocking the Therapeutic Potential of 3-(Trifluoromethyl)morpholine Hydrochloride: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining a strategic approach to identifying and validating potential therapeutic targets for the novel compound, 3-(trifluoromethyl)morpholine hydrochloride. While direct biological activity for this specific molecule is not yet extensively documented in publicly available literature, a robust analysis of its core structural components—the morpholine scaffold and the trifluoromethyl group—provides a strong rationale for investigating its potential in oncology and neuropharmacology.

Executive Summary: A Molecule of Untapped Promise

This compound emerges as a compound of significant interest at the confluence of two pharmacologically privileged scaffolds. The morpholine ring is a cornerstone in the architecture of numerous approved drugs, particularly those targeting the central nervous system (CNS) and kinase pathways.[1][2] Its favorable physicochemical properties often enhance drug-like characteristics, including solubility and metabolic stability.[3] The addition of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity for its biological target.[4][5]

This guide will deconstruct the therapeutic potential of this compound by:

  • Analyzing its core pharmacophores to hypothesize primary target families.

  • Proposing high-priority therapeutic targets based on structure-activity relationships of analogous compounds.

  • Providing detailed, actionable experimental protocols for target identification and validation.

  • Outlining a logical workflow for advancing this compound from a chemical entity to a potential therapeutic candidate.

Deconstructing the Pharmacophore: Rationale for Target Selection

The therapeutic potential of this compound can be inferred from the extensive body of research on its constituent parts.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine moiety is a versatile heterocyclic amine that is a key structural feature in a multitude of clinically successful drugs.[3] Its prevalence in CNS-active compounds is noteworthy, where it can contribute to improved blood-brain barrier permeability.[6][7] Furthermore, the morpholine ring is a common feature in a number of kinase inhibitors, where it can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3]

The Trifluoromethyl Group: A Potentiator of Biological Activity

The trifluoromethyl group is a powerful tool in drug design. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets.[4] The CF3 group also enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[5] Critically, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[4]

High-Priority Hypothesized Therapeutic Targets

Based on the analysis of the core pharmacophores and the established activities of structurally related molecules, two primary target families are proposed for this compound: Neurokinin (Tachykinin) Receptors and the Phosphoinositide 3-Kinase (PI3K)/mTOR Signaling Pathway .

Neurokinin (Tachykinin) Receptors: A Gateway to CNS Disorders and Beyond

The tachykinin receptor family, particularly the neurokinin-1 (NK1) receptor, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as having potential in treating depression, anxiety, and other CNS disorders.[6] Notably, the blockbuster drug Aprepitant, a potent and selective NK1 receptor antagonist, features a complex morpholine-containing scaffold with two trifluoromethyl groups. This precedent strongly suggests that simpler trifluoromethyl-morpholine structures could also interact with this receptor family.

NK1_Receptor_Pathway

Caption: Hypothesized Antagonism of the NK1 Receptor Signaling Pathway.
PI3K/mTOR Pathway: A Central Hub in Cancer and Inflammatory Diseases

The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and inflammatory conditions. A significant number of small molecule inhibitors targeting PI3K and/or mTOR incorporate a morpholine ring. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.

PI3K_mTOR_Pathway

Caption: Hypothesized Inhibition of the PI3K/mTOR Signaling Pathway.

Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.

Experimental_Workflow

Caption: A Stepwise Experimental Workflow for Target Validation.
Phase 1: Initial Screening

Objective: To identify cellular contexts in which this compound exhibits biological activity.

Protocol:

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and neuronal cell lines.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.

  • Viability Assay: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Causality: A potent and selective growth inhibitory profile against certain cell lineages can provide initial clues about the underlying mechanism of action and potential molecular targets.

Objective: To determine if this compound directly binds to the hypothesized targets.

Protocol (NK1 Receptor):

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NK1 receptor.

  • Competitive Binding: Incubate the membranes with a known radiolabeled NK1 receptor antagonist (e.g., [3H]-Aprepitant) in the presence of increasing concentrations of this compound.

  • Detection: Measure the displacement of the radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) to quantify the binding affinity.

Protocol (PI3K):

  • Recombinant Enzyme: Utilize purified, recombinant PI3K isoforms (α, β, δ, γ).

  • Competitive Binding Assay: Employ a competition binding assay format, such as a fluorescence polarization (FP) assay, using a fluorescently labeled ATP-competitive ligand.

  • Measurement: Measure the change in fluorescence polarization as this compound displaces the fluorescent probe.

  • Data Analysis: Determine the Ki for each PI3K isoform.

Causality: These assays provide direct evidence of binding to the hypothesized targets and can reveal isoform selectivity in the case of PI3K.

Phase 2: Target Validation

Objective: To confirm that binding to PI3K results in functional inhibition of its kinase activity.

Protocol:

  • Kinase Activity Assay: Use a commercially available ADP-Glo™ or similar kinase assay that measures the conversion of ATP to ADP.

  • Reaction Setup: Incubate the recombinant PI3K enzyme with its lipid substrate (PIP2) and ATP in the presence of varying concentrations of this compound.

  • Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the IC50 (concentration for 50% inhibition) for each PI3K isoform.

Causality: This assay confirms that the compound is a functional inhibitor of the enzyme and further characterizes its isoform selectivity.

PI3K Isoform Typical Role in Disease
PI3KαOncogenesis (mutations common in many cancers)
PI3KβThrombosis, inflammation, some cancers
PI3KδImmune cell signaling, inflammation
PI3KγImmune cell signaling, inflammation

Objective: To demonstrate that the compound modulates the target's signaling pathway within a cellular context.

Protocol (PI3K Pathway):

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation) with this compound.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation status of key downstream effectors, such as AKT (at Ser473) and S6 ribosomal protein.

  • Data Analysis: Quantify the reduction in phosphorylation relative to a vehicle control.

Protocol (NK1 Receptor Pathway):

  • Calcium Flux Assay: Load NK1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Treat the cells with this compound, followed by stimulation with the NK1 receptor agonist, Substance P.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the extent to which the compound inhibits the Substance P-induced calcium flux.

Causality: These assays bridge the gap between direct target interaction and a functional cellular response, providing strong evidence of on-target activity.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the therapeutic potential of this compound in a living organism.

Protocol (Oncology Model):

  • Xenograft Model: Implant human cancer cells (identified as sensitive in Phase 1) into immunocompromised mice.

  • Dosing: Once tumors are established, administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor growth over time and compare to a vehicle-treated control group.

  • Pharmacodynamic (PD) Analysis: Collect tumor tissue to assess the inhibition of the target pathway (e.g., p-AKT levels) in vivo.

Protocol (Neuro-inflammation Model):

  • Model Induction: Utilize a relevant animal model of neuro-inflammation or a CNS disorder.

  • Treatment: Administer the compound and assess its ability to mitigate disease-specific behavioral or pathological endpoints.

  • Target Engagement: Measure compound levels in the brain and assess target modulation in CNS tissue.

Causality: In vivo studies are the ultimate validation of a compound's therapeutic potential, demonstrating its ability to reach the target tissue and exert a beneficial effect in a complex biological system.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. The strategic combination of a pharmacologically privileged morpholine scaffold with a potency-enhancing trifluoromethyl group provides a compelling rationale for its investigation as a therapeutic agent. The proposed primary targets—neurokinin receptors and the PI3K/mTOR pathway—represent high-value areas of unmet medical need. The systematic experimental workflow outlined in this guide provides a clear and logical path forward for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential. Successful validation of its activity against these or other targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic to improve human health.

References

[8] Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804. ([Link])

[6] Di Fabio, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 531-555. ([Link])

[9] Mykhailiuk, P. K. (2015). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Request PDF. ([Link])

[10] Wang, L., et al. (2017). Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide. Journal of Chemical Research, 41(9), 526-529. ([Link])

[11] Al-Hourani, B. J. (2021). Examples of trifluoromethyl motif containing CNS-acting drugs. ResearchGate. ([Link])

[12] Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. ([Link])

[13] Burgers, M. T., et al. (2011). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(10), 1003-1047. ([Link])

[4] Wechem. (2022). Design and biological activity of trifluoromethyl containing drugs. ([Link])

[14] Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19347. ([Link])

[5] Vitale, P., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4547. ([Link])

[15] Ohta, T., et al. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5024-5027. ([Link])

[16] Kumar, A., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(23), 7306. ([Link])

[17] Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. ([Link])

[18] PubChem. (n.d.). 3-(Trifluoromethyl)morpholine. PubChem. ([Link])

[19] Al-Obaidi, A. H. M., et al. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Pharmaceutical Sciences, 28(1), 86-95. ([Link])

[3] Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. ([Link])

[7] Di Fabio, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 531-555. ([Link])

[1] PubChem. (n.d.). 2-(Trifluoromethyl)morpholine. PubChem. ([Link])

[2] Sharma, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. ([Link])

[20] Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. ([Link])

[21] Anderson, D. R., et al. (2021). Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific Reports, 11(1), 1-15. ([Link])

[22] PubChem. (n.d.). This compound. PubChem. ([Link])

[23] Guo, W., et al. (2017). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 8, 867. ([Link])

[24] Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. ([Link])

[25] Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. ([Link])

Sources

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Morpholine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—imparting improved aqueous solubility, metabolic stability, and pharmacokinetic profiles—make it an invaluable building block for drug development professionals.[2][3] This guide provides an in-depth exploration of contemporary strategies for the discovery and synthesis of novel, highly functionalized morpholine derivatives. We will delve into the mechanistic underpinnings of cutting-edge synthetic methodologies, providing field-proven insights into experimental design and execution. This document is intended for researchers, medicinal chemists, and process scientists seeking to leverage the power of the morpholine scaffold in their drug discovery programs.

The Enduring Value of the Morpholine Moiety in Drug Design

The six-membered saturated heterocycle containing both nitrogen and oxygen has proven to be more than just a simple solubilizing group. Its chair-like conformation and the electronic properties conferred by the two heteroatoms allow it to engage in a variety of non-covalent interactions with biological targets.[3] The oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen can be protonated at physiological pH, enhancing interactions with acidic residues in protein binding pockets.[3] This versatility has led to the incorporation of the morpholine scaffold in a wide array of therapeutic agents, from the antibiotic Linezolid to the anticancer drug Gefitinib.[2]

The true power of the morpholine unit, however, lies in its ability to be decorated with diverse substituents, allowing for the fine-tuning of a molecule's Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The development of robust and efficient synthetic routes to novel, complex morpholine building blocks is therefore a critical endeavor in expanding the accessible chemical space for drug discovery.

Core Synthetic Strategies for Novel Morpholine Architectures

The synthesis of the morpholine ring has evolved significantly from classical methods. Modern approaches focus on efficiency, stereocontrol, and the ability to introduce multiple points of diversity. Here, we explore three powerful, contemporary strategies that exemplify the state-of-the-art in morpholine synthesis.

Systematic Chemical Diversity (SCD): A Paradigm for Library Synthesis

For comprehensive exploration of the chemical space around the morpholine core, a systematic approach to generating all possible stereoisomers and regioisomers is invaluable. The concept of Systematic Chemical Diversity (SCD) provides a framework for the synthesis of complete libraries of related scaffolds, enabling a thorough investigation of SAR.[1] A recent application of this strategy has produced a comprehensive library of methyl-substituted morpholine acetic acid esters, valuable building blocks for fragment-based screening and library synthesis.[1][4]

The causality behind this approach is rooted in the understanding that subtle changes in the spatial arrangement of substituents can have profound effects on biological activity. By systematically varying the regiochemistry and stereochemistry, researchers can deconvolute the specific structural features responsible for target engagement and desired pharmacokinetic properties.[1]

This synthetic approach allows for the creation of a complete matrix of 24 diverse substituted morpholines, varying in the position of the methyl group and the stereochemistry at each chiral center.[1][4]

SCD_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_output Output Amino_Acids Enantiopure Amino Acids Masamune_Condensation Masamune Condensation Amino_Acids->Masamune_Condensation Generates β-ketoester Amino_Alcohols Enantiopure Amino Alcohols Oxa_Michael Intramolecular Oxa-Michael Addition Amino_Alcohols->Oxa_Michael For alternative substitution patterns Reduction Ketone Reduction Masamune_Condensation->Reduction Forms alcohol diastereomers Annulation Ring Annulation Reduction->Annulation Library Complete Matrix of 24 Morpholine Isomers Oxa_Michael->Library Annulation->Library

Caption: Workflow for Systematic Chemical Diversity (SCD).

Copper-Catalyzed Three-Component Synthesis: A Convergent Approach to Complexity

Multicomponent reactions (MCRs) are highly prized in medicinal chemistry for their ability to generate complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. A recently developed copper-catalyzed three-component reaction provides a powerful tool for the synthesis of highly substituted, unprotected morpholines.[5][6]

This method brings together readily available amino alcohols, aldehydes, and diazomalonates to rapidly construct the morpholine core. The choice of a copper catalyst is critical; it facilitates the formation of a copper carbenoid from the diazo compound, which is a key reactive intermediate in the proposed catalytic cycle.[5] This approach is particularly valuable for its broad substrate scope and the ability to introduce substitution at multiple positions on the morpholine ring in a convergent manner.

Copper_Cycle Catalyst Cu(I) Catalyst Carbenoid Copper Carbenoid (I) Catalyst->Carbenoid + Diazo Diazo Diazomalonate Insertion_Product Insertion Product (III) Carbenoid->Insertion_Product + Imino Alcohol (II) Imino_Alcohol Imino Alcohol (II) (from amino alcohol + aldehyde) Morpholine Substituted Morpholine Insertion_Product->Morpholine Intramolecular Nucleophilic Attack Morpholine->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for copper-catalyzed morpholine synthesis.[5]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the amino alcohol (1.0 equiv.), the aldehyde (1.1 equiv.), and anhydrous dichloromethane (DCM, 0.2 M).

  • In Situ Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imino alcohol intermediate.

  • Catalyst and Reagent Addition: Add the copper(I) catalyst (e.g., CuBr·SMe₂, 5 mol %) followed by the diazomalonate (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting materials are consumed. Rationale: Room temperature is generally sufficient for this transformation, minimizing side reactions. The choice of DCM as a solvent is due to its inertness and ability to dissolve all components.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired highly substituted morpholine.

EntryAmino AlcoholAldehydeDiazomalonateProductYield (%)
1PhenylglycinolBenzaldehydeDiethyl4a85
2Alaninol4-ChlorobenzaldehydeDiethyl4b78
3Valinol2-NaphthaldehydeDiethyl4c82
4PhenylalaninolCyclohexanecarboxaldehydeDiethyl4d75
5PhenylglycinolBenzaldehydeDi-tert-butyl4v59

Data adapted from Chu, D., et al. (2024). Org. Lett.[6][7]

Asymmetric Hydrogenation: Accessing Chiral 2-Substituted Morpholines

The synthesis of enantiomerically pure morpholines is of paramount importance, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. Asymmetric hydrogenation of prochiral dehydromorpholines represents a highly efficient and atom-economical method for installing chirality.[8][9]

A key breakthrough in this area has been the use of rhodium catalysts complexed with bisphosphine ligands that possess a large bite angle.[8] This specific ligand architecture creates a chiral environment around the metal center that effectively discriminates between the two faces of the double bond, leading to high enantioselectivities. The choice of solvent and hydrogen pressure are also critical parameters that must be optimized to achieve high conversion and selectivity.[8]

  • Catalyst Preparation: In a glovebox, a mixture of [Rh(COD)₂]BF₄ (1.0 mol %) and the chiral bisphosphine ligand (e.g., SKP, 1.1 mol %) in an appropriate solvent (e.g., DCM) is stirred to form the active catalyst complex. Rationale: The use of a glovebox is essential to protect the air-sensitive catalyst from deactivation.

  • Reaction Setup: The dehydromorpholine substrate is added to the catalyst solution.

  • Hydrogenation: The reaction mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 30 atm).

  • Reaction Execution: The reaction is stirred at a set temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

  • Work-up and Purification: After carefully venting the hydrogen gas, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Advanced Morpholine Architectures: Bridged Bicyclic Isosteres

To further refine the properties of morpholine-containing drug candidates, medicinal chemists have explored conformationally restricted analogues. Bridged bicyclic morpholines, such as 8-oxa-3-aza-bicyclo[3.2.1]octane, serve as rigid isosteres of the flexible morpholine ring.[10][11] This conformational constraint can lead to enhanced binding affinity by reducing the entropic penalty upon binding to a target protein. Furthermore, these bridged systems can exhibit improved metabolic stability compared to their monocyclic counterparts.

The synthesis of these more complex scaffolds often requires multi-step sequences, starting from readily available materials like furan-2,5-dicarboxylic acid.[10][11] Key steps in these syntheses include catalytic hydrogenation to form the saturated core, thermolysis to create a cyclic imide, and a final reduction to yield the bridged bicyclic amine.[10]

Bridged_Morpholine Start Furan-2,5-dicarboxylic acid Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Start->Hydrogenation Saturated_Acid (2R,5S)-Tetrahydrofuran- 2,5-dicarboxylic acid Hydrogenation->Saturated_Acid Thermolysis Thermolysis (230 °C, neat) Saturated_Acid->Thermolysis Forms di-ammonium salt in situ Imide 8-Oxa-3-aza-bicyclo[3.2.1] octane-2,4-dione Thermolysis->Imide Reduction Reduction (Borane) Imide->Reduction Final_Product 8-Oxa-3-aza-bicyclo [3.2.1]octane Reduction->Final_Product

Caption: Synthetic route to a bridged bicyclic morpholine.[10]

Conclusion and Future Outlook

The morpholine scaffold continues to be a highly valuable component in the medicinal chemist's toolbox. The development of novel synthetic methodologies, such as those highlighted in this guide, is crucial for expanding the diversity of accessible morpholine building blocks. Strategies like Systematic Chemical Diversity provide a comprehensive platform for SAR exploration, while multicomponent reactions offer rapid access to complex derivatives. Furthermore, advances in asymmetric catalysis and the design of conformationally constrained isosteres are enabling the creation of next-generation drug candidates with enhanced potency and improved pharmacokinetic properties. As our understanding of synthetic chemistry deepens, we can expect the development of even more sophisticated and efficient methods for the construction of these privileged structures, further solidifying the role of the morpholine ring in the future of drug discovery.

References

  • Tang, S. A., Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • Tang, S. A., Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. DOI: 10.1021/acs.orglett.4c00528
  • Sasai, H., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry.
  • Tang, S. A., Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. PMID: 38506470
  • Sasai, H., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry.
  • Tang, S. A., Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ResearchGate.
  • Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central.
  • Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. DOI: 10.1021/acs.orglett.4c01634
  • Zaytsev, A. V., et al. (2016). Concise syntheses of bridged morpholines. RSC Advances.
  • Zaytsev, A. V., et al. (2016). Concise syntheses of bridged morpholines. RSC Publishing. DOI: 10.1039/C6RA08737J
  • Fults, A., et al. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025.
  • Sasai, H., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. ResearchGate.
  • Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Figshare.
  • Yan, B., et al. (2019). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. ResearchGate.
  • Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Publications.
  • Walker, D. P., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate.
  • Various Authors. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central.
  • Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ResearchGate.
  • Huang, H., et al. (2023). Palladium-Catalyzed Aminoalkylative Cyclization Enables Modular Synthesis of Exocyclic 1,3-Dienes. Angewandte Chemie International Edition. DOI: 10.1002/anie.202311603
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Huang, H., et al. (2024). Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. PubMed Central.
  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PubMed Central.

Sources

Lipophilicity and stability of 3-(trifluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity and Stability of 3-(Trifluoromethyl)morpholine Hydrochloride

Abstract

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical properties. The 3-(trifluoromethyl)morpholine scaffold has emerged as a particularly valuable building block, combining the metabolic stability and favorable aqueous solubility often conferred by the morpholine ring with the unique electronic and conformational effects of the trifluoromethyl group.[1][2] This technical guide provides a comprehensive analysis of two critical drug-like properties of this compound: lipophilicity and chemical stability. We present not just the data, but the underlying scientific rationale and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important chemical entity in their discovery programs.

Foundational Principles: Why Lipophilicity and Stability Reign Supreme

In the journey from a chemical hit to a viable drug candidate, no properties are more fundamental than lipophilicity and stability. Lipophilicity governs a molecule's ability to traverse biological membranes, influences its binding to protein targets, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Stability, as defined by the International Council for Harmonisation (ICH) guidelines, provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] It is the ultimate determinant of a drug's shelf life, formulation feasibility, and safety.

For this compound, these properties are a fascinating interplay of its constituent parts:

  • The Morpholine Ring: This polar, saturated heterocycle is often employed to enhance aqueous solubility and metabolic stability. Its nitrogen atom (pKa of morpholine ≈ 8.7) is basic, meaning the molecule will be predominantly protonated and positively charged at physiological pH (7.4).[1][5]

  • The Trifluoromethyl (-CF3) Group: This moiety is one of the most impactful in medicinal chemistry. Despite the high electronegativity of fluorine, the -CF3 group is a potent lipophilicity enhancer.[6][7] This is attributed to its large, hydrophobic surface area and its ability to modulate the electronic properties of the parent molecule.[8][9]

  • The Hydrochloride Salt: The salt form significantly enhances the aqueous solubility of the parent amine, which is crucial for handling and formulation. However, it also dictates that the most physiologically relevant measure of lipophilicity is the distribution coefficient (LogD), not the partition coefficient (LogP), as LogD accounts for the pH-dependent equilibrium between the ionized and neutral forms.[7]

Experimental Determination of Lipophilicity (LogD at pH 7.4)

To accurately predict the in vivo behavior of an ionizable compound like this compound, we must measure its lipophilicity under conditions that mimic the physiological environment. The LogD at pH 7.4 is the industry-standard metric for this purpose.

Causality Behind Experimental Choice: HPLC vs. Shake-Flask

While the traditional "shake-flask" method is the gold standard for LogP determination, it is labor-intensive, requires significant amounts of material, and can be challenging for compounds with very high or low lipophilicity. For drug discovery programs, a high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is superior.[10] It is rapid, highly reproducible, requires only micrograms of sample, and is well-suited for determining the LogP (and by extension, LogD) of a series of analogs. The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.

Protocol: LogD7.4 Determination by RP-HPLC

This protocol establishes a self-validating system by first creating a calibration curve with known standards before measuring the unknown compound.

Step 1: Preparation of Reagents

  • Aqueous Buffer (pH 7.4): Prepare a 100 mM phosphate buffer and adjust the pH to 7.40 ± 0.05. Filter through a 0.22 µm filter.

  • Organic Mobile Phase: HPLC-grade acetonitrile or methanol.

  • LogP Calibration Standards: Prepare 1 mg/mL stock solutions in acetonitrile for a series of well-characterized compounds with known LogP values spanning a relevant range (e.g., Acetaminophen, Propranolol, Ketoprofen, Diclofenac, Indomethacin).

  • Test Compound: Prepare a 1 mg/mL stock solution of this compound in the aqueous buffer.

Step 2: HPLC System and Conditions

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (pH 7.4) and organic mobile phase. The exact ratio should be optimized to achieve good peak shape and retention times for the standards (e.g., 60:40 Acetonitrile:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV-Vis, set to a wavelength where the test compound and standards have adequate absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Step 3: Calibration Curve Generation

  • Inject each LogP calibration standard individually and record its retention time (t_R).

  • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

  • Plot the known LogP values of the standards (Y-axis) against their corresponding log(k') values (X-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is required for a valid calibration.

Step 4: Analysis of this compound

  • Inject the test compound solution.

  • Record its retention time (t_R) and calculate its log(k') value.

  • Using the linear regression equation from the calibration curve, calculate the LogD7.4 of the test compound.

Visualization: LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis prep_reagents Prepare Buffers, Standards, & Sample prep_hplc Equilibrate HPLC System prep_reagents->prep_hplc inject_std Inject LogP Standards prep_hplc->inject_std record_tr Record Retention Times (tR) inject_std->record_tr calc_logk Calculate log(k') record_tr->calc_logk plot_curve Plot LogP vs. log(k') (R² > 0.98) calc_logk->plot_curve inject_sample Inject Test Compound plot_curve->inject_sample calc_sample_logk Calculate Sample log(k') inject_sample->calc_sample_logk determine_logd Determine LogD7.4 from Curve calc_sample_logk->determine_logd

Caption: Workflow for LogD7.4 determination via RP-HPLC.

Expected Data and Interpretation
CompoundExpected LogD7.4Rationale
Morpholine Hydrochloride< 0Highly polar parent ring, protonated at pH 7.4.
3-(Trifluoromethyl)morpholine HCl 1.0 - 2.5 The lipophilic -CF3 group significantly increases LogD over the parent, placing it in a favorable range for many drug targets.[7]
Toluene~2.7Reference non-polar compound.

The expected LogD7.4 for this compound places it in the "rule-of-five" compliant space, suggesting a good balance between solubility and membrane permeability, a key goal in drug design.

Chemical Stability Profiling: A Forced Degradation Study

A forced degradation (or stress testing) study is a regulatory requirement and a critical tool in drug development.[4][11] Its purpose is to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[12][13] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly predict its long-term stability and identify potential liabilities.[14]

Causality Behind Experimental Choice: The Stability-Indicating Method

The cornerstone of any stability study is the analytical method. A "stability-indicating" method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) and simultaneously detect the appearance of degradation products, with no interference between them.[15] An RP-HPLC method with UV detection is the industry standard for this purpose. The validation of this method involves demonstrating its specificity by analyzing samples from forced degradation, ensuring that the API peak is pure and well-resolved from any degradant peaks.

Protocol: Forced Degradation of this compound

This protocol outlines a comprehensive forced degradation study consistent with ICH guidelines.

Step 1: Preparation of Stock Solution

  • Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This solvent choice aids solubility and is compatible with the HPLC mobile phase.

Step 2: Application of Stress Conditions

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample (1 mL stock + 1 mL water/acetonitrile) should be prepared and stored at 5 °C. The goal is to achieve 5-20% degradation.[14]

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution vial in an oven at 60 °C for 48 hours.

    • Photostability: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

Step 3: Sample Preparation and Analysis

  • After the specified stress period, cool the samples to room temperature.

  • Crucial Step - Neutralization: For the acid and base hydrolysis samples, add an equimolar amount of base (0.1 M NaOH) or acid (0.1 M HCl), respectively, to stop the reaction and prevent damage to the HPLC column.

  • Dilute all samples (including the control) to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Analyze all samples by the validated stability-indicating HPLC-UV method.

Step 4: Data Analysis

  • Calculate the percentage of the parent compound remaining in each stressed sample relative to the control.

  • Calculate the % degradation: % Degradation = 100 - % Remaining .

  • Identify the retention times of any new peaks (degradation products) and calculate their peak area percentage relative to all peaks in the chromatogram.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo prep Sample Prep: Cool, Neutralize, Dilute to 0.1 mg/mL acid->prep base->prep oxid->prep therm->prep photo->prep hplc Analyze by Stability- Indicating HPLC-UV prep->hplc data Data Analysis: Calculate % Degradation, Identify Degradants hplc->data

Sources

An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-(Trifluoromethyl)morpholine hydrochloride. As a trifluoromethylated derivative of morpholine, this compound is of significant interest in medicinal chemistry and drug development.[1] The introduction of a trifluoromethyl group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics. However, these same properties necessitate a thorough understanding and implementation of rigorous safety measures.

This document synthesizes critical safety data, handling procedures, and emergency protocols. The guidance herein is primarily derived from the well-documented safety profile of the parent compound, morpholine, and established best practices for handling fluorinated organic compounds.[2] It is imperative to treat this compound with, at minimum, the same level of caution as morpholine, recognizing that the trifluoromethyl group may introduce additional, specific hazards.

Hazard Identification and Classification

Based on the known hazards of morpholine, this compound should be presumed to be a hazardous substance. The primary hazards associated with the parent compound, morpholine, are summarized below. These should be considered the minimum potential hazards for its trifluoromethylated derivative.

GHS Classification (based on Morpholine):

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.

Signal Word: Danger[3]

Hazard Pictograms:

Causality Insight: The morpholine scaffold is a corrosive amine. The addition of the electron-withdrawing trifluoromethyl group is unlikely to mitigate this corrosivity and may alter its toxicological profile. Therefore, assuming the highest level of hazard is a prudent course of action.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense against exposure. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE) is mandatory:

PPE TypeSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.[2][5]Protects against splashes that can cause severe eye damage.[3]
Hand Protection Thicker (10-20 mil) PVC or neoprene gloves. Double-gloving is recommended.[2][5]Provides a robust barrier against a corrosive and dermally toxic substance.[3] Thin nitrile gloves offer minimal protection and should be avoided as the primary barrier.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[2][5]Protects against skin contact and potential ignition sources.
Footwear Closed-toe shoes.[5]Standard laboratory practice to protect against spills.

Self-Validating Protocol: Before handling the compound, inspect all PPE for integrity. Ensure gloves are free of pinholes and that the fume hood has a current certification. This pre-use check is a critical step in preventing accidental exposure.

Safe Handling and Storage

Handling:

  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8] Use non-sparking tools and explosion-proof equipment.[6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Aerosols: Avoid operations that could generate aerosols.[5] If aerosols are unavoidable, ensure containment within the fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly after handling.[3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8]

  • Security: Store in a locked cabinet or an area with restricted access.[3][7]

First-Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing.[7][9] Flush skin with copious amounts of water for at least 15-30 minutes.[3][9][10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink.[7] Seek immediate medical attention.[7]

Causality Insight: The rapid removal of the corrosive and toxic material is paramount to minimizing tissue damage and systemic absorption. Prolonged flushing with water is essential to dilute and wash away the chemical.

Accidental Release and Spill Cleanup

Proper spill response is crucial to prevent the spread of contamination and exposure to personnel.

Emergency Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure (Minor Spill) Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Ignition Eliminate ignition sources Evacuate->Ignition Assess Is the spill major or minor? Ignition->Assess PPE Don appropriate PPE Assess->PPE Minor MajorSpill Major Spill: Evacuate lab, close doors, call emergency services Assess->MajorSpill Major Contain Contain the spill with absorbent dikes PPE->Contain Neutralize Neutralize (if applicable) with appropriate agent Contain->Neutralize Absorb Absorb the spill with inert material (e.g., vermiculite, sand) Neutralize->Absorb Collect Collect absorbed material into a sealed container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spills):

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[9][10]

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 2.[10]

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[11] Do not use combustible materials like paper towels.

  • Absorption: Cover the spill with the absorbent material, working from the outside in to prevent splashing.[11]

  • Collection: Once the spill is fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable container for hazardous waste.[9][10]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.[10]

For major spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.[12]

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[10] Do not dispose of this chemical down the drain.[7] Follow all federal, state, and local regulations for hazardous waste disposal.

Toxicological Information

Toxicological Data for Morpholine:

TestResultSpeciesSource
LD50 Oral 1900 mg/kgRat[13]
LD50 Dermal 500 mg/kgRabbit[13]
LC50 Inhalation 8000 ppm (8h)RatNot specified in snippets

Expert Insight: The trifluoromethyl group can sometimes increase the toxicity of a compound by altering its metabolic pathways or increasing its persistence in biological systems. Therefore, it is crucial to handle this compound with the assumption that it is at least as toxic as morpholine, and potentially more so.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (2025). Penta chemicals.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (2019). Chemos GmbH & Co. KG.
  • Morpholine - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Carl ROTH.
  • MORPHOLINE - SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (n.d.). Nexchem Ltd.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI.
  • MORPHOLINE - CAMEO Chemicals - NOAA. (n.d.). NOAA.
  • Chemical Spill Procedures | Office of Environmental Health and Safety. (n.d.). Princeton EHS.
  • Fluorine. (n.d.). University of California, Santa Barbara.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Safety and handling of fluorinated organic compounds. (2025). BenchChem.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
  • Chemical Spill Response. (2016).
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba.

Sources

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)morpholine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(trifluoromethyl)morpholine hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility determination, offering field-proven insights and detailed experimental protocols. In the absence of extensive public quantitative data for this specific compound, this guide emphasizes the establishment of a robust, self-validating system for solubility profiling.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This compound, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile governed by the interplay of its morpholine ring, the electron-withdrawing trifluoromethyl group, and its hydrochloride salt form. This guide provides a foundational understanding of its predicted solubility behavior and a detailed experimental framework for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a solution to be absorbed by the body. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, while the morpholine scaffold can improve pharmacokinetic properties.[1][2] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[2] Understanding the solubility of this compound in a range of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing suitable dosage forms (e.g., oral, parenteral) and predicting in vivo performance.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features both polar and nonpolar characteristics.

  • Morpholine Moiety: The morpholine ring contains both an ether linkage and a secondary amine (in the free base), making it a versatile structure. The nitrogen atom is basic and readily protonated to form the hydrochloride salt.[3][4] Morpholine itself is miscible with water and a wide array of organic solvents.[5][6][7]

  • Trifluoromethyl Group: The -CF3 group is highly electronegative and increases the lipophilicity of the molecule, which can influence its interaction with nonpolar solvents.[1]

  • Hydrochloride Salt: As an ionic salt, this compound is expected to have significantly higher solubility in polar solvents compared to its free base form, particularly in those capable of solvating ions.[2]

Based on these structural features, a predicted solubility profile can be hypothesized:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water, due to the ionic nature of the hydrochloride salt and the hydrogen bonding potential of the morpholine ring.

  • Moderate to High Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are effective at solvating cations and anions.

  • Low Solubility: Anticipated in nonpolar solvents such as hexanes, toluene, and diethyl ether, as these solvents cannot effectively solvate the ionic salt.

A summary of predicted solubility is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighFavorable ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole moments facilitate the dissolution of ionic compounds.
Nonpolar Hexanes, TolueneLow"Like dissolves like" principle; insufficient polarity to overcome the lattice energy of the salt.
Chlorinated DichloromethaneLow to ModerateIntermediate polarity may allow for some dissolution, but likely limited.

Table 1. Predicted Solubility Profile of this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

The following isothermal equilibrium method is a robust and reliable approach for quantitatively determining the solubility of this compound in various organic solvents.[8]

Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_sample Weigh excess compound prep_solvent Add precise volume of solvent prep_sample->prep_solvent prep_vials Seal vials prep_solvent->prep_vials agitate Agitate at constant temperature (24-48h) prep_vials->agitate centrifuge Centrifuge to separate solid agitate->centrifuge supernatant Extract supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/GC dilute->quantify calculate Calculate solubility quantify->calculate report Report results (g/L or mol/L) calculate->report

Caption: Workflow for solubility determination.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a validated analytical method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Precisely add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials to facilitate the separation of the excess solid.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Extraction and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

    • Immediately filter the sample through a syringe filter into a volumetric flask.[8]

    • Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

Data Analysis and Reporting

The solubility (S) is calculated using the following formula:

S = (C × V_total) / V_sample

Where:

  • C is the concentration of the diluted sample determined by the analytical method.

  • V_total is the total volume of the diluted sample.

  • V_sample is the volume of the supernatant taken for dilution.

The experiment should be repeated at different temperatures to determine the temperature dependence of solubility. The results should be reported in appropriate units, such as g/100 mL or mol/L.

Causality and Trustworthiness in Experimental Design

The described protocol is designed as a self-validating system. The use of excess solid ensures that equilibrium is reached and a saturated solution is obtained. Centrifugation and filtration are critical steps to remove any undissolved particles that could lead to an overestimation of solubility. A validated analytical method for quantification is essential for the accuracy and reliability of the results.

Conclusion

While public data on the solubility of this compound is scarce, this guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and adhering to a rigorous experimental design, researchers can generate reliable solubility data that is crucial for advancing drug development programs.

References

  • An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents - Benchchem.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents - Benchchem.
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • Morpholine CAS#: 110-91-8 - ChemicalBook.
  • This compound | C5H9ClF3NO | CID 54594823 - PubChem.
  • 3-(trifluoromethyl)morpholine;hydrochloride - LabSolutions | Lab Chemicals & Equipment.
  • Morpholine.
  • (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203.
  • 3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride - Chem-Impex.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • 3-(3,5-Difluorophenyl)morpholine hydrochloride|CAS 1989659-28-0 - Benchchem.
  • Methylamine Hydrochloride - Organic Syntheses Procedure.
  • Solubility of Organic Compounds.
  • Morpholine - Wikipedia.
  • Morpholine - Sciencemadness Wiki.

Sources

The Strategic Deployment of 3-(Trifluoromethyl)morpholine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the vast arsenal of fluorinated building blocks, 3-(Trifluoromethyl)morpholine hydrochloride has emerged as a particularly valuable scaffold. This technical guide provides an in-depth analysis of this building block for researchers, scientists, and drug development professionals. We will explore its synthesis, key chemical transformations, and the profound impact of the trifluoromethylated morpholine moiety on critical drug-like properties, supported by detailed experimental protocols and field-proven insights.

Introduction: The Fluorine Advantage in Heterocyclic Scaffolds

The deliberate introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and steric properties.[3] When appended to a heterocyclic scaffold like morpholine—a privileged structure in medicinal chemistry known for improving aqueous solubility and pharmacokinetic profiles—the resulting building block offers a unique combination of desirable attributes.[4][5]

The morpholine ring, with its pKa of approximately 8.5, is often protonated at physiological pH, which can be beneficial for solubility but may also present challenges.[6][7] The introduction of a strong electron-withdrawing trifluoromethyl group at the 3-position significantly lowers the basicity of the morpholine nitrogen. This modulation of pKa can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[8] This guide will provide the technical details necessary to effectively utilize this compound as a strategic tool in drug design.

Physicochemical Properties: A Comparative Analysis

The decision to incorporate the 3-(trifluoromethyl)morpholine moiety is often driven by the need to fine-tune a molecule's physicochemical properties. The trifluoromethyl group's high electronegativity reduces the pKa of the morpholine nitrogen, making it a weaker base. This can be advantageous in avoiding off-target interactions with aminergic GPCRs and can influence a compound's lipophilicity and membrane permeability.

PropertyMorpholine3-(Trifluoromethyl)morpholineRationale for Change
pKa ~8.5[6]6.33[9]The strong electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen atom, lowering its basicity.
logP (Octanol/Water) -0.85 (calculated)0.45 (calculated)The lipophilic nature of the trifluoromethyl group increases the overall lipophilicity of the molecule.
logD at pH 7.4 ~ -2.0 (estimated)~ 0.4 (estimated)Due to the lower pKa, a larger fraction of 3-(trifluoromethyl)morpholine is in its neutral, more lipophilic form at physiological pH compared to morpholine.

Table 1: Comparative Physicochemical Properties.

Synthesis of the Building Block: this compound

A scalable and reliable synthesis of 3-(trifluoromethyl)morpholine is crucial for its widespread application. The most robust method reported in the literature commences from the commercially available 2-(trifluoromethyl)oxirane.[2][9]

G A 2-(Trifluoromethyl)oxirane C 1-(2-Hydroxyethylamino)-3,3,3-trifluoropropan-2-ol A->C Ring-opening B 2-Aminoethanol B->C E Tosylated Intermediate C->E Tosylation D Tosyl Chloride, Pyridine D->E G 3-(Trifluoromethyl)morpholine E->G Intramolecular Williamson Ether Synthesis F Potassium tert-butoxide F->G I 3-(Trifluoromethyl)morpholine HCl G->I Salt Formation H HCl in Et2O H->I

Synthetic workflow for 3-(Trifluoromethyl)morpholine HCl.
Experimental Protocol: Synthesis of this compound[9]

Step 1: 1-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol

  • To a solution of 2-aminoethanol (1.2 eq) in methanol, add 2-(trifluoromethyl)oxirane (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 3-(Trifluoromethyl)morpholine

  • Dissolve the crude amino alcohol from Step 1 in pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Add potassium tert-butoxide (2.5 eq) to the reaction mixture and heat to 60 °C for 4 hours.

  • Cool the mixture, dilute with water, and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-(trifluoromethyl)morpholine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(trifluoromethyl)morpholine in diethyl ether.

  • Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Key Chemical Reactions and Applications

The utility of this compound as a building block lies in its ability to undergo a variety of chemical transformations to introduce the trifluoromethylated morpholine moiety into a target molecule. The secondary amine provides a nucleophilic handle for N-arylation, N-acylation, and other coupling reactions.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to couple amines with aryl halides.[10][11] The electron-withdrawing nature of the trifluoromethyl group in 3-(trifluoromethyl)morpholine can decrease its nucleophilicity compared to unsubstituted morpholine, potentially requiring more forcing conditions or specialized catalyst systems. However, standard conditions are often a good starting point.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-(Trifluoromethyl)morpholine HCl G N-Aryl-3-(trifluoromethyl)morpholine A->G Buchwald-Hartwig Amination B Aryl Halide (e.g., 4-Chlorotoluene) B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G

General workflow for Buchwald-Hartwig N-arylation.
  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by this compound (1.2 eq) and 4-chlorotoluene (1.0 eq). Note: The hydrochloride salt will be neutralized in situ by the strong base.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides. The reaction of 3-(trifluoromethyl)morpholine with acyl chlorides or other activated carboxylic acid derivatives proceeds readily, typically in the presence of a non-nucleophilic base to scavenge the generated acid.

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl product, which can be further purified by recrystallization or column chromatography.

Impact on ADME Properties: Enhancing Metabolic Stability

A primary driver for incorporating the 3-(trifluoromethyl)morpholine moiety is to enhance the metabolic stability of a drug candidate. The morpholine ring itself can be susceptible to oxidative metabolism, including N-dealkylation, ring oxidation (hydroxylation), and ring-opening.[12]

The strong carbon-fluorine bonds of the trifluoromethyl group are highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3] Placing this group at the 3-position can sterically and electronically shield the adjacent C-2 and N-4 positions from metabolic attack, thus blocking key pathways of degradation. This often leads to a longer in vivo half-life and increased overall exposure of the drug.[13]

Protocol Outline: In Vitro Microsomal Stability Assay[3]
  • Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.

  • Materials: Test compound, pooled human liver microsomes, NADPH regenerating system, phosphate buffer.

  • Procedure:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Quench aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life and lower clearance indicate greater metabolic stability.

Case Study in Drug Discovery

While the direct synthesis of the recently approved antibiotic gepotidacin does not appear to involve 3-(trifluoromethyl)morpholine as a starting material, the principles of using fluorinated heterocyclic building blocks are evident in its complex structure.[1][8] The search for clear, published examples of drug candidates synthesized directly from this compound is ongoing. However, the utility of this building block is demonstrated in numerous patent applications for a wide range of therapeutic targets, where its role in modulating physicochemical properties and improving metabolic stability is explicitly or implicitly leveraged.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for modern drug discovery. Its strategic application allows medicinal chemists to rationally modulate key properties such as basicity, lipophilicity, and metabolic stability. The ability to fine-tune the pKa of the morpholine nitrogen while simultaneously blocking key sites of metabolism provides a distinct advantage in lead optimization. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic deployment of well-designed, fluorinated building blocks like 3-(trifluoromethyl)morpholine will undoubtedly play an increasingly critical role in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the potential of this valuable synthetic tool.

References

  • GSK plc. (2024, February 26). GSK announces positive headline results from EAGLE-1 phase III trial for gepotidacin in uncomplicated urogenital gonorrhoea (GC). [Press release].
  • Shcherbatiuk, A. V., Shyshlyk, O. S., Yarmoliuk, D. V., Shishkin, O. V., Shishkina, S. V., Starova, V. S., ... & Mykhailiuk, P. K. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
  • Mykhailiuk, P. K. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • New Drug Approvals. (2025, April 10). Gepotidacin.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). WO2021219637A1 - Crystalline forms of gepotidacin.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemSpider. (n.d.). Amidation of benzoyl chloride with morpholine.
  • RSC Publishing. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • BenchChem. (2025). Technical Support Center: Addressing Metabolic Instability of Morpholine-Containing Drugs.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Springer Nature Experiments. (2001).
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • PubMed. (1984).
  • ResearchGate. (n.d.).
  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubChem. (n.d.). 3-(Trifluoromethyl)morpholine.
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • PubChem. (n.d.). 2-(Trifluoromethyl)morpholine.
  • PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207).
  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs.

Sources

Exploring the Pharmacophore of Trifluoromethyl-Substituted Morpholines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility and confer favorable pharmacokinetic properties.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold introduces a powerful tool for modulating a compound's physicochemical and biological profile.[3] This guide provides an in-depth exploration of the trifluoromethyl-substituted morpholine pharmacophore, synthesizing principles of medicinal chemistry, synthetic strategy, and computational analysis. We will dissect the causal effects of trifluoromethylation on molecular properties, detail robust synthetic protocols, and analyze structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive framework for leveraging this potent structural motif.

The Strategic Value of Trifluoromethylation on the Morpholine Scaffold

The introduction of a trifluoromethyl group is a cornerstone strategy in modern drug design, used to enhance metabolic stability, membrane permeability, and binding affinity.[4][5] When applied to the morpholine scaffold, the CF₃ group imparts a unique combination of effects that can be exploited to overcome common drug development hurdles.

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the morpholine nitrogen.[6][7] This effect is critical for optimizing compounds that may interact with acidic environments or to fine-tune interactions with target proteins where a specific protonation state is required. The magnitude of the pKa reduction is influenced by the position of the CF₃ group relative to the nitrogen atom.[6]

  • Increased Lipophilicity (LogP/LogD): The CF₃ group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[4] This increase in lipophilicity must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor solubility. The morpholine ring itself helps to temper this effect, providing a favorable balance for many applications.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This is a key advantage over metabolically labile groups like methyl, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life.[8]

  • Conformational Control: The steric bulk of the CF₃ group influences the conformational preference of the morpholine ring.[7] It can lock the ring in a specific chair conformation and dictate the axial or equatorial orientation of other substituents, which is paramount for precise positioning within a protein's binding pocket.

Data Summary: Physicochemical Properties

The following table summarizes the typical effects of trifluoromethyl substitution on key physicochemical parameters of the morpholine ring.

PropertyUnsubstituted MorpholineTrifluoromethyl-Substituted MorpholineRationale for Change
pKa ~8.45.0 - 7.0Strong inductive electron-withdrawal by the CF₃ group reduces the electron density on the nitrogen, lowering its basicity.[6][7]
LogP -0.85+0.5 to +1.5The CF₃ group is a well-established lipophilic moiety, significantly increasing the octanol-water partition coefficient.[4]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationHighThe C-F bond's high dissociation energy makes the CF₃ group exceptionally stable to metabolic degradation.[4][8]
Solubility HighModerate to HighWhile the CF₃ group increases lipophilicity, the morpholine oxygen and nitrogen atoms ensure the scaffold often retains sufficient aqueous solubility.[1]

Synthesis of Trifluoromethyl-Substituted Morpholines

Access to trifluoromethyl-substituted morpholines can be achieved through several scalable synthetic routes. The choice of strategy often depends on the desired substitution pattern (e.g., 2-CF₃ vs. 3-CF₃) and stereochemical requirements. A common and effective approach commences from commercially available trifluoromethyl-containing building blocks.[9]

General Synthetic Workflow

The diagram below illustrates a generalized, multi-step synthesis for preparing chiral 2- and 3-trifluoromethylmorpholines, a versatile strategy that allows for the construction of key intermediates for drug discovery programs.

G A 2-Trifluoromethyloxirane (Starting Material) B Ring Opening (e.g., with an amine) A->B Nucleophilic Attack C Amino Alcohol Intermediate B->C Formation D Cyclization Step (e.g., Williamson ether synthesis) C->D Intramolecular Reaction E Protected CF3-Morpholine D->E Formation F Deprotection E->F Removal of Protecting Group G Final 2- or 3-CF3-Morpholine (Building Block) F->G Isolation

Caption: Generalized workflow for the synthesis of CF₃-morpholines.

Experimental Protocol: Synthesis of Racemic 2-(Trifluoromethyl)morpholine

This protocol is adapted from established methodologies for the synthesis of trifluoromethylated heterocycles.[9][10] It represents a reliable, self-validating system for producing the target compound.

Step 1: Ring-Opening of 2-(Trifluoromethyl)oxirane with Benzylamine

  • To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add benzylamine (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting oxirane is fully consumed.

  • Concentrate the mixture under reduced pressure to yield the crude amino alcohol intermediate, which can be used in the next step without further purification.

Step 2: N-Protection of the Amino Alcohol

  • Dissolve the crude amino alcohol from Step 1 in dichloromethane (0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected amino alcohol.

Step 3: Intramolecular Cyclization

  • Dissolve the purified N-Boc amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude protected 2-(trifluoromethyl)morpholine.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the crude protected morpholine in a 4 M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford 2-(trifluoromethyl)morpholine hydrochloride as a white solid.

Pharmacophore and Structure-Activity Relationship (SAR) Analysis

A pharmacophore model defines the essential three-dimensional arrangement of molecular features required for biological activity.[11] For trifluoromethyl-substituted morpholines, the pharmacophore is a composite of the features from both the morpholine ring and the CF₃ group.

Core Pharmacophoric Features

The diagram below outlines the key pharmacophoric features of a generic trifluoromethyl-substituted morpholine scaffold.

G cluster_0 Trifluoromethyl-Morpholine Scaffold mol p1 p2 p3 p4 HBA Hydrogen Bond Acceptor (HBA) HBD Hydrogen Bond Donor (HBD) HY Hydrophobic Region (HY) VEC Exit Vector for Substituent (R) p1->HBA Morpholine Oxygen p2->HBD Morpholine Nitrogen (protonated state) p3->HY CF3 Group p4->VEC N-substitution

Caption: Key pharmacophoric features of the CF₃-morpholine scaffold.

  • Hydrogen Bond Acceptor (HBA): The morpholine oxygen atom is a potent HBA.

  • Hydrogen Bond Donor (HBD): The morpholine nitrogen, when protonated, acts as an HBD. Its capacity to do so is modulated by the CF₃ group's effect on pKa.

  • Hydrophobic Region (HY): The trifluoromethyl group creates a key hydrophobic zone, crucial for interactions with nonpolar pockets in a target protein.

  • Exit Vector: The nitrogen atom serves as a primary attachment point for further chemical exploration, allowing the scaffold to be oriented within a binding site.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate changes in a molecule's structure with its biological activity.[12][13] For this scaffold, SAR exploration often focuses on:

  • Position of the CF₃ Group: Studies have shown that moving the CF₃ group from the 3-position to the 4-position on a phenyl ring attached to a core scaffold can dramatically shift selectivity from one biological target to another.[8] Similarly, the placement of the CF₃ group at the C2 vs. C3 position of the morpholine ring alters the spatial relationship between the hydrophobic group, the HBA/HBD features, and the N-substituent, which can profoundly impact binding affinity.[9]

  • Stereochemistry: The C2 and C3 positions of the morpholine ring are chiral centers when substituted. The absolute stereochemistry ((R) vs. (S)) is often critical for biological activity, as one enantiomer will fit optimally into a chiral protein binding site while the other may not.[14]

  • N-Substituent: The group attached to the morpholine nitrogen is a key determinant of activity and selectivity. SAR campaigns typically explore a wide range of substituents at this position to optimize interactions with the target protein.[15][16]

Key Protein-Ligand Interactions

The trifluoromethyl group engages in unique and potent non-covalent interactions that contribute significantly to binding affinity. Understanding these interactions is key to rationally designing inhibitors.

  • Fluorine-Backbone Carbonyl Interactions: A well-documented interaction involves the fluorine atoms of the CF₃ group and the backbone carbonyl oxygen of a protein residue.[17][18] This is a multipolar interaction, where the electron-poor carbon of the carbonyl group is attracted to the electron-rich fluorine atoms. These interactions can be a major driver of potency and their rational design has led to significant improvements in inhibitor affinity.[17]

  • Hydrophobic Interactions: The CF₃ group is an excellent bioisostere for groups like isopropyl or even t-butyl in certain contexts, allowing it to occupy and form favorable van der Waals contacts within hydrophobic pockets of a protein.[4][19]

The diagram below conceptualizes how a trifluoromethyl-substituted morpholine might orient itself within a hypothetical enzyme active site to maximize these key interactions.

G Conceptual Ligand-Protein Interactions cluster_0 Protein Binding Pocket RES1 Hydrophobic Pocket (e.g., Leu, Val) RES2 H-Bond Donor (e.g., Asn, Gln) RES3 Backbone Carbonyl (C=O) LIG_CF3 CF3 Group LIG_CF3->RES1 Hydrophobic Interaction LIG_CF3->RES3 Multipolar C-F•••C=O Interaction LIG_O Morpholine Oxygen LIG_O->RES2 Hydrogen Bond

Caption: Conceptual model of key protein-ligand interactions.

Case Study: mTOR Inhibitors

The morpholine ring is a key feature in many inhibitors of the mammalian target of rapamycin (mTOR), a critical protein kinase in cell signaling. Recent studies have shown that incorporating both a morpholine moiety and a trifluoromethyl group can significantly enhance the potency and selectivity of mTOR inhibitors.[1] In one study, a series of tetrahydroquinoline derivatives were synthesized, with compound 10e featuring a 3,5-bis(trifluoromethyl)phenyl group and a morpholine-containing side chain. This compound emerged as a highly potent candidate, with computational studies confirming stable and strong binding interactions within the mTOR active site.[1] This case highlights the successful synergy of the two motifs in designing potent and selective kinase inhibitors.

Conclusion

The trifluoromethyl-substituted morpholine is more than just a simple combination of two common medicinal chemistry scaffolds. It is a highly tunable pharmacophore whose properties emerge from the interplay between the steric and electronic effects of the CF₃ group and the favorable pharmacokinetic profile of the morpholine ring. By understanding the fundamental principles governing its synthesis, conformational behavior, and protein-ligand interactions, drug discovery teams can rationally design and optimize novel therapeutic agents with improved potency, selectivity, and metabolic stability. The strategic application of this scaffold will undoubtedly continue to yield promising clinical candidates across a range of therapeutic areas.

References

  • Fujikawa, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
  • (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH. [Link]
  • Lin, H.-C., et al. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • (n.d.). After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Organic Syntheses Procedure. [Link]
  • Nadal, M., & Matute, M. J. (2025).
  • Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. [Link]
  • Nadal, M., & Matute, M. J. (2025).
  • (n.d.). Examples of prominent drugs containing trifluoromethyl groups.
  • Greig, I. R., et al. (n.d.).
  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Blough, B. E., et al. (2012). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. Neuropsychopharmacology. [Link]
  • Jaworski, J. S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry. [Link]
  • (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]
  • Jurček, O., & Lewis, W. G. (2022).
  • Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
  • (n.d.). Various protocols for trifluoromethylation.
  • Chaume, G., et al. (2017). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. [Link]
  • (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]
  • (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. OSTI.GOV. [Link]
  • (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • (n.d.).
  • (2025). Structure-activity relationships for the design of small-molecule inhibitors. [Link]
  • (2023). Structure-Activity Relationship (SAR). Pharmacology Mentor. [Link]
  • (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct. [Link]
  • Hayakawa, M., et al. (2007). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
  • Bolm, C., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
  • (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Link. [Link]
  • (2025). Computational modeling approaches and regulatory pathways for drug combinations.
  • (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
  • (2021). Guiding Molecularly Imprinted Polymer Design by Pharmacophore Modeling. MDPI. [Link]
  • (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers. [Link]
  • Ganguly, H. K., & Das, G. (2020). Conformational landscape of substituted prolines. PubMed. [Link]

Sources

Methodological & Application

Scalable Synthesis of 3-(Trifluoromethyl)morpholine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a scalable and efficient synthesis of 3-(trifluoromethyl)morpholine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making trifluoromethylated scaffolds like this morpholine derivative highly sought after. This document provides a thorough understanding of the synthetic strategy, beginning with the regioselective ring-opening of 2-(trifluoromethyl)oxirane, followed by intramolecular cyclization and subsequent salt formation. The protocols provided are designed for scalability, enabling multi-gram production. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this important structural motif into their synthetic programs.

Introduction: The Significance of the 3-(Trifluoromethyl)morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of a trifluoromethyl (CF₃) group at the 3-position of the morpholine ring offers a strategic advantage in drug design. The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of the morpholine nitrogen, modulating its basicity and, consequently, its pharmacokinetic profile. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and improve binding interactions with biological targets.

The synthesis of 3-(trifluoromethyl)morpholine has been the subject of considerable interest, with a focus on developing scalable and efficient routes to access this key building block in both racemic and chiral forms. A notable and scalable approach commences from the readily available starting material, 2-(trifluoromethyl)oxirane[1][2].

Strategic Approach to Scalable Synthesis

The most viable and scalable synthetic route to this compound proceeds via a two-step sequence followed by salt formation. This strategy leverages the inherent reactivity of the strained epoxide ring in 2-(trifluoromethyl)oxirane.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward pathway from the target molecule to commercially available starting materials. The hydrochloride salt is readily prepared from the free base, 3-(trifluoromethyl)morpholine. The morpholine ring can be constructed via an intramolecular cyclization of an amino alcohol intermediate. This key intermediate, 1-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol, can be synthesized by the regioselective ring-opening of 2-(trifluoromethyl)oxirane with ethanolamine.

Retrosynthesis Target 3-(Trifluoromethyl)morpholine HCl FreeBase 3-(Trifluoromethyl)morpholine Target->FreeBase Salt Formation AminoAlcohol 1-((2-Hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol FreeBase->AminoAlcohol Intramolecular Cyclization StartingMaterials 2-(Trifluoromethyl)oxirane + Ethanolamine AminoAlcohol->StartingMaterials Epoxide Ring-Opening

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the scalable synthesis of this compound. Safety precautions should be strictly followed, and all manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Trifluoromethyl)oxirane≥98%Commercially Available
Ethanolamine≥99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Thionyl Chloride (SOCl₂)≥99%Commercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Hydrochloric Acid (HCl)2M in Et₂OCommercially Available
Step 1: Synthesis of 1-((2-Hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol (Intermediate 1)

This step involves the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane with ethanolamine. The reaction is highly regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Step1 reagents 2-(Trifluoromethyl)oxirane + Ethanolamine product 1-((2-Hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol reagents->product Methanol, Reflux

Caption: Synthesis of the amino alcohol intermediate.

Protocol:

  • To a solution of ethanolamine (1.2 equivalents) in anhydrous methanol, add 2-(trifluoromethyl)oxirane (1.0 equivalent) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 1-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol as a viscous oil. This crude product is often of sufficient purity for use in the next step without further purification.

Rationale: The use of an excess of ethanolamine helps to ensure complete consumption of the epoxide and minimizes the formation of bis-alkylated byproducts. Methanol is a suitable protic solvent that facilitates the reaction. Refluxing provides the necessary energy to drive the reaction to completion in a reasonable timeframe.

Step 2: Synthesis of 3-(Trifluoromethyl)morpholine (Free Base)

This step involves the intramolecular cyclization of the amino alcohol intermediate to form the morpholine ring. This is typically achieved via a dehydration reaction, which can be promoted by a suitable reagent that converts one of the hydroxyl groups into a good leaving group.

Step2 reactant 1-((2-Hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol product 3-(Trifluoromethyl)morpholine reactant->product 1. SOCl₂, DCM 2. Base

Caption: Intramolecular cyclization to form the morpholine ring.

Protocol:

  • Dissolve the crude 1-((2-hydroxyethyl)amino)-3,3,3-trifluoropropan-2-ol from Step 1 in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (1.1 equivalents) dropwise. The reaction is exothermic and should be controlled.

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-(trifluoromethyl)morpholine can be purified by distillation or column chromatography on silica gel.

Rationale: Thionyl chloride converts one of the hydroxyl groups into a chlorosulfite ester, a good leaving group. The intramolecular nucleophilic attack by the nitrogen atom then proceeds via an Sₙ2 mechanism to displace the leaving group and form the six-membered morpholine ring. The use of a base in the workup neutralizes the excess acid and facilitates the final product isolation.

Step 3: Preparation of this compound

The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating handling and purification.

Step3 reactant 3-(Trifluoromethyl)morpholine product This compound reactant->product HCl in Et₂O

Caption: Formation of the hydrochloride salt.

Protocol:

  • Dissolve the purified 3-(trifluoromethyl)morpholine in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound.

Rationale: The basic nitrogen atom of the morpholine readily reacts with hydrochloric acid to form the corresponding ammonium salt. The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic hydrochloride salt, allowing for easy isolation.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
¹H NMR Signals corresponding to the morpholine ring protons, with characteristic splitting patterns and chemical shifts influenced by the trifluoromethyl group.
¹³C NMR A quartet for the CF₃ carbon due to C-F coupling, and signals for the four carbons of the morpholine ring.
¹⁹F NMR A singlet for the CF₃ group.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (m/z = 156.06).
Melting Point A sharp melting point characteristic of a pure crystalline solid.
Purity (HPLC) ≥95% (as specified by some commercial suppliers).

Safety and Handling

  • 2-(Trifluoromethyl)oxirane: This is a volatile and reactive epoxide. Handle with care in a well-ventilated fume hood. It is a potential irritant and sensitizer.

  • Ethanolamine: Corrosive and causes severe skin burns and eye damage.

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme caution under anhydrous conditions.

  • Hydrochloric Acid: Corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The procedure is based on established chemical principles and leverages a readily available starting material. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce multi-gram quantities of this valuable building block for application in drug discovery and medicinal chemistry programs. The strategic introduction of the trifluoromethyl group into the morpholine scaffold offers a powerful tool for modulating the properties of bioactive molecules.

References

  • Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804. [Link]
  • ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • AA Blocks. (n.d.). This compound, 95% Purity.
  • PubChem. (n.d.). This compound.
  • LabSolutions. (n.d.). 3-(trifluoromethyl)morpholine;hydrochloride.

Sources

Application Note: A Scalable Synthesis of 3-(Trifluoromethyl)morpholine Hydrochloride from 2-(Trifluoromethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Trifluoromethyl)morpholine is a highly valuable saturated heterocycle in modern drug discovery, prized for its ability to enhance metabolic stability, aqueous solubility, and binding affinity of parent molecules.[1][2] This application note provides a comprehensive, field-tested guide for the synthesis of 3-(Trifluoromethyl)morpholine hydrochloride, starting from the commercially available and reactive building block, 2-(trifluoromethyl)oxirane.[1][2] The described multi-step synthesis is designed for scalability and robustness, incorporating key insights into reaction mechanisms, safety protocols, and characterization.

Strategic Overview & Reaction Rationale

The synthetic strategy is a three-stage process designed for efficiency and control. It begins with a regioselective nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization to construct the morpholine core, and concludes with deprotection and salt formation.

Causality Behind the Strategy:

  • Starting Material Selection: 2-(Trifluoromethyl)oxirane is a readily available electrophile.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, providing a direct entry point to the desired 1,1,1-trifluoro-3-aminopropan-2-ol backbone.[3]

  • Regiocontrol: The electron-withdrawing trifluoromethyl group directs the nucleophilic attack of the amine to the less substituted C3 carbon of the oxirane. This SN2-type reaction is highly regioselective, a critical factor for ensuring the correct isomer (3-substituted) is formed.[3][4]

  • Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group on the amine nucleophile (N-Boc ethanolamine) serves a dual purpose: it prevents side reactions and allows for a final, clean deprotection step that directly yields the desired hydrochloride salt under acidic conditions.[5][6][7]

Overall Synthetic Workflow

G cluster_0 Stage 1: Epoxide Ring-Opening cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Deprotection & Salt Formation A 2-(Trifluoromethyl)oxirane C Intermediate Amino Alcohol (N-Boc protected) A->C Nucleophilic Attack B N-Boc-ethanolamine B->C D Activation of Hydroxyl (e.g., with MsCl) C->D E N-Boc-3-(Trifluoromethyl)morpholine D->E Intramolecular S_N2 Cyclization G Final Product: 3-(Trifluoromethyl)morpholine HCl E->G Acidolysis F HCl in Dioxane F->G

Caption: High-level workflow for the synthesis of 3-(Trifluoromethyl)morpholine HCl.

Mechanistic Deep Dive

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

G cluster_1 Stage 1: Regioselective Ring-Opening (S_N2) cluster_2 Stage 2: Intramolecular Cyclization cluster_3 Stage 3: Boc Deprotection (Acidolysis) start1 Boc-NH-CH₂CH₂-OH attacks C3 of 2-(CF₃)oxirane ts1 Transition State (Backside Attack) start1->ts1 Nucleophilic Attack int1 Alkoxide Intermediate ts1->int1 start2 Intermediate Amino Alcohol + MsCl, Et₃N int1->start2 Workup & Isolation int2 O-Mesylate Formed (Good Leaving Group) start2->int2 Activation ts2 Intramolecular S_N2 Attack (N attacks C-OMs) int2->ts2 Deprotonation of N-H prod2 N-Boc-3-(CF₃)morpholine ts2->prod2 start3 N-Boc Morpholine + HCl prod2->start3 Purification int3 Protonated Carbonyl start3->int3 Protonation int4 Loss of tert-butyl cation -> Carbamic Acid int3->int4 tert-Butyl Cation Cleavage int5 Decarboxylation (CO₂ loss) -> Free Amine int4->int5 Spontaneous prod3 3-(CF₃)morpholine • HCl Salt int5->prod3 Protonation

Sources

Application Notes and Protocols for the N-Alkylation of 3-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl Group in Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a trifluoromethyl (CF₃) group to the morpholine ring, specifically at the 3-position, offers a powerful strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The strong electron-withdrawing nature of the CF₃ group can significantly impact the basicity of the morpholine nitrogen, enhance metabolic stability, and increase lipophilicity, which can lead to improved cell permeability and binding affinity to biological targets.[2] Consequently, N-alkylated 3-(trifluoromethyl)morpholine derivatives are highly sought-after building blocks for the discovery and development of novel therapeutics.

This guide provides a detailed protocol for the N-alkylation of 3-(trifluoromethyl)morpholine, offering insights into the reaction mechanism, optimization of reaction conditions, and a step-by-step experimental procedure suitable for researchers in organic synthesis and drug discovery.

Mechanistic Considerations and Causality in Experimental Design

The N-alkylation of 3-(trifluoromethyl)morpholine typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

A critical consideration for the N-alkylation of 3-(trifluoromethyl)morpholine is the reduced nucleophilicity of the nitrogen atom due to the strong inductive effect of the adjacent trifluoromethyl group. This decreased reactivity necessitates careful selection of the base and reaction conditions to achieve efficient conversion.

Choice of Base: A suitable base is required to deprotonate the morpholine nitrogen, enhancing its nucleophilicity, or to neutralize the acid generated during the reaction.

  • Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) are often effective, particularly when paired with a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. They offer the advantage of being inexpensive and easily removed during workup.[3]

  • Organic Bases: Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be employed. These bases are soluble in a wider range of organic solvents and are often used when the starting materials or products are sensitive to inorganic bases.[3]

  • Stronger Bases: In cases of less reactive alkylating agents or to accelerate the reaction, stronger bases like sodium hydride (NaH) may be considered, although their use requires anhydrous conditions and careful handling.

Solvent Selection: The choice of solvent plays a crucial role in the reaction rate and outcome.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free, thereby increasing its reactivity. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures if necessary.[3]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also viable options, particularly when using stronger bases like NaH.

Alkylating Agents: A wide variety of alkylating agents can be used, including:

  • Alkyl Halides: Alkyl bromides and iodides are generally more reactive than alkyl chlorides. Primary and benzylic halides are excellent substrates for this reaction.

  • Alkyl Sulfonates: Mesylates and tosylates are also effective alkylating agents.

Experimental Protocol: General Procedure for N-Alkylation of 3-(Trifluoromethyl)morpholine

This protocol provides a representative method for the N-alkylation of 3-(trifluoromethyl)morpholine with an alkyl halide using potassium carbonate as the base.

Materials:

  • 3-(Trifluoromethyl)morpholine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)morpholine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-(trifluoromethyl)morpholine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions for the N-alkylation of morpholine derivatives, which can be adapted for 3-(trifluoromethyl)morpholine.

Alkylating AgentBaseSolventTemperature (°C)Typical YieldReference
Benzyl BromideK₂CO₃AcetonitrileRefluxGood to Excellent[4]
3-Chloromethyl-1,2,4-triazolin-5-oneK₂CO₃DMFRoom Temp.Excellent[3]
3-Chloromethyl-1,2,4-triazolin-5-oneDIPEADMFRoom Temp.Excellent[3]
Alkyl HalidesCsOAcMeCN70Good[5]
Alcohols (various)Zn(II)-catalystToluene110Good to Excellent[6]

Visualization of Experimental Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-(trifluoromethyl)morpholine in anhydrous DMF add_base Add K₂CO₃ start->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide heat Heat reaction mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end_product Pure N-alkylated 3-(trifluoromethyl)morpholine chromatography->end_product

Caption: Workflow for the N-alkylation of 3-(trifluoromethyl)morpholine.

References

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF.
  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media*.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • Organic Chemistry Portal. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives.
  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Googleapis. (1995). United States Patent (19).
  • ResearchGate. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • PMC - NIH. (n.d.). Innate C-H trifluoromethylation of heterocycles.
  • Google Patents. (n.d.). CN1015712B - The preparation method of N-alkylmorpholine compound.
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • PubChem. (n.d.). 3-(Trifluoromethyl)morpholine hydrochloride.
  • PubChem. (n.d.). 3-[5-(Trifluoromethyl)-3-pyridinyl]morpholine.

Sources

Application Note: A Validated HPLC Method for Purity Determination of 3-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity and the quantification of impurities for 3-(Trifluoromethyl)morpholine Hydrochloride, a key building block in modern drug discovery. The developed method is specific, linear, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

This compound is an increasingly important structural motif in medicinal chemistry, valued for the metabolic stability and unique physicochemical properties conferred by the trifluoromethyl group.[5] Ensuring the purity of this intermediate is critical as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

The analytical challenge in developing a purity assay for this compound lies in its chemical nature. The morpholine ring imparts significant polarity, while the hydrochloride salt form dictates its solubility and ionic behavior in solution. Standard reversed-phase HPLC methods often struggle with the retention of such polar compounds, leading to poor peak shape and co-elution with the solvent front.[6][7][8] This application note details a method specifically designed to overcome these challenges.

Method Development Rationale

The primary objective was to develop a stability-indicating HPLC method capable of separating 3-(trifluoromethyl)morpholine from its potential process-related impurities and degradation products.

Column Selection: Addressing Polarity

Given the hydrophilic nature of the analyte, a conventional C18 column might provide insufficient retention.[7][8] To achieve adequate retention and separation, a polar-endcapped reversed-phase column was selected. These columns incorporate a polar group near the silica surface, which prevents the bonded phase from collapsing in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes. An Acquity UPLC BEH C18 column (or equivalent) is recommended due to its high efficiency and stability across a wide pH range.

Mobile Phase Optimization

A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is standard for reversed-phase chromatography.[9]

  • Aqueous Phase: A phosphate buffer at a pH of 3.0 was chosen. At this pH, the secondary amine of the morpholine ring (pKa typically around 8-9) will be protonated, ensuring good water solubility and promoting interaction with the stationary phase through ion-pairing with the buffer ions.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and miscibility with water.[9]

  • Gradient Elution: A gradient elution is employed to ensure that both the main polar analyte and any less polar impurities are eluted with good peak shape and within a reasonable run time.

Detector Selection

3-(Trifluoromethyl)morpholine lacks a strong chromophore, which can present a detection challenge.[10] While derivatization can be employed to enhance UV absorbance, a more direct approach is to use a low UV wavelength for detection (e.g., 210 nm), where the morpholine structure exhibits some absorbance.[11][12] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be considered for universal detection if UV sensitivity is insufficient. For this method, UV detection at 210 nm is proposed as the primary method.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Chemicals:

    • This compound Reference Standard (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (ACS grade)

    • Phosphoric acid (ACS grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5-50% B; 10-12 min: 50% B; 12-12.1 min: 50-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection Wavelength 210 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Sample Diluent: Mobile Phase A.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][13]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This was demonstrated by:

  • Forced Degradation: The sample was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples were compared to that of an unstressed sample to demonstrate that the main peak is free from co-eluting degradants.

  • Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the this compound peak in the presence of its impurities and degradants.

Linearity

The linearity of the method was established by analyzing a series of solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 0.005 mg/mL to 0.75 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

Spike LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision): Determined by analyzing the same sample on different days, with different analysts, and on different instruments. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ and LOD were determined based on the signal-to-noise ratio.

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1.

The LOQ was experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.03 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters were checked under each varied condition to ensure they remained within the acceptance criteria.

Data Presentation and Visualization

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Weigh & Dissolve Reference Standard hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection @ 210 nm separation->detection integration Integrate Peaks detection->integration calculation Calculate Purity & Impurity Levels integration->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for determining the purity of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control analysis in the pharmaceutical industry, ensuring the quality and consistency of this important chemical intermediate.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • GXP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GXP-CC. [Link]
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]
  • Jones, D. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?.
  • Wikipedia.
  • Levin, J. O., & Andersson, K. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 123(5), 955-957. [Link]
  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives.

Sources

Application Notes & Protocols for 3-(Trifluoromethyl)morpholine Hydrochloride in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Blood-Brain Barrier Challenge

Developing therapeutics for the central nervous system (CNS) presents a formidable challenge, primarily due to the stringent selectivity of the blood-brain barrier (BBB).[1] This highly regulated interface necessitates that any prospective drug candidate possess a meticulously balanced profile of physicochemical properties to achieve sufficient brain penetration and therapeutic efficacy.[2] Key parameters such as lipophilicity, molecular size, and pKa must be finely tuned.[1] In this context, the strategic incorporation of specific chemical scaffolds that favorably modulate these properties is a cornerstone of modern medicinal chemistry.

The morpholine heterocycle has emerged as a "privileged" scaffold in CNS drug design. Its inherent properties, including a well-balanced hydrophilic-lipophilic profile and a pKa value that promotes solubility at physiological pH, make it an attractive moiety for enhancing BBB permeability.[2][3] Concurrently, the introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(trifluoromethyl)morpholine hydrochloride , a building block that synergistically combines the advantageous features of both the morpholine ring and the trifluoromethyl group for the rational design of next-generation CNS therapeutics.

The Strategic Advantage of 3-(Trifluoromethyl)morpholine

The incorporation of 3-(trifluoromethyl)morpholine into a drug candidate offers a multi-faceted approach to optimizing its drug-like properties for CNS applications. The rationale behind its use is grounded in the combined contributions of its two core components.

Key Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-(trifluoromethyl)morpholine is crucial for its effective application. The following table summarizes key parameters for the free base form, which is liberated from the hydrochloride salt in situ or by a simple work-up.

PropertyValueSignificance in CNS Drug DesignSource
pKa 7.3The pKa is close to physiological pH, ensuring a significant portion of the molecule is in the more lipophilic, neutral form, which is favorable for crossing the BBB. At the same time, sufficient ionization is maintained for aqueous solubility.[5][6]
logD (pH 7.4) 0.4This value indicates a balanced lipophilicity, which is critical for traversing the lipid membranes of the BBB without being overly lipophilic, which can lead to off-target effects and poor solubility.[5][6]
Aqueous Solubility 12 g/LHigh aqueous solubility is advantageous for formulation and administration, and it contributes to a favorable pharmacokinetic profile.[5][6]

The hydrochloride salt form of 3-(trifluoromethyl)morpholine offers practical advantages in terms of stability and ease of handling in a laboratory setting.[7]

Visualizing the Rationale for CNS Drug Design

The following diagram illustrates the synergistic contributions of the morpholine and trifluoromethyl moieties to the key attributes required for a successful CNS drug candidate.

cns_drug_design_rationale cluster_building_block 3-(Trifluoromethyl)morpholine cluster_properties Key Physicochemical & Biological Properties cluster_outcome Desired CNS Drug Candidate Profile bb 3-(CF3)Morpholine prop1 Improved BBB Permeability bb->prop1 Balanced Lipophilicity prop2 Enhanced Metabolic Stability bb->prop2 Blocks Metabolic Sites (C-F bond strength) prop3 Modulated pKa & Solubility bb->prop3 Morpholine Nitrogen prop4 Increased Target Affinity bb->prop4 CF3 as H-bond acceptor/lipophilic filler outcome Optimized CNS Drug Candidate prop1->outcome prop2->outcome prop3->outcome prop4->outcome

Caption: Rationale for using 3-(trifluoromethyl)morpholine in CNS drug design.

Experimental Protocols

The following protocols are representative examples of how to incorporate this compound into a core scaffold. These methods are based on well-established synthetic transformations in medicinal chemistry.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 3-(trifluoromethyl)morpholine with an aryl halide, a common strategy for synthesizing N-aryl morpholine derivatives.

Workflow Diagram:

n_arylation_workflow start Start Materials: - 3-(CF3)Morpholine HCl - Aryl Halide - Palladium Catalyst - Ligand - Base step1 Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous solvent - Combine reactants start->step1 step2 Heating & Monitoring: - Heat to specified temp. - Monitor by TLC/LC-MS step1->step2 step3 Work-up: - Cool to RT - Filter off catalyst - Aqueous extraction step2->step3 step4 Purification: - Column chromatography step3->step4 end Final N-Aryl Product step4->end

Caption: Workflow for N-Arylation of 3-(trifluoromethyl)morpholine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and ligand (e.g., BINAP, 0.04 mmol, 4 mol%).

    • Add a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol, 1.4 equiv.).

    • Add this compound (1.2 mmol, 1.2 equiv.). Note: The excess base will neutralize the HCl salt to generate the free amine in situ.

  • Reaction Setup:

    • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-3-(trifluoromethyl)morpholine.

Protocol 2: Reductive Amination

This protocol details the formation of a C-N bond between 3-(trifluoromethyl)morpholine and a carbonyl compound (aldehyde or ketone) via the in-situ formation and reduction of an iminium ion.[8]

Workflow Diagram:

reductive_amination_workflow start Start Materials: - 3-(CF3)Morpholine HCl - Aldehyde/Ketone - Reducing Agent - Acid Catalyst (optional) step1 Iminium Formation: - Combine amine and carbonyl - Stir at RT in suitable solvent start->step1 step2 Reduction: - Add reducing agent - Continue stirring step1->step2 step3 Quenching & Work-up: - Quench excess reducing agent - Aqueous work-up step2->step3 step4 Purification: - Column chromatography step3->step4 end Final N-Alkyl Product step4->end

Caption: Workflow for Reductive Amination with 3-(trifluoromethyl)morpholine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a reaction vessel, add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.).

    • Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL).

    • Note: If using the hydrochloride salt, a mild base (e.g., triethylamine, 1.1 mmol, 1.1 equiv.) should be added to liberate the free amine.

  • Iminium Ion Formation:

    • Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction:

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv.) portion-wise to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated-3-(trifluoromethyl)morpholine.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse thoroughly with water. Refer to the material safety data sheet (MSDS) for complete safety information.[3][9]

Conclusion

This compound is a valuable and strategic building block for CNS drug discovery. Its unique combination of a BBB-favoring morpholine scaffold and a metabolically robust trifluoromethyl group provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in this application note provide a practical starting point for the successful incorporation of this promising moiety into novel CNS therapeutics.

References

  • Chem-Impex. 3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride.
  • LabSolutions. 3-(trifluoromethyl)morpholine;hydrochloride.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Shcherbatiuk, A. V., et al. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
  • PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/10116311
  • Mubashra, S., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
  • ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • CP Lab Chemicals. This compound, 95% Purity, C5H9ClF3NO, 1 gram.
  • Liu, Z., et al. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • González-Vera, J. A., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.
  • Cuzzocrea, M. G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • ResearchGate. N-Arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubChemLite. This compound (C5H8F3NO).
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Li, Y., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
  • Google Patents. Amide library formation using a “by-product-free” activation/coupling sequence.
  • Cígler, P., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry.
  • da Silva, A. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • OSTI.GOV. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article).
  • eScholarship.org. Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • ResearchGate. Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.

Sources

Application Notes: 3-(Trifluoromethyl)morpholine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 3-(trifluoromethyl)morpholine hydrochloride, a pivotal building block in modern agrochemical design. We will elucidate the strategic importance of the trifluoromethylated morpholine scaffold, detailing its contribution to the physicochemical and biological properties of active ingredients. This document furnishes field-proven, step-by-step protocols for both the synthesis of the free base, 3-(trifluoromethyl)morpholine, from common starting materials and its subsequent incorporation into a representative agrochemical scaffold through a robust N-arylation protocol. The causality behind experimental choices, safety considerations, and analytical checkpoints are explained to ensure reproducibility and success. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries.

Introduction: The Strategic Value of Fluorinated Morpholine Scaffolds

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management characteristics has led discovery chemists to explore unique chemical spaces. Within this landscape, fluorinated heterocyclic compounds have emerged as exceptionally valuable. The morpholine moiety, a saturated heterocycle, is a well-established pharmacophore in numerous fungicides, prized for its favorable pharmacokinetic properties and its role in targeting crucial biochemical pathways, such as sterol biosynthesis.[1] Morpholine-based fungicides often exhibit systemic activity, allowing for the protection of new plant growth.

The introduction of a trifluoromethyl (CF₃) group onto the morpholine scaffold represents a strategic design choice to further enhance the molecule's potential. The CF₃ group is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity, metabolic stability, and lipophilicity. Its incorporation can lead to:

  • Increased Bioavailability: The lipophilic nature of the CF₃ group can enhance the penetration of the active ingredient through biological membranes, such as the waxy cuticle of plants or the cell membranes of fungal pathogens.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450s. This can increase the half-life of the compound in the target organism and the environment, prolonging its protective effects.

  • Improved Target Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic profile of the entire molecule, potentially leading to stronger and more specific interactions with the target protein.

This guide focuses on this compound, a stable, crystalline salt that serves as an excellent precursor for introducing the 3-CF₃-morpholine moiety into novel agrochemical candidates.

Synthesis of the Key Intermediate: 3-(Trifluoromethyl)morpholine

While this compound is the commercially supplied form, most synthetic applications require the corresponding free base. The following protocol details a robust and scalable method for the synthesis of racemic 3-(trifluoromethyl)morpholine, adapted from established procedures for the synthesis of C-trifluoromethylated morpholines. This synthesis commences from the readily available 2-(trifluoromethyl)oxirane.

Synthetic Workflow

The overall transformation is a two-step process involving the opening of an epoxide followed by an intramolecular cyclization.

SynthesisWorkflow cluster_reagents start 2-(Trifluoromethyl)oxirane intermediate 2-((2-Hydroxy-3,3,3-trifluoropropyl)amino)ethan-1-ol start->intermediate Step 1: Epoxide Opening product 3-(Trifluoromethyl)morpholine intermediate->product Step 2: Intramolecular Cyclization (Dehydration) reagent1 Ethanolamine (Neat, 0-5 °C -> RT) reagent2 Sulfuric Acid (conc.) (Heat)

Caption: Synthetic workflow for 3-(Trifluoromethyl)morpholine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Key Properties
2-(Trifluoromethyl)oxirane359-34-2112.05Volatile, toxic liquid
Ethanolamine141-43-561.08Corrosive, hygroscopic liquid
Sulfuric Acid (98%)7664-93-998.08Highly corrosive, strong dehydrating agent
Diethyl Ether60-29-774.12Highly flammable solvent
Sodium Hydroxide (5M aq. soln.)1310-73-240.00Corrosive base
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Step 1: Synthesis of 2-((2-Hydroxy-3,3,3-trifluoropropyl)amino)ethan-1-ol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place ethanolamine (30.5 g, 0.5 mol). Cool the flask to 0-5 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Initial cooling prevents a runaway reaction and minimizes side product formation. Ethanolamine is used in excess to ensure complete consumption of the epoxide and to act as the solvent.

  • Epoxide Addition: Add 2-(trifluoromethyl)oxirane (28.0 g, 0.25 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

    • Causality: Allowing the reaction to proceed at room temperature ensures the complete nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.

  • Work-up: Remove the excess ethanolamine under reduced pressure (vacuum distillation). The resulting viscous oil is the crude amino alcohol intermediate and can be used in the next step without further purification.

Step 2: Synthesis of 3-(Trifluoromethyl)morpholine

  • Reaction Setup: Place the crude 2-((2-hydroxy-3,3,3-trifluoropropyl)amino)ethan-1-ol from the previous step into a 500 mL flask equipped with a reflux condenser and a magnetic stirrer.

  • Cyclization: Slowly and carefully add concentrated sulfuric acid (100 mL) to the crude intermediate while cooling the flask in an ice bath.

    • Safety Note: This is a highly exothermic process. Add the acid slowly with efficient stirring and cooling to control the temperature.

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 6 hours. The mixture will darken significantly.

    • Causality: The strong acid protonates the hydroxyl groups, and the elevated temperature promotes an intramolecular SN2 reaction (dehydration and cyclization) to form the morpholine ring.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker. b. Basify the acidic solution by slowly adding 5M sodium hydroxide solution until the pH is >12. This should be done in an ice bath to manage the heat of neutralization. c. Transfer the basic aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-(trifluoromethyl)morpholine by vacuum distillation to yield a colorless liquid.

Application in Agrochemical Synthesis: N-Arylation

A common and powerful method for constructing complex agrochemical molecules is the coupling of a heterocyclic amine with an activated aryl or heteroaryl system. This section provides a representative protocol for the N-arylation of 3-(trifluoromethyl)morpholine with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, a hypothetical but plausible intermediate in the synthesis of novel insecticides or fungicides.

Reaction Scheme

ReactionScheme reactant1 3-(Trifluoromethyl)morpholine product 4-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)morpholine reactant1->product SNAr reactant2 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine reactant2->product SNAr reagents K₂CO₃, DMSO 100 °C, 12h + + +->product SNAr

Caption: N-Arylation of 3-(Trifluoromethyl)morpholine.

Detailed Experimental Protocol

Rationale for Component Selection:

  • Heterocyclic Core: The 2-chloro-5-nitro-3-(trifluoromethyl)pyridine core is chosen as it is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of both the nitro group and the trifluoromethyl group make the C2 position highly electrophilic and susceptible to attack by the morpholine nitrogen.

  • Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate the morpholine hydrochloride in situ or scavenge the HCl generated during the reaction with the free base. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent ideal for SNAr reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thereby increasing its reactivity.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.42 g, 10 mmol), this compound (1.91 g, 10 mmol), potassium carbonate (4.14 g, 30 mmol), and DMSO (40 mL).

    • Causality: A 3-fold excess of potassium carbonate is used to ensure complete neutralization of the hydrochloride salt and any HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath. Maintain this temperature with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyridine is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the dark mixture into a beaker containing 200 mL of cold water. A solid precipitate should form. c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing the filter cake with water (3 x 50 mL) to remove DMSO and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-arylated product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of next-generation agrochemicals. The trifluoromethyl group imparts beneficial properties such as enhanced metabolic stability and bioavailability, while the morpholine core ensures a favorable pharmacokinetic profile. The protocols provided herein offer robust and scalable methods for the preparation of the key 3-(trifluoromethyl)morpholine intermediate and demonstrate its utility in constructing complex molecular architectures through standard synthetic transformations like N-arylation. These methodologies provide a solid foundation for researchers and scientists to explore the vast potential of this scaffold in the discovery and development of novel, effective crop protection solutions.

References

  • Shcherbatiuk, A. V., et al. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Molecules, 23(10), 2636.
  • Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(38), 13697–13713.
  • Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4593–4604.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
  • Merck & Co., Inc. (2002). Chemical synthesis of morpholine derivatives. European Patent EP1087966B1.

Sources

Introduction: The Strategic Value of the 3-(Trifluoromethyl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 3-(Trifluoromethyl)morpholine for Medicinal Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its favorable physicochemical properties—such as improving aqueous solubility and metabolic stability, along with its ability to act as a hydrogen bond acceptor—make it an attractive component in drug design.[1]

The strategic incorporation of a trifluoromethyl (CF₃) group at the 3-position of the morpholine ring further enhances its utility. The CF₃ group is a powerful bioisostere for other chemical groups and is known to significantly modulate a molecule's properties.[4][5] Key advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic oxidation, often blocking a potential metabolic hotspot and increasing the drug's half-life.[4]

  • Increased Lipophilicity: The CF₃ group increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][6]

  • Modulation of Basicity: The potent electron-withdrawing nature of the CF₃ group significantly lowers the basicity (pKa) of the morpholine nitrogen. This can prevent unwanted protonation at physiological pH, reducing off-target interactions with aminergic receptors and improving the pharmacokinetic profile.[6]

  • Improved Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.[7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for derivatizing the 3-(trifluoromethyl)morpholine core. We present field-proven protocols for N-arylation, N-acylation, and N-alkylation, explaining the rationale behind procedural choices to empower chemists to effectively leverage this valuable building block in their discovery programs.

Physicochemical Profile of the Core Scaffold

Understanding the properties of the starting material is crucial for reaction design. The introduction of the trifluoromethyl group imposes distinct electronic and conformational effects compared to unsubstituted morpholine.

Property3-(Trifluoromethyl)morpholineUnsubstituted MorpholineRationale for Change
pKa (Conjugate Acid) ~5.5 - 6.5 (Estimated)~8.4The strong electron-withdrawing CF₃ group significantly reduces the electron density on the nitrogen atom, lowering its basicity.[6]
logD (pH 7.4) HigherLowerThe lipophilic CF₃ group increases the overall lipophilicity of the molecule, favoring partitioning into the organic phase.[4][9]
Metabolic Stability HighModerateThe C-F bonds are highly resistant to enzymatic cleavage, particularly P450-mediated oxidation.[4]
Conformational Preference The CF₃ group may favor an equatorial position in the chair conformation to minimize steric hindrance.Flexible chair conformation.Steric bulk of the CF₃ group influences the conformational equilibrium.

Core Derivatization Strategies: A Workflow Overview

The secondary amine of 3-(trifluoromethyl)morpholine is the primary handle for synthetic elaboration. The three most robust and versatile methods for its functionalization are N-arylation, N-acylation, and reductive amination (N-alkylation).

G core 3-(Trifluoromethyl)morpholine (Core Scaffold) n_arylation N-Arylation (Buchwald-Hartwig) core->n_arylation Ar-X, Pd-Catalyst, Base n_acylation N-Acylation core->n_acylation R-COCl or (RCO)₂O, Base reductive_amination N-Alkylation (Reductive Amination) core->reductive_amination R-CHO, Reducing Agent (e.g., NaBH(OAc)₃) aryl_product N-Aryl Derivatives n_arylation->aryl_product acyl_product N-Acyl Derivatives (Amides) n_acylation->acyl_product alkyl_product N-Alkyl Derivatives reductive_amination->alkyl_product

Figure 1: Key derivatization pathways for the 3-(trifluoromethyl)morpholine scaffold.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle & Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides or triflates.[10] The reaction relies on a palladium catalyst, which cycles through Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, amine coordination, and reductive elimination. The choice of phosphine ligand is critical; biaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective as they promote the key reductive elimination step.[11][12] A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile.

G pd0 Pd(0)L₂ oxidative_add {Oxidative Addition} pd0->oxidative_add Ar-X pd2_complex L₂Pd(II)(Ar)(X) oxidative_add->pd2_complex amine_binding {Amine Coordination} pd2_complex->amine_binding AmineH pd2_amine_complex [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ amine_binding->pd2_amine_complex deprotonation {Deprotonation (Base)} pd2_amine_complex->deprotonation pd2_amido_complex L₂Pd(II)(Ar)(Amine) deprotonation->pd2_amido_complex reductive_elim {Reductive Elimination} pd2_amido_complex->reductive_elim reductive_elim->pd0 Ar-Amine

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol: N-Arylation

This protocol describes the coupling of 3-(trifluoromethyl)morpholine with 4-chlorotoluene as a representative example.

Materials & Reagents:

  • 3-(Trifluoromethyl)morpholine (1.0 mmol, 157.1 mg)

  • 4-Chlorotoluene (1.2 mmol, 151.9 mg, 142 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask or sealed vial)

Procedure:

  • Catalyst Pre-formation/Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and sodium tert-butoxide (134.5 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask. Stir the mixture for 5 minutes at room temperature. Add 3-(trifluoromethyl)morpholine (157.1 mg) followed by 4-chlorotoluene (142 µL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Optimization & Troubleshooting
ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Unreactive aryl halide.Ensure reagents and solvent are anhydrous. Screen other ligands (e.g., RuPhos, BrettPhos). Use a stronger base like LHMDS.[10] Switch to the corresponding aryl bromide or iodide if using an unreactive chloride.
Side Product Formation (e.g., Hydrodehalogenation) Catalyst decomposition; Non-optimal ligand/base combination.Lower the reaction temperature. Use a bulkier ligand to prevent side reactions.[13]
Difficulty in Purification Residual catalyst or ligand.Pass the crude product through a short plug of silica or use a metal scavenger resin before column chromatography.

Protocol 2: N-Acylation to Form Amides

Principle & Rationale: N-acylation is a fundamental and generally high-yielding transformation that converts the secondary amine into an amide. This is typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride.[14] The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic base (e.g., triethylamine, DIPEA) is added to scavenge the acid (HCl or carboxylic acid) generated during the reaction, driving it to completion. The resulting amides are often metabolically stable and can serve as excellent hydrogen bond donors or acceptors.

Detailed Experimental Protocol: N-Acylation

This protocol describes the reaction of 3-(trifluoromethyl)morpholine with benzoyl chloride.

Materials & Reagents:

  • 3-(Trifluoromethyl)morpholine (1.0 mmol, 157.1 mg)

  • Benzoyl Chloride (1.1 mmol, 155.2 mg, 128 µL)

  • Triethylamine (TEA) (1.5 mmol, 151.8 mg, 209 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve 3-(trifluoromethyl)morpholine (157.1 mg) in anhydrous DCM (10 mL). Add triethylamine (209 µL).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (128 µL) dropwise over 5 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting amine.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with 1M HCl (10 mL) and then brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product is often pure, but can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and IR (noting the appearance of the amide C=O stretch).

Protocol 3: N-Alkylation via Direct Reductive Amination

Principle & Rationale: Direct reductive amination is a highly efficient and versatile method for N-alkylation.[15] The reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine and an aldehyde (or ketone). This intermediate is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reductant for this transformation as it is mild enough not to reduce the aldehyde starting material but potent enough to reduce the iminium ion.[15] This one-pot procedure avoids the isolation of unstable imine/iminium intermediates and tolerates a wide range of functional groups.[16]

G amine Secondary Amine (R₂NH) iminium Iminium Ion [R₂N=CHR']⁺ amine:e->iminium:w aldehyde Aldehyde (R'-CHO) aldehyde:e->iminium:w product Tertiary Amine (R₂N-CH₂R') iminium:s->product:n reductant NaBH(OAc)₃ reductant:s->product:n Reduction

Figure 3: Conceptual workflow for direct reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the reaction of 3-(trifluoromethyl)morpholine with isobutyraldehyde.

Materials & Reagents:

  • 3-(Trifluoromethyl)morpholine (1.0 mmol, 157.1 mg)

  • Isobutyraldehyde (1.1 mmol, 79.3 mg, 100 µL)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 317.9 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Acetic Acid (optional, 1-2 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)morpholine (157.1 mg) and isobutyraldehyde (100 µL) in anhydrous DCE (10 mL).

  • pH Adjustment (Optional but Recommended): Add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion. Stir the mixture for 20-30 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (317.9 mg) to the mixture in one portion. Note: The reaction may bubble slightly (H₂ evolution).

  • Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor the reaction by LC-MS or GC-MS.

  • Work-up: Carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Stir until bubbling ceases. Transfer to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope & Versatility

The reductive amination protocol is broadly applicable. The following table provides an overview of expected outcomes with various aldehydes.

Aldehyde TypeExampleExpected Reactivity/YieldNotes
Aliphatic CyclohexanecarboxaldehydeHigh ( >85%)Generally clean and efficient reactions.
Aromatic (Electron-Neutral) BenzaldehydeHigh ( >80%)Standard substrate, works very well.
Aromatic (Electron-Rich) p-AnisaldehydeVery High ( >90%)The electron-donating group can stabilize the iminium ion, facilitating the reaction.
Aromatic (Electron-Poor) 4-NitrobenzaldehydeGood ( >70%)May require slightly longer reaction times or gentle heating.
Heterocyclic 2-PyridinecarboxaldehydeGood ( >75%)Generally well-tolerated, though the basicity of the heterocycle can sometimes interfere.

Conclusion

The 3-(trifluoromethyl)morpholine scaffold is a highly valuable building block for modern medicinal chemistry, offering a unique combination of properties to enhance the drug-like characteristics of lead compounds. The derivatization of its secondary amine via robust and scalable methods such as Buchwald-Hartwig N-arylation, N-acylation, and reductive amination provides chemists with a reliable toolkit to explore structure-activity relationships. The protocols and insights provided in this guide are designed to be self-validating and serve as a strong foundation for the synthesis of novel and diverse libraries of bioactive molecules, accelerating the drug discovery process.

References

  • Request PDF. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • Google Patents. (n.d.).
  • PubMed. (2025).
  • MDPI. (n.d.).
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B)... [Link]
  • PubMed. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. [Link]
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and... [Link]
  • ResearchGate. (2020).
  • Journal of Al-Nahrain University. (n.d.).
  • PubMed Central. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • E3S Web of Conferences. (2024).
  • Royal Society of Chemistry. (2013).
  • PubMed. (2020).
  • ResearchGate. (2017).
  • PubMed. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • PubMed. (2020).
  • PubMed Central. (n.d.).
  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2012). Reductive Amination with [ 11 C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. [https://www.researchgate.

Sources

Application Notes and Protocols for the Analytical Characterization of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine and its derivatives are a critical class of compounds in the pharmaceutical industry, serving as versatile building blocks and key pharmacophores in a wide array of therapeutic agents.[1][2] Their structural integrity, purity, and stability are paramount to the safety and efficacy of the final drug product. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for the characterization of morpholine derivatives. We delve into the theoretical underpinnings and practical applications of chromatographic, spectroscopic, and thermal analysis methods. This document is designed to be a practical resource, offering not only step-by-step protocols for key assays but also the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for Morpholine Derivatives

The six-membered heterocyclic amine, morpholine, is a privileged structure in medicinal chemistry.[3] Its presence in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets.[1][4] Consequently, the synthesis and application of morpholine derivatives are widespread.[1][5] Rigorous analytical characterization is therefore a non-negotiable aspect of drug development involving these moieties. This involves confirming the identity and structure of the desired molecule, quantifying its purity, identifying and quantifying any impurities, and assessing its solid-state properties.

The choice of analytical technique is dictated by the specific question being addressed—be it structural elucidation, quantification of residual morpholine, or assessment of polymorphic form. This guide will navigate the analyst through the most pertinent and powerful techniques at their disposal.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of quantitative analysis for morpholine derivatives, enabling the separation of the analyte of interest from impurities and excipients.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[6] Due to the polarity of morpholine, direct analysis can be challenging.[7] Therefore, a derivatization step is typically employed to increase the volatility of the analyte, making it amenable to GC separation.[7][8][9]

Causality of Experimental Choice: The Need for Derivatization

The primary reason for derivatization in GC analysis of morpholine is to improve its chromatographic behavior. Morpholine's polarity leads to poor peak shape and retention on standard non-polar GC columns. Conversion to a less polar, more volatile derivative, such as N-nitrosomorpholine, results in sharper peaks and better separation from matrix components.[7][8]

Protocol 1: GC-MS Determination of Residual Morpholine via Nitrosation

This protocol is adapted from established methods for quantifying morpholine in pharmaceutical substances and other matrices.[7][8][10]

I. Principle: Morpholine, a secondary amine, reacts with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative, which is then extracted and analyzed by GC-MS.[7][8][9]

II. Reagents and Materials:

  • Morpholine standard

  • Sodium nitrite

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Sample containing the morpholine derivative

III. Sample Preparation and Derivatization:

  • Accurately weigh a sample of the morpholine derivative and dissolve it in purified water.

  • For method validation, spike known concentrations of morpholine standard into blank sample matrix.

  • Add 1 M hydrochloric acid to acidify the solution to a pH of approximately 2-3.

  • Add a freshly prepared aqueous solution of sodium nitrite. The amount will need to be optimized but should be in stoichiometric excess.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to ensure complete derivatization.[10]

  • Cool the reaction mixture and neutralize with sodium hydroxide.

IV. Extraction:

  • Perform a liquid-liquid extraction of the N-nitrosomorpholine derivative using dichloromethane. Repeat the extraction three times for quantitative recovery.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

V. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent[10]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[10]

  • Inlet Temperature: 250°C[10]

  • Oven Program: 60°C (hold 1 min), ramp to 200°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)[10]

  • Carrier Gas: Helium

  • MS System: Agilent 5975C or equivalent[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Scan Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1)[7]

VI. Data Analysis:

  • Construct a calibration curve using the peak areas of the N-nitrosomorpholine derivative from the analysis of the spiked standards.

  • Quantify the amount of morpholine in the original sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry.[6][11] For morpholine derivatives, especially for non-volatile compounds or for avoiding a derivatization step, HPLC is the method of choice.

Causality of Experimental Choice: HILIC vs. Reversed-Phase and the Role of Derivatization in UV Detection

The primary challenge in analyzing morpholine itself by HPLC is its high polarity, which results in poor retention on traditional reversed-phase C18 columns.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides good retention for polar compounds like morpholine without derivatization.[10]

Furthermore, morpholine lacks a strong UV chromophore, making detection by standard UV-Vis detectors insensitive.[10] To overcome this, derivatization with a UV-active agent, such as 1-Naphthyl isothiocyanate, can be employed to form a derivative with strong UV absorbance, enabling sensitive quantification.[12][13]

Protocol 2: HILIC-LC-MS/MS for Morpholine Quantification

This protocol is suitable for the direct, sensitive quantification of morpholine in complex matrices without derivatization.[10]

I. Principle: HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of highly polar analytes like morpholine. Detection by tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

II. Reagents and Materials:

  • Morpholine standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Ammonium formate

  • Purified water (18 MΩ·cm)

  • Sample containing the morpholine derivative

III. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as acidified methanol (e.g., 1% formic acid in methanol).

  • Vortex to ensure complete dissolution and extraction.

  • Centrifuge to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

IV. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent[10]

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)[10]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[10]

  • Gradient: A typical gradient would start at high %B (e.g., 95%) and decrease to around 50% B over several minutes to elute the polar analytes.[10]

  • Flow Rate: 0.4 mL/min[10]

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • MRM Transitions: For morpholine, precursor ion m/z 88.1 → product ions m/z 70.1 and 56.1[10]

V. Data Analysis:

  • Develop a calibration curve from the analysis of serially diluted morpholine standards.

  • Quantify morpholine in the sample based on the peak area of the specified MRM transition.

Protocol 3: HPLC-UV Analysis of Morpholine after Derivatization

This protocol is useful when LC-MS is not available and provides a robust method for quantifying morpholine in active pharmaceutical ingredients (APIs).[10][13]

I. Principle: Morpholine is reacted with 1-Naphthyl isothiocyanate to form a stable thiourea derivative that exhibits strong UV absorbance, allowing for sensitive detection by a standard HPLC-UV system.[12][13]

II. Reagents and Materials:

  • Morpholine standard

  • 1-Naphthyl isothiocyanate (NIT)

  • Acetonitrile, HPLC grade

  • Suitable diluent for the API

  • Sample of the API (e.g., Cobicistat)[10]

III. Sample Preparation and Derivatization:

  • Dissolve the API sample in a suitable solvent.

  • Add a solution of 1-Naphthyl isothiocyanate in acetonitrile to the sample solution.[10]

  • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

  • Dilute the reaction mixture to a suitable concentration for HPLC analysis.

IV. HPLC Conditions:

  • HPLC System: Standard HPLC with a UV detector

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detector set at a wavelength appropriate for the naphthylisothiourea derivative (e.g., 230 nm).

V. Data Analysis:

  • Quantify the morpholine derivative by comparing the peak area to a calibration curve prepared from derivatized morpholine standards.

Spectroscopic Techniques: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized morpholine derivatives and for providing information about their conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity of morpholine derivatives.[3][5][14]

  • ¹H NMR: The proton NMR spectrum of a morpholine-containing compound will typically show characteristic signals for the methylene protons on the morpholine ring. These often appear as multiplets in the 2.5-4.0 ppm region.[15] The protons on the carbons adjacent to the oxygen atom are typically shifted downfield compared to those adjacent to the nitrogen.[15]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For a simple N-substituted morpholine, two signals are expected for the morpholine ring carbons, typically around 45-55 ppm (C-N) and 65-75 ppm (C-O).[3][16]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule, confirming the attachment of the morpholine ring to the rest of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.[14] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] For morpholine derivatives, characteristic vibrational bands can be observed:

  • C-H stretching: Vibrations from the methylene groups of the morpholine ring are typically seen in the 2850-3000 cm⁻¹ region.[17]

  • C-O-C stretching: A strong band corresponding to the ether linkage in the morpholine ring is usually observed around 1115 cm⁻¹.

  • N-H stretching: For morpholine itself or derivatives with an N-H bond, a stretching vibration appears in the 3200-3500 cm⁻¹ region.[5]

Advanced techniques like IR resonant vacuum ultraviolet photoionization mass spectroscopy can even be used to study the conformational isomers of morpholine (e.g., chair-equatorial vs. chair-axial).[18][19]

UV-Vis Spectroscopy

UV-Vis spectroscopy is less informative for the morpholine ring itself as it lacks a chromophore that absorbs in the UV-Vis region.[10] However, if the morpholine derivative contains other chromophoric groups, UV-Vis spectroscopy can be used for quantitative analysis, often in conjunction with HPLC. The electronic absorption spectra of morpholine dithiocarbamate complexes, for example, have been studied.[20]

Thermal Analysis: Characterizing Solid-State Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of pharmaceutical materials, including morpholine derivatives.[21][22][23]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism, and to study drug-excipient compatibility.[24] For a crystalline morpholine derivative, DSC will show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism or impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, decomposition pathways, and the presence of residual solvents or water.[21][24] TGA can determine if a compound is a hydrate or a solvate and at what temperature it desolvates or decomposes.

Data Presentation and Workflows

Quantitative Data Summary

The following table summarizes typical performance parameters for the chromatographic analysis of morpholine.

Analytical MethodMatrixLinearity RangeLODLOQRecovery (%)Reference
GC-MS (with derivatization) Apple Juice, Ibuprofen10–500 µg/L>0.9997.3 µg/L24.4 µg/L94.3-109.0[8]
HILIC-UPLC-MS/MS Fruits5-500 µg/kg0.99982 µg/kg5 µg/kg83-108[10]
HPLC-UV (with derivatization) Cobicistat (API)0.3–1.2 µg/mL0.99950.1 µg/mL0.3 µg/mL97.9-100.4[13]
Experimental Workflows

Visualizing the analytical workflow can aid in understanding the sequence of operations and decision points.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample Dissolution Acidify Acidification (HCl) Sample->Acidify Derivatize Add NaNO2 Incubate Acidify->Derivatize Neutralize Neutralization Derivatize->Neutralize LLE Liquid-Liquid Extraction (Dichloromethane) Neutralize->LLE Dry Dry Extract (Na2SO4) LLE->Dry Concentrate Concentrate (N2 stream) Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data HILIC_Workflow Sample Sample in Matrix Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LCMS HILIC-LC-MS/MS Analysis Filter->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for direct HILIC-LC-MS/MS analysis of morpholine.

Method Validation: Ensuring Trustworthiness

Every analytical protocol described must be validated to ensure it is fit for its intended purpose. [25][26]According to ICH guidelines (Q2(R1)), validation involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The successful validation of these parameters ensures that the analytical data generated is reliable, reproducible, and trustworthy, which is fundamental in a regulated drug development environment. [11]

Conclusion

The characterization of morpholine derivatives requires a multi-faceted analytical approach. Chromatographic techniques, particularly GC-MS and HPLC-MS, are essential for separation and quantification, often requiring thoughtful consideration of derivatization or specialized column chemistries like HILIC. Spectroscopic methods, with NMR at the forefront, are indispensable for unequivocal structural confirmation. Finally, thermal analysis provides critical information on the solid-state properties that can influence the stability, bioavailability, and manufacturability of the drug substance. By understanding the principles behind each technique and implementing validated, robust protocols, scientists can ensure a comprehensive and accurate characterization of these vital pharmaceutical compounds.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8534193. [Link]
  • Li, Y., Chen, L., Li, X., Wang, J., Zhang, J., & Wu, Y. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3328. [Link]
  • Cao, M., et al. (2018). The derivatization reaction of morpholine.
  • Andersson, K., & Hallgren, C. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 123(1), 121-123. [Link]
  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 523-528. [Link]
  • Raoof, S. S., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
  • Singh, A., & Kumar, A. (2018). Different analytical methods of estimation of morpholine or its derivatives.
  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Martínez-Mata, D., et al. (2023).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • ResearchGate. (n.d.). Electronic absorption UV-vis spectra of the ligand potassium morpholine dithiocarbamate.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
  • Wlazłowska, E., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(19), 6296. [Link]
  • de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 28(4), 683-690. [Link]
  • Kolehmainen, E., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(11), 937-942. [Link]
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
  • Moser, A. (2008).
  • Sharma, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1305, 137751. [Link]
  • Sichina, W. J. (2001). Characterization of pharmaceuticals using thermal analysis.
  • Boudreau, S. P., & Nethercote, P. (2004). Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]
  • NETZSCH Group. (2024).
  • ResearchGate. (n.d.). Representative morpholine ring formation reactions.

Sources

Application Note: A Robust LC-MS/MS Method for the Identification and Quantification of 3-(Trifluoromethyl)morpholine Hydrochloride Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of metabolites of 3-(trifluoromethyl)morpholine hydrochloride in human plasma. Due to the increasing prevalence of trifluoromethyl and morpholine moieties in modern pharmaceuticals, understanding their metabolic fate is critical for drug safety and efficacy assessments.[1][2][3] This protocol outlines a comprehensive workflow, from the prediction of metabolic pathways and efficient sample preparation to the optimization of chromatographic separation and mass spectrometric detection. The described method is suitable for regulated bioanalysis and can be adapted for various stages of drug development, from preclinical discovery to clinical trial support.

Introduction

This compound is a key structural motif in medicinal chemistry. The morpholine ring often improves aqueous solubility and metabolic stability, while the trifluoromethyl (-CF3) group can enhance potency, lipophilicity, and metabolic resistance.[4][5] The carbon-fluorine bond is exceptionally strong, making the -CF3 group generally resistant to metabolic degradation.[4] However, metabolic transformations can still occur on the morpholine ring or adjacent positions. A thorough understanding of a drug candidate's metabolic profile is a regulatory requirement and is essential for identifying pharmacologically active or potentially toxic metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities. This note provides a step-by-step guide for developing a reliable LC-MS/MS method tailored to 3-(trifluoromethyl)morpholine and its potential metabolites, addressing common challenges such as the analysis of polar, fluorinated compounds.[6][7]

Predicted Metabolic Pathways

The metabolic fate of 3-(trifluoromethyl)morpholine is predicted to primarily involve Phase I and Phase II biotransformations targeting the morpholine ring. The -CF3 group is anticipated to be highly stable.[8]

  • Phase I Metabolism: The morpholine ring is susceptible to several oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[2]

    • N-dealkylation/Ring Opening: Cleavage of a C-N bond can lead to ring opening, forming an amino acid intermediate which can be further metabolized.[9]

    • C-Oxidation (Hydroxylation): Oxidation at carbons adjacent to the nitrogen or oxygen atoms (C2, C5, C6) can introduce hydroxyl groups.

    • N-Oxidation: Direct oxidation of the morpholine nitrogen to form an N-oxide.

  • Phase II Metabolism: If hydroxylated metabolites are formed, they can undergo conjugation reactions.

    • Glucuronidation: Conjugation with glucuronic acid (via UGT enzymes) to increase water solubility and facilitate excretion.

    • Sulfation: Conjugation with a sulfo group (via SULT enzymes).

These predicted pathways guide the search for potential metabolite masses during method development.

Metabolic Pathway Parent 3-(Trifluoromethyl)morpholine (Parent Drug) Hydroxylated Hydroxylated Metabolite (M+16) Parent->Hydroxylated CYP450 Oxidation (Phase I) RingOpened Ring-Opened Metabolite (M+18) Parent->RingOpened C-N Cleavage (Phase I) Glucuronide Glucuronide Conjugate (M+192) Hydroxylated->Glucuronide UGT Conjugation (Phase II)

Caption: Predicted metabolic pathways for 3-(trifluoromethyl)morpholine.

Experimental Design and Protocols

This section details the materials, instrumentation, and step-by-step protocols for the analysis.

Materials and Reagents
  • Reference Standards: this compound (analytical grade)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Pooled Human Plasma (K2EDTA anticoagulant)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well protein precipitation plates, analytical column, guard column.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • MS System: SCIEX Triple Quad™ 6500+ or equivalent high-sensitivity triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, making it suitable for high-throughput analysis.[10][11]

Rationale: Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing plasma proteins while keeping small molecule analytes, including polar metabolites, in the supernatant.[12][13]

Step-by-Step Protocol:

  • Thaw plasma samples to room temperature. Vortex gently to ensure homogeneity.[14]

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Add 400 µL of cold (<4°C) acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the parent drug). The 4:1 solvent-to-sample ratio ensures efficient protein removal.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC method.

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 2 minutes. Transfer the final extract for LC-MS/MS analysis.

LC-MS Method Development

Workflow Diagram:

LCMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate Extract Supernatant Transfer Precipitate->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Detection (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Overall experimental workflow from sample preparation to data analysis.

Chromatographic Separation (LC)

  • Column Selection Rationale: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a robust starting point. However, due to the polar nature of the morpholine moiety and potential polar metabolites, a column with alternative selectivity, such as a pentafluorophenyl (PFP) column, could provide better retention and separation if needed.

  • Mobile Phase Optimization:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid helps to protonate the morpholine nitrogen, leading to better peak shape and ESI+ ionization efficiency.

    • Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is often preferred over methanol for its lower viscosity and better peak efficiency in UHPLC.

  • Gradient Elution: A gradient is necessary to elute the polar metabolites early while retaining and separating the more lipophilic parent drug.

Table 1: Optimized Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 5 | | | 6.0 | 5 |

Mass Spectrometric Detection (MS)

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is selected due to the basic nitrogen atom in the morpholine ring, which is readily protonated.

  • Metabolite Detection Strategy:

    • Full Scan (MS1): First, analyze an incubated sample (e.g., plasma from a dosed subject or a liver microsome incubation) in full scan mode to search for the theoretical m/z values of the predicted metabolites.

    • Product Ion Scan (PIS): For each potential metabolite peak found, perform a product ion scan to obtain its fragmentation pattern. The fragmentation of the parent drug should be characterized first to identify signature fragments.

    • MRM Development: Based on the PIS spectra, select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) for quantification.

Table 2: Hypothetical Mass Spectrometry Parameters and MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Parent Drug 156.1 114.0 50 25
Internal Standard 160.1 118.0 50 25
Hydroxylated (M+16) 172.1 130.0 50 28

| Glucuronide (M+192) | 348.1 | 172.1 | 50 | 22 |

Method Validation Considerations

For use in regulated studies, the method must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[15][16][17][18] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations over several runs.[19]

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Matrix Effect: Evaluation of ionization suppression or enhancement caused by co-eluting matrix components.

  • Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability of analytes in the biological matrix.[14]

Conclusion

This application note presents a comprehensive framework for the development and implementation of a robust LC-MS/MS method for analyzing the metabolites of this compound. The combination of efficient protein precipitation, optimized reversed-phase chromatography, and sensitive tandem mass spectrometry provides a reliable workflow for metabolite identification and quantification in a complex biological matrix like human plasma. This method serves as a strong foundation for researchers in drug metabolism and pharmacokinetics, enabling critical assessments required for drug development.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. [Link]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
  • Bhatia, R. (2016).
  • U.S. Food and Drug Administration. (2001).
  • Psillakis, E., et al. (2019). Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
  • MetwareBio.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Kourounakis, A. P., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analytical Methods, 12, 4058-4068. [Link]
  • Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Singh, A., & Singh, J. (2024). Metabolism of fluorine-containing drugs.
  • Jantara, J., & Angelis, M. D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328. [Link]
  • National Center for Biotechnology Information. 3-(Trifluoromethyl)morpholine.
  • National Center for Biotechnology Information. This compound.
  • Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Groups in Pharmaceutical Chemistry. Innopharmchem.com. [Link]
  • Gouveia, G. R., et al. (2021). Detailed methodology of different plasma preparation procedures...
  • Kumar, V., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. ChemistrySelect, 9(1). [Link]
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(10), 4061-4064. [Link]
  • Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3249. [Link]
  • National Center for Biotechnology Information. 3-[5-(Trifluoromethyl)-3-pyridinyl]morpholine.
  • Loos, R., et al. (2008). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
  • Chu, S., & Letcher, R. J. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6044-6051. [Link]
  • Kuklenko, E., et al. (2017). Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring.
  • Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu.com. [Link]
  • Singh, V., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

Application Notes and Protocols: The Strategic Use of 3-(Trluoromethyl)morpholine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the pharmacological profiles of therapeutic agents.[1] The trifluoromethyl (CF₃) group, in particular, stands out for its profound ability to modulate a molecule's key properties.[2] Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, makes it a highly sought-after substituent in drug design.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally resistant to enzymatic breakdown and metabolic degradation.[2][3] This enhanced stability can lead to improved drug half-life and bioavailability.[1] Furthermore, the trifluoromethyl group can significantly enhance a drug's binding affinity to its biological target through favorable electrostatic and hydrophobic interactions.[1][2]

3-(Trifluoromethyl)morpholine hydrochloride is a key building block that provides a robust scaffold for introducing this critical functional group into complex pharmaceutical molecules.[5] Its primary application lies in the synthesis of potent and selective neurokinin-1 (NK-1) receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting, among other conditions.[6][7] This guide provides an in-depth look at the application of this compound, with a specific focus on its role in the synthesis of the FDA-approved drug, Aprepitant.

Physicochemical Properties of 3-(Trluoromethyl)morpholine Hydrochloride

A clear understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental to its effective and safe use in synthesis.

PropertyValueReference
CAS Number 1017783-93-3[8]
Molecular Formula C₅H₉ClF₃NO[8]
Molecular Weight 191.58 g/mol [8]
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMSO
pKa The morpholine nitrogen is weakly basic[6]

Core Application: Synthesis of Aprepitant, a Neurokinin-1 (NK-1) Receptor Antagonist

Aprepitant is a highly selective antagonist of the human neurokinin-1 (NK-1) receptor, effective in the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[9] The synthesis of Aprepitant prominently features a substituted morpholine core, where the trifluoromethyl group plays a pivotal role in the drug's efficacy and pharmacokinetic profile.[10] The 3-(trifluoromethyl)morpholine moiety is incorporated through a multi-step synthesis, a critical part of which involves the N-alkylation of a morpholine intermediate.

The overall synthetic strategy for Aprepitant involves the stereoselective construction of the trisubstituted morpholine ring.[10] A key intermediate, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, is condensed with a triazolinone side chain to yield the final active pharmaceutical ingredient (API).[11] While the full synthesis is complex, the following protocol details a representative N-alkylation step, a fundamental reaction type for elaborating the morpholine core, using this compound as a model.

Workflow for the N-Alkylation of a Morpholine Intermediate

The following diagram illustrates a generalized workflow for the N-alkylation of a morpholine derivative, a key transformation in the synthesis of Aprepitant and related compounds.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Reaction Vessel (Inert Atmosphere) Add_Morpholine Add 3-(Trifluoromethyl)morpholine HCl Start->Add_Morpholine Add_Base Add Base (e.g., K₂CO₃, DIPEA) Add_Morpholine->Add_Base Add_Solvent Add Anhydrous Solvent (e.g., Acetonitrile, DMF) Add_Base->Add_Solvent Add_Alkyl_Halide Add Alkylating Agent (e.g., R-X) Add_Solvent->Add_Alkyl_Halide Heat Heat to Reflux (e.g., 80-100°C) Add_Alkyl_Halide->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter Solids Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Work-up & Extraction Concentrate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Isolated N-Alkylated Product Purify->Final_Product

Caption: Generalized workflow for N-alkylation of morpholine intermediates.

Detailed Protocol: N-Alkylation of this compound

This protocol describes a representative procedure for the N-alkylation of this compound with an appropriate alkylating agent, a key step analogous to those used in the synthesis of complex morpholine-containing APIs like Aprepitant.[12]

Materials:

  • This compound

  • Alkylating agent (e.g., 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one for Aprepitant synthesis)[11]

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to the flask (approx. 10 mL per mmol of the morpholine salt). Add a suitable base, such as anhydrous potassium carbonate (2.5 eq) or DIPEA (2.2 eq), to the suspension. Stir the mixture for 15-20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine in situ.[12]

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) to the reaction mixture. In the context of Aprepitant synthesis, this would be the triazolinone side chain.[11]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using potassium carbonate, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product is then subjected to an aqueous work-up. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product is purified by column chromatography on silica gel to yield the desired N-alkylated 3-(trifluoromethyl)morpholine derivative.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the introduction of moisture, which can react with the base and potentially lead to side reactions.

  • Anhydrous Solvents: Anhydrous solvents are essential for the same reason, ensuring the base remains effective and preventing hydrolysis of sensitive reactants.

  • Choice of Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to deprotonate the morpholine hydrochloride to its free amine form without competing in the alkylation reaction.[11][12] The choice between an inorganic solid base (K₂CO₃) and a liquid organic base (DIPEA) can depend on the specific substrate and desired reaction conditions (homogenous vs. heterogenous).

  • Heating: The N-alkylation reaction is often slow at room temperature, and heating is required to achieve a reasonable reaction rate.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound and its subsequent products is critical for pharmaceutical development.[13] A variety of analytical techniques can be employed for quality control.[14]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and the final product, and to quantify any impurities.[15] Derivatization may be employed to enhance detection.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile impurities.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the intermediate and the final N-alkylated product by analyzing ¹H, ¹³C, and ¹⁹F NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups and confirm the overall structure.

The following diagram outlines a typical quality control workflow for a pharmaceutical intermediate.

QC_Workflow cluster_sampling Sampling cluster_testing Analytical Testing cluster_decision Decision Raw_Material Raw Material Batch (3-CF3-Morpholine HCl) Identity Identity (FTIR, NMR) Raw_Material->Identity Purity Purity (HPLC, GC-MS) Raw_Material->Purity Assay Assay (e.g., Titration, HPLC) Raw_Material->Assay Impurities Impurity Profiling Raw_Material->Impurities Spec_Check Compare to Specifications Identity->Spec_Check Purity->Spec_Check Assay->Spec_Check Impurities->Spec_Check Release Release for Synthesis Spec_Check->Release Pass Reject Reject Batch Spec_Check->Reject Fail

Caption: Quality control workflow for pharmaceutical intermediates.

Safety and Handling

This compound, like many chemical reagents, requires careful handling to ensure personnel safety.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. In case of contact, rinse the affected area immediately with plenty of water.[18]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information before use.[18]

Conclusion

This compound is a valuable and strategic intermediate in pharmaceutical synthesis. Its utility is powerfully demonstrated in the construction of complex molecules like Aprepitant, where the incorporated trifluoromethyl group imparts significant advantages in terms of metabolic stability and target affinity. The protocols and workflows outlined in this guide provide a framework for the effective use of this intermediate, emphasizing the importance of careful experimental design, robust quality control, and stringent safety practices in the development of modern therapeutics.

References

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. URL
  • The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. URL
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. URL
  • Application Notes and Protocols for the Quantification of Morpholine Deriv
  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. URL
  • Trifluoromethyl group. (n.d.). Wikipedia. URL
  • SU Wenrou, NI Feng, ZHANG Jin, ZHU Ben, LI Jianqi. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. URL
  • Chapter 10 Synthesis of aprepitant. (2025).
  • Preparation of aprepitant. (n.d.).
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. URL
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. URL
  • SAFETY D
  • SAFETY D
  • A Potent, Orally Active, Morpholine-Based Human Neurokinin-1 Receptor Antagonist. (n.d.). Journal of Medicinal Chemistry. URL
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
  • This compound. (n.d.). PubChem. URL
  • Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis. (n.d.). Longdom Publishing. URL
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research. URL
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. (2025).
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. (n.d.). Benchchem. URL
  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. (n.d.). MDPI. URL

Sources

Application Notes and Protocols for the N-Arylation of 3-(Trifluoromethyl)morpholine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(Trifluoromethyl)morpholine Moiety

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The introduction of a trifluoromethyl (CF₃) group onto this scaffold further enhances its utility. The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pKa, conformation, and binding affinity to biological targets, often leading to improved potency and pharmacokinetic profiles[1][2]. The 3-(trifluoromethyl)morpholine moiety is therefore a highly sought-after building block in the synthesis of novel therapeutics.

This application note provides a detailed experimental procedure for the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for C-N bond formation[3], specifically tailored for the coupling of 3-(trifluoromethyl)morpholine with aryl halides. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering researchers a robust and reproducible protocol.

Mechanistic Considerations and Experimental Design

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex[3][4]. The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Challenge of Electron-Deficient Amines

A critical consideration for the successful coupling of 3-(trifluoromethyl)morpholine is the pronounced electron-withdrawing effect of the CF₃ group. This effect significantly lowers the basicity (pKa) of the morpholine nitrogen, making it a weaker nucleophile compared to its non-fluorinated counterpart[2]. This reduced nucleophilicity can slow down the rate-determining reductive elimination step and potentially hinder the overall efficiency of the catalytic cycle.

To overcome this challenge, the choice of catalyst system—specifically the palladium precursor and the phosphine ligand—is paramount. Bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and the final reductive elimination steps, while stabilizing the palladium(0) active catalyst[5].

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base⁺X⁻ Amido->Pd0 Reductive Elimination Product N-Aryl-3-(CF₃)morpholine (Ar-NR₂) Amido->Product Product Formation ArX Aryl Halide (Ar-X) Amine 3-(CF₃)morpholine (R₂NH)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: N-Arylation of 3-(Trifluoromethyl)morpholine

This protocol is adapted from a standard procedure for the amination of morpholine[6] and has been modified to account for the reduced reactivity of the trifluoromethylated substrate. A more electron-rich and bulky ligand, such as XPhos, is selected to facilitate the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-(Trifluoromethyl)morpholine≥97%Commercially AvailableStore under inert atmosphere
4-Bromotoluene≥98%Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle under inert gas
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHygroscopic, handle in a glovebox
TolueneAnhydrousCommercially AvailableDegas before use
Diethyl etherAnhydrousCommercially AvailableFor extraction
Saturated aq. NaCl (Brine)Reagent GradeLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Experimental Workflow

Caption: Step-by-step experimental workflow for the coupling reaction.

Detailed Step-by-Step Procedure

Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Catalyst Pre-formation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 1.0 mol%), XPhos (48 mg, 0.10 mmol, 4.0 mol%), and sodium tert-butoxide (360 mg, 3.75 mmol, 1.5 equiv.).

    • Rationale: The use of a Pd(0) source like Pd₂(dba)₃ is common. The bulky, electron-rich XPhos ligand is chosen to accelerate the reaction with the electron-deficient amine. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle[5].

  • Solvent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add 10 mL of degassed, anhydrous toluene via syringe.

    • Rationale: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation. Toluene is a common solvent for this reaction, offering a suitable boiling point and solubility for the reagents[4].

  • Reaction Mixture Assembly: Stir the mixture at room temperature for 10 minutes. Then, add 4-bromotoluene (428 mg, 2.5 mmol, 1.0 equiv.) followed by 3-(trifluoromethyl)morpholine (465 mg, 3.0 mmol, 1.2 equiv.) via syringe.

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the aryl halide.

  • Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive substrates[7]. The reaction progress should be monitored.

  • Work-up: Once the reaction is complete (as determined by TLC or GC-MS analysis of an aliquot), cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methylphenyl)-3-(trifluoromethyl)morpholine.

Conclusion

The protocol detailed above provides a reliable method for the N-arylation of 3-(trifluoromethyl)morpholine. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, such as XPhos, to counteract the reduced nucleophilicity of the fluorinated amine. This procedure offers a valuable tool for researchers and drug development professionals, enabling the synthesis of complex molecules incorporating the valuable 3-(trifluoromethyl)morpholine scaffold.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. (2019). Selected ligands and catalysts for Buchwald-Hartwig amination.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • ResearchGate. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives.
  • ResearchGate. (2019). Palladium-catalyzed amination of morpholine with aryl chlorides.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Scientific Reports.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(trifluoromethyl)morpholine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during this multi-step synthesis, focusing on maximizing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial cyclization reaction to form the morpholine ring is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Plausible Causes & Solutions:

Low yield in the cyclization step is the most common bottleneck. The core of this issue often lies in reaction kinetics, equilibrium limitations, and the stability of intermediates. A prominent synthetic route starts from 2-(trifluoromethyl)oxirane, which is reacted with an appropriate amino alcohol followed by cyclization.[1][2]

  • Inadequate Dehydration: The intramolecular cyclization to form the morpholine ring is often a dehydration reaction. If water is not effectively removed, the reaction equilibrium will not favor product formation.

    • Troubleshooting:

      • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene, xylenes), ensure your Dean-Stark trap or equivalent apparatus is functioning correctly.

      • Dehydrating Agents: For reactions run without azeotropic distillation, consider the addition of molecular sieves (ensure they are properly activated) or other drying agents compatible with your reaction conditions.

      • Acid Catalysis: Strong acids like sulfuric acid are often used to catalyze the dehydration of diethanolamine precursors to morpholine.[3][4] Ensure the catalyst is not quenched and is used in the correct stoichiometric or catalytic amount.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical for overcoming the activation energy of the cyclization.[5][6]

    • Optimization Strategy: A systematic approach is best. Varying temperature, solvent, and catalyst can significantly impact yield.[7]

      • Temperature Screening: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Be aware that excessive heat can lead to byproduct formation.

      • Solvent Polarity: The polarity of the solvent can influence the reaction pathway.[6] While non-polar solvents like toluene are good for dehydration, polar aprotic solvents like DMF or DMSO might improve the solubility of intermediates.

  • Base/Acid Strength: The choice and amount of acid or base catalyst are crucial. For instance, in some morpholine syntheses, bases like triethylamine or sodium carbonate are used to facilitate cyclization.[7]

    • Troubleshooting: If using a base, ensure it is strong enough to deprotonate the necessary group but not so strong as to cause side reactions. If using an acid catalyst, ensure it is not used in excess, which could lead to charring or undesired side reactions.

Question 2: I'm observing a significant, persistent impurity in my crude product's NMR/LC-MS. What could it be?

Plausible Causes & Solutions:

Side reactions are a common challenge in morpholine synthesis.[8] The nature of the impurity depends heavily on the synthetic route employed.

  • Incomplete Cyclization: The most likely impurity is the uncyclized amino alcohol intermediate. This can be identified by the presence of characteristic signals for the open-chain precursor in your analytical data.

    • Solution: Re-subject the crude material to the cyclization conditions, perhaps with a more potent dehydrating agent or a higher temperature, to drive the reaction to completion.[5]

  • Formation of Isomers: Depending on the starting materials, regioisomers or diastereomers can form. For instance, if starting with an unsymmetrical precursor, cyclization can occur at different positions.

    • Solution: This is best controlled by the choice of starting materials and reaction conditions that favor the desired regioselectivity. Some catalytic systems, such as those involving Iron(III), have been shown to provide high diastereoselectivity in morpholine synthesis.[9]

  • N-Alkylation Byproducts: In syntheses involving alkylating agents, over-alkylation can lead to quaternary ammonium salts or other undesired products.

    • Solution: Control the stoichiometry of the alkylating agent carefully. Adding the alkylating agent slowly and at a lower temperature can often minimize this side reaction.

Troubleshooting Workflow for Impurity Identification

Below is a logical workflow to help diagnose and resolve impurity issues.

G start Low Purity or Unknown Impurity Detected check_sm Analyze Starting Material Purity start->check_sm analyze_crude Characterize Crude Product (NMR, LC-MS, IR) start->analyze_crude is_intermediate Is impurity the uncyclized intermediate? analyze_crude->is_intermediate Compare spectra to known precursors is_isomer Is it a regioisomer or diastereomer? is_intermediate->is_isomer No drive_reaction Action: Drive Reaction to Completion (Increase Temp/Time, Add Catalyst) is_intermediate->drive_reaction Yes other_impurity Other Impurity is_isomer->other_impurity No modify_conditions Action: Modify Reaction Conditions for Selectivity (Lower Temp, Change Catalyst) is_isomer->modify_conditions Yes review_workup Action: Review Workup & Purification Protocol other_impurity->review_workup

Caption: Logical workflow for troubleshooting morpholine synthesis.

Question 3: My yield is significantly reduced after purification. What are the best practices for isolating the free base?

Plausible Causes & Solutions:

The free base of 3-(trifluoromethyl)morpholine is a relatively polar and potentially volatile compound. Significant loss during workup and purification is common if the procedure is not optimized.

  • Aqueous Workup Losses: The product has some water solubility due to the amine and ether functionalities. Multiple extractions are necessary to recover it fully from an aqueous phase.

    • Best Practice:

      • After quenching the reaction, basify the aqueous layer to a pH > 10 to ensure the amine is in its free base form.[10]

      • Extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at least 3-5 times.

      • Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

  • Evaporation Losses: The free base may be volatile. Aggressive removal of the solvent under high vacuum or at elevated temperatures can lead to significant product loss.

    • Best Practice: Remove the extraction solvent using a rotary evaporator at a moderate temperature and pressure. Once the bulk of the solvent is removed, avoid leaving the product on a high-vacuum line for extended periods.

  • Column Chromatography Issues: While effective, improper column conditions can lead to poor recovery.

    • Best Practice:

      • Deactivate Silica: The slightly acidic nature of standard silica gel can cause the basic amine product to streak or adhere strongly. Pre-treat the silica by slurrying it in the eluent containing a small amount of a volatile base, like 1-2% triethylamine.

      • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Question 4: The final hydrochloride salt formation is inefficient, resulting in an oily product or low recovery. How can I optimize this step?

Plausible Causes & Solutions:

Proper salt formation is critical for obtaining a stable, crystalline, and easily handleable final product. The formation of an oil ("oiling out") or poor precipitation indicates suboptimal conditions.

  • Incorrect Solvent: The choice of solvent is paramount. The free base should be soluble, but the hydrochloride salt should be insoluble to ensure precipitation.

    • Recommended Solvents:

      • Ethers: Diethyl ether or MTBE are excellent choices.

      • Esters: Ethyl acetate is also commonly used.[11]

      • Alcohols: Isopropanol can be effective but may require cooling to induce crystallization.

  • Excess or Aqueous HCl: Using concentrated aqueous HCl introduces water, which can prevent crystallization and lead to a hygroscopic or oily product. Using an excessive amount of HCl gas or solution can also lead to an oily product.

    • Best Practice:

      • Dissolve the purified free base in a suitable dry solvent (e.g., diethyl ether, ethyl acetate).[12]

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in isopropanol, or HCl in diethyl ether) dropwise with vigorous stirring at 0-4 °C.[12]

      • Alternatively, bubble dry HCl gas through the solution until precipitation ceases.[11][13]

      • Monitor the pH; do not add a large excess of acid.

      • Allow the salt to crystallize, often with cooling. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Table for HCl Salt Formation
MethodSolvent SystemProsCons
HCl Gas Diethyl Ether / Ethyl AcetateHigh purity, anhydrous conditions.[11]Requires handling of corrosive gas; can be difficult to control stoichiometry.
HCl in Dioxane Dioxane / Co-solventCommercially available, easy to dispense accurately.[12]Dioxane is a peroxide-former and has health concerns.
HCl in Isopropanol IsopropanolGood for products with moderate solubility.Salt may have some solubility, requiring cooling for complete precipitation.
Question 5: How does the trifluoromethyl group impact the synthesis?

Plausible Causes & Solutions:

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which significantly influences the molecule's reactivity.

  • Reduced Nucleophilicity: The CF₃ group reduces the electron density on the morpholine nitrogen.[3][14] This makes the nitrogen less basic and less nucleophilic compared to a non-fluorinated morpholine.

    • Impact: Reactions involving the nitrogen as a nucleophile (e.g., N-alkylation) may require harsher conditions (higher temperature, stronger electrophiles) to proceed at a reasonable rate.

  • Increased Acidity: Protons on the carbon adjacent to the CF₃ group (the C3-proton) are more acidic.

    • Impact: This can make the molecule susceptible to elimination reactions under strongly basic conditions. Care must be taken during basification steps in the workup.

  • Stability: The C-F bonds are very strong, making the CF₃ group itself highly stable under most reaction conditions.

Reaction Mechanism Consideration

The electron-withdrawing nature of the CF₃ group is a key factor to consider throughout the synthesis.

G CF3 CF3 Group (Strongly Electron-Withdrawing) Nitrogen Morpholine Nitrogen CF3->Nitrogen Reduces Electron Density AlphaProton Alpha-Proton (C3-H) CF3->AlphaProton Increases Acidity Reactivity1 Reactivity1 Nitrogen->Reactivity1 Decreased Basicity Reactivity2 Reactivity2 Nitrogen->Reactivity2 Decreased Nucleophilicity Reactivity3 Reactivity3 AlphaProton->Reactivity3 Potential for Elimination under strong base

Caption: Influence of the CF3 group on reactivity.

References
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2025). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF.
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
  • Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH.
  • University of Toronto. (n.d.). Isolation (Recovery) of amines.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • NIH. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • Wikipedia. (n.d.). Morpholine.
  • Sciencemadness.org. (2021). Forming oxalte salts of amines.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
  • Reddit. (2024). What are some common causes of low reaction yields?
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Cengage. (2018). Amines and Heterocycles.

Sources

Technical Support Center: 3-(Trifluoromethyl)morpholine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 3-(Trifluoromethyl)morpholine Hydrochloride. This resource is designed to provide targeted troubleshooting advice and practical solutions to common challenges encountered during the purification of this important fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying principles for more robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 2-(trifluoromethyl)oxirane.[1]

  • Diastereomers or enantiomers: If your synthesis is not stereospecific, you may have a mixture of stereoisomers that can be challenging to separate.

  • Byproducts from side reactions: The synthesis of morpholine derivatives can sometimes yield bicyclic compounds or other unexpected structures.[2]

  • Residual solvents: Solvents used in the synthesis or workup can be retained in the crude product.

  • Excess acid: Incomplete neutralization can lead to an excess of hydrochloric acid.

Q2: My purified this compound has a low melting point and appears somewhat gummy. What could be the cause?

A2: A low or broad melting point, along with a gummy or oily appearance, is often indicative of impurities. The presence of residual solvents can act as a plasticizer, lowering the melting point. Incomplete conversion to the hydrochloride salt can also result in a mixture of the free base and the salt, which will not have a sharp melting point. It is also possible that you are observing "oiling out," a phenomenon where the compound separates as a liquid instead of crystallizing.[3][4] This can be caused by high concentrations of impurities or an inappropriate crystallization solvent.

Q3: Is this compound stable during purification and storage?

A3: As a hydrochloride salt, this compound is generally more stable and easier to handle than its free base form.[5] However, like many amine salts, it can be hygroscopic. It is recommended to store the purified compound in a tightly sealed container in a desiccator to prevent moisture absorption. For long-term storage, keeping it at a reduced temperature (e.g., 2-8°C) in an inert atmosphere is good practice.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and commonly used technique for purifying crystalline solids. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the crude material melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated too quickly upon cooling.[3][4] The trifluoromethyl group can increase the lipophilicity of the molecule, which may contribute to this behavior in certain solvent systems.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Solvent System Modification: If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.[4]

    • Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your compound.

Issue 2: No crystal formation upon cooling.

  • Causality: This can be due to several factors, including using too much solvent, the solution being in a metastable supersaturated state, or the presence of impurities that inhibit crystal nucleation.[3][4]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.[3]

      • Seeding: Add a tiny crystal of previously purified this compound to the solution. This will act as a template for crystal growth.[3]

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool again.

    • Change the Solvent: The chosen solvent may be too good at dissolving the compound. Experiment with less polar solvents.

Issue 3: Low recovery of purified product.

  • Causality: A significant portion of the compound may remain dissolved in the mother liquor, even at low temperatures. This is often due to using an excessive volume of solvent or choosing a solvent in which the compound has relatively high solubility even when cold.[3]

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thorough Cooling: Ensure the crystallization flask is left in an ice bath for a sufficient amount of time (e.g., at least 30 minutes) to maximize precipitation.

    • Solvent Selection: Re-evaluate your choice of solvent. A solvent that provides a larger difference in solubility between hot and cold will give a better yield.

Troubleshooting Summary: Recrystallization Potential Cause Recommended Solution(s)
"Oiling Out" Solution is too concentrated or cooled too quickly; inappropriate solvent.Add more solvent; cool more slowly; change to a mixed solvent system.[3][4]
No Crystal Formation Solution is too dilute or supersaturated; nucleation is inhibited.Concentrate the solution; induce crystallization by scratching or seeding.[3]
Low Recovery Compound is too soluble in the cold solvent; excessive solvent used.Use minimum amount of hot solvent; ensure thorough cooling; select a more suitable solvent.
Alternative and Advanced Purification Strategies

Q4: Recrystallization is not giving me the desired purity. What other techniques can I use?

A4: When recrystallization is insufficient, chromatographic techniques are often the next step.

  • Column Chromatography: For less polar impurities, normal-phase silica gel chromatography can be effective. However, the polarity of the hydrochloride salt can lead to tailing and poor separation. It may be beneficial to first neutralize the salt to the free base, perform the chromatography, and then reform the hydrochloride salt.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, especially of closely related impurities or stereoisomers, reversed-phase preparative HPLC can provide high-purity material.[7] This method is particularly useful when high purity is critical, such as for drug development applications.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of your desired compound and detect any impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities, including residual solvents. Derivatization may be necessary to improve the volatility of the morpholine compound.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the compound and detect impurities containing protons or fluorine.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of your crude material in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures with anti-solvents like hexanes or diethyl ether) on a small scale. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Salt Formation and Purification

If you have the free base of 3-(trifluoromethyl)morpholine and wish to form the hydrochloride salt for improved stability and handling, follow this general procedure.

  • Dissolution: Dissolve the free base in an anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash with a small amount of the anhydrous solvent.

  • Drying: Dry the salt under vacuum.

  • Recrystallization: If necessary, the crude salt can be further purified by recrystallization as described in Protocol 1.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Start cluster_recrystallization Primary Purification cluster_advanced Advanced Purification cluster_final Final Product Start Crude 3-(Trifluoromethyl)morpholine HCl Recrystallization Recrystallization Start->Recrystallization Purity_Check_1 Purity Check (HPLC, MP) Recrystallization->Purity_Check_1 Free_Base Convert to Free Base Purity_Check_1->Free_Base Purity Not OK Final_Product Pure Product (>99%) Purity_Check_1->Final_Product Purity OK Column_Chrom Column Chromatography Free_Base->Column_Chrom Salt_Formation Re-form HCl Salt Column_Chrom->Salt_Formation Salt_Formation->Final_Product

Caption: Decision workflow for purifying 3-(Trifluoromethyl)morpholine HCl.

References
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • BenchChem. (n.d.). 3-(3,5-Difluorophenyl)morpholine hydrochloride|CAS 1989659-28-0.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
  • BLDpharm. (n.d.). 1430086-53-5|(R)-3-(Trifluoromethyl)morpholine hydrochloride.
  • AA Blocks. (n.d.). This compound, 95% Purity, C5H9ClF3NO, 1 gram.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Occupational Safety and Health Administration. (2003). Morpholine.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • LabSolutions. (n.d.). 3-(trifluoromethyl)morpholine;hydrochloride.
  • PubChem. (n.d.). This compound.
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 8510785.
  • ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • ResearchGate. (n.d.). Chromatographic determination of morpholine and products of its microbiological degradation.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Shcherbatiuk, A. V., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
  • PubChemLite. (n.d.). This compound (C5H8F3NO).
  • ChemScene. (n.d.). 1389868-83-0 | (R)-3-(Trifluoromethyl)morpholine.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide.
  • ChemScene. (n.d.). 1196532-93-0 | 3-(Trifluoromethyl)morpholine.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorinated Amide Solvents and Fluorinated Sulfonamide Solvents.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination.
  • ChemicalBook. (2025). 3-(trifluoromethyl)morpholine | 1196152-13-2.
  • BLD Pharm. (n.d.). 1196532-93-0|3-(Trifluoromethyl)morpholine.
  • PubChem. (n.d.). (2S)-2-(trifluoromethyl)morpholine hydrochloride.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine ....
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(trifluoromethyl)morpholine hydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this valuable building block into their experimental workflows. The unique structure of this compound, featuring a hydrophilic morpholine ring and a lipophilic trifluoromethyl group, presents specific solubility challenges that can impact experimental reproducibility and outcomes.[1][2] This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project. What are the key structural features of this compound that influence its solubility?

A1: Understanding the molecular structure is critical. This compound is comprised of three key components that create a delicate solubility balance:

  • Morpholine Ring: This heterocyclic amine is a polar, hydrophilic functional group. As a secondary amine, it acts as a weak base.[3]

  • Trifluoromethyl (CF3) Group: The CF3 group is strongly electron-withdrawing and highly lipophilic (hydrophobic). Its inclusion in drug candidates often enhances metabolic stability and cell permeability but can significantly decrease aqueous solubility.[1][2]

  • Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt. This means the basic nitrogen on the morpholine ring is protonated to form a morpholinium chloride salt.[3] Salt formation is a common and effective strategy to increase the aqueous solubility of basic drug candidates.[4][5]

The primary challenge arises from the opposing effects of the lipophilic CF3 group and the hydrophilic hydrochloride salt. While the salt form enhances water solubility compared to the free base, the overall solubility can still be limited, especially in neutral or basic aqueous media.

Q2: What is the recommended initial approach for dissolving this compound for an in-vitro assay?

A2: A systematic, small-scale approach is always the best practice to avoid wasting valuable compound.[6]

  • Start with an Aqueous Solvent (pH-Adjusted): Since the compound is a hydrochloride salt, it is designed for aqueous solubility. Begin with deionized water or a slightly acidic buffer (e.g., pH 4-5). The acidic pH will ensure the morpholine nitrogen remains protonated, maximizing solubility.

  • If Aqueous Solubility is Insufficient, Use a Polar Aprotic Co-Solvent: If you cannot achieve your target concentration in a purely aqueous system, the next step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your final aqueous medium.

    • Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for poorly soluble compounds due to its powerful solubilizing properties.[6]

    • Dimethylformamide (DMF) or Ethanol are common alternatives if your experimental system is incompatible with DMSO.[6]

Crucial First Step: Always perform a small test dissolution in 100-200 µL of your chosen solvent before committing your entire stock of the compound.

Q3: My compound is precipitating out of solution when I dilute my DMSO stock into my cell culture medium or aqueous buffer. What's happening and how can I fix it?

A3: This is a classic solubility problem known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, becomes supersaturated and precipitates upon dilution into the aqueous medium where its solubility is much lower.

Here are several effective troubleshooting strategies, starting with the simplest:

  • Increase Dilution Factor: The most straightforward solution is to decrease the final concentration of your compound in the aqueous medium.

  • Optimize the Dilution Process: Add the DMSO stock to your aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that initiate precipitation.

  • Pre-Warm the Aqueous Medium: Warming your buffer or cell culture medium (e.g., to 37°C) can increase the solubility of many compounds.[6]

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤0.5%) in your assay, as DMSO can have its own biological effects. Prepare a more dilute intermediate stock in DMSO if necessary to achieve this.[6]

  • Employ Gentle Heating or Sonication: For stubborn compounds, gently warming the solution (e.g., to 37-40°C) or placing it in a sonicating water bath can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[6] However, avoid excessive heat, which can cause degradation.[6]

Q4: How significantly does pH impact the solubility of this compound?

A4: The effect of pH is dramatic and is arguably the most critical factor governing the aqueous solubility of this compound. As a salt of a weak base, its solubility is highly pH-dependent.[7][8]

  • In Acidic Conditions (Low pH): The equilibrium favors the protonated (charged) morpholinium ion. This ionic form is significantly more soluble in water.

  • In Neutral or Basic Conditions (Higher pH): As the pH increases above the pKa of the morpholinium conjugate acid, the compound deprotonates to form the neutral "free base." This free base is substantially less water-soluble due to the lipophilic CF3 group and will likely precipitate.

The key is to keep the pH of your solution below the pKa of the conjugate acid to maintain the soluble, protonated form.

pH_Solubility Soluble Protonated Form (Morpholinium Ion) HIGHLY SOLUBLE Insoluble Free Base Form (Neutral Morpholine) POORLY SOLUBLE Soluble->Insoluble Add Base (Increase pH) Insoluble->Soluble Add Acid (Decrease pH) Low_pH Low pH (Acidic Buffer) Low_pH->Soluble Favors High_pH High pH (Neutral/Basic Buffer) High_pH->Insoluble Favors

Caption: pH-dependent equilibrium of this compound.

Troubleshooting Guide: Quick Reference

Problem Observed Probable Cause Recommended Solution(s)
Compound will not dissolve in water or neutral buffer. The pH is too high, leading to the formation of the insoluble free base.1. Lower the pH of the solvent to < 5 using dilute HCl. 2. Use a pre-formulated acidic buffer (e.g., citrate buffer).
Precipitate forms immediately upon adding DMSO stock to aqueous media. The compound's solubility limit in the final aqueous system has been exceeded ("crashing out").1. Decrease the final concentration of the compound. 2. Add the DMSO stock slowly to the aqueous media while vortexing. 3. Increase the percentage of co-solvent (if the assay permits).
Solution is cloudy or contains visible particulates after mixing. Incomplete dissolution or presence of insoluble impurities.1. Use gentle heating (37°C) and/or sonication to aid dissolution.[6] 2. Filter the solution through a 0.22 µm syringe filter to remove particulates.
Solubility decreases over time when stored at 4°C. The compound is precipitating out at lower temperatures.1. Store stock solutions at room temperature or frozen in aliquots at -20°C.[6] 2. Before use, ensure the solution is brought to room temperature and vortexed to redissolve any precipitate.[6]
Inconsistent results between experimental batches. Variability in final pH, solvent concentration, or compound precipitation.1. Standardize your stock solution preparation protocol. 2. Always measure and confirm the final pH of your working solution. 3. Visually inspect for precipitation before each use.

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is recommended when the final formulation must be free of organic co-solvents.

  • Objective: To prepare a 10 mM aqueous stock solution.

  • Materials: this compound (MW: 191.58 g/mol ), deionized water, 1 M HCl.

  • Procedure:

    • Weigh out 1.92 mg of the compound and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add 900 µL of deionized water.

    • Cap the tube and vortex vigorously for 30 seconds. Visually inspect for complete dissolution.

    • If the compound has not fully dissolved, add 1 µL of 1 M HCl. Vortex again. Repeat this step until the solution is completely clear. The final pH should be in the range of 3-5.

    • Once dissolved, add deionized water to bring the final volume to 1.0 mL.

    • Filter the solution through a 0.22 µm sterile syringe filter if it is intended for cell-based assays.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation using a DMSO Co-Solvent

This is the most common method for compounds with limited aqueous solubility.

  • Objective: To prepare a 10 mM final working solution in buffer with 0.1% DMSO.

  • Materials: this compound, DMSO (anhydrous), desired aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure: Part A: Prepare a 100 mM DMSO Stock Solution

    • Weigh out 19.16 mg of the compound into a sterile glass vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Cap tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to assist dissolution.[6] This is your 100X concentrated stock . Store in small, tightly sealed aliquots at -20°C or -80°C.[6]

    Part B: Prepare the Final 100 µM Working Solution

    • Pre-warm your aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).[6]

    • Pipette 999 µL of the pre-warmed buffer into a sterile tube.

    • Add 1 µL of the 100 mM DMSO stock solution to the buffer. Crucially, add the DMSO stock directly into the buffer while vortexing to ensure rapid and uniform mixing.

    • Visually inspect the final solution to ensure it is clear and free of any precipitate. This solution now contains 100 µM of the compound in a buffer with 1% DMSO.

workflow start_node Start: Compound Received A Attempt Dissolution in Acidic Buffer (pH 4-5) start_node->A decision_node decision_node process_node process_node success_node Success: Ready for Assay fail_node Troubleshoot: Consult Guide B Is it fully dissolved at target concentration? A->B B->success_node Yes C Prepare Concentrated Stock in DMSO B->C No D Dilute DMSO Stock into Aqueous Buffer (Vortexing) C->D E Does it remain in solution? D->E E->success_node Yes E->fail_node No

Caption: Systematic workflow for solubilizing 3-(trifluoromethyl)morpholine HCl.

References

  • This compound. PubChem, National Center for Biotechnology Information.
  • 3-(trifluoromethyl)morpholine;hydrochloride. LabSolutions.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. PubChem, National Center for Biotechnology Information.
  • Salt formation to improve drug solubility. Semantic Scholar.
  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. National Center for Biotechnology Information.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Royal Society of Chemistry.
  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. ResearchGate.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Recent progress in trifluoromethylation: strategies and Applications. Wechem.
  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.
  • Morpholine. Wikipedia.
  • Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. ACS Publications.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds. Google Patents.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information.

Sources

Trifluoromethylated Morpholine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable motifs into their work. Trifluoromethylated morpholines are of significant interest in drug discovery due to their ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa.[1] However, their synthesis is not without challenges, and the unique reactivity imparted by the trifluoromethyl group can lead to unexpected side reactions and byproducts.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven solutions. Each section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.

Table of Contents

  • FAQ 1: Incomplete Cyclization & Stalled Reactions

  • FAQ 2: Unexpected Formation of Bicyclic Byproducts

  • FAQ 3: Side Reactions from Aza-Michael Addition

  • FAQ 4: Issues with Trifluoromethylation Reagents

  • Experimental Protocols

  • References

FAQ 1: My intramolecular cyclization to form the morpholine ring is slow or incomplete, leaving the acyclic amino alcohol as the major product. What is causing this and how can I fix it?

A. Cause & Mechanistic Insight:

This is a common issue, often rooted in the reduced nucleophilicity of the reacting partners and steric hindrance. The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the basicity and nucleophilicity of the nitrogen atom in the precursor amino alcohol. Similarly, if the hydroxyl group is intended to be the nucleophile for cyclization, its reactivity can be sterically hindered by the bulky CF₃ group. The stability of the acyclic precursor may be favored under insufficiently forcing conditions.

Troubleshooting & Optimization:

To drive the reaction to completion, you must enhance the nucleophilicity of the closing atom (N or O) or increase the electrophilicity of the carbon being attacked.

1. Choice of Base and Solvent:

  • Stronger, Non-Nucleophilic Base: If your cyclization is a Williamson ether-type synthesis (O-alkylation), a stronger base is required to deprotonate the hydroxyl group effectively. Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Solvent Effects: Use a polar aprotic solvent like DMF or DMSO to dissolve ionic intermediates and accelerate Sₙ2 reactions. Avoid protic solvents which can solvate the nucleophile and reduce its reactivity.

2. Activating the Leaving Group:

  • The efficiency of intramolecular Sₙ2 reactions is highly dependent on the quality of the leaving group. If you are displacing a halide (Cl, Br), consider converting it to a better leaving group.

  • Protocol: Convert a terminal alcohol into a tosylate (Ts), mesylate (Ms), or triflate (Tf) group. Tosylates and mesylates are excellent leaving groups that can be readily displaced intramolecularly by the amine.

3. Lewis Acid Catalysis:

  • For hydroalkoxylation-type cyclizations of N-tethered alkenyl alcohols, a Lewis acid can activate the alkene for intramolecular attack.[2] Boron trifluoride etherate (BF₃·OEt₂) has been shown to mediate these cyclizations effectively.[2]

Troubleshooting Workflow:

Caption: Logic for troubleshooting incomplete cyclization.

FAQ 2: Instead of my expected C-trifluoromethylated morpholine, I've isolated an unexpected bicyclic compound containing a fused oxetane ring. Why did this happen?

A. Cause & Mechanistic Insight:

This fascinating side reaction is typically observed when synthesizing morpholines from fluorinated α-bromoenones and amino alcohols containing a secondary amino group. The reaction proceeds through an initial aza-Michael addition, but the subsequent intramolecular cyclization pathway diverges.

Instead of the intended Sₙ2 displacement of the bromide by the hydroxyl group to form the six-membered morpholine ring exclusively, a competing intramolecular attack of the enolate oxygen onto the γ-carbon can occur. This leads to the formation of a highly strained, but sometimes thermodynamically or kinetically favored, four-membered oxetane ring fused to the morpholine. The high electrophilicity of the carbonyl carbon, enhanced by the adjacent CF₃ group, facilitates this alternative cyclization.

Troubleshooting & Optimization:

Preventing this side reaction requires carefully controlling the reaction conditions to favor the desired 6-endo-tet cyclization over the competing 4-exo-tet pathway.

1. Temperature Control:

  • Lower the Temperature: The formation of the thermodynamically more stable six-membered ring is often favored at higher temperatures, while the kinetically controlled formation of the four-membered oxetane may dominate at lower temperatures. However, the reverse can also be true depending on the specific substrate. Run a temperature screen from -20 °C to 40 °C to find the optimal point where the desired morpholine is the major product.

2. Base Selection:

  • The choice of base can influence the geometry and reactivity of the intermediate enolate. Experiment with bases of varying steric bulk and hardness. A soft base might favor attack at the softer carbon center (leading to the morpholine), while a hard base might favor attack at the harder carbonyl carbon, potentially leading to other side reactions or favoring the oxetane pathway. Try bases like DBU, triethylamine, and potassium carbonate.

3. Solvent Polarity:

  • Solvent can influence which cyclization pathway is preferred. Screen a range of solvents from nonpolar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, DMF). A polar solvent may better stabilize the transition state leading to the desired morpholine.

Proposed Divergent Mechanism:

G A Aza-Michael Adduct (Intermediate Enolate) B Desired 6-Membered Morpholine Product A->B 6-endo-tet (Desired Pathway) C Unexpected Bicyclic (Morpholine-Oxetane) Product A->C 4-exo-tet (Side Reaction)

Caption: Competing cyclization pathways.

FAQ 3: My aza-Michael addition of an amino alcohol to a trifluoromethyl-activated alkene is low-yielding, with multiple unidentified byproducts. What are the likely side reactions?

A. Cause & Mechanistic Insight:

The aza-Michael addition is a powerful tool for C-N bond formation, but the high reactivity of trifluoromethylated Michael acceptors can lead to several side products.[3][4]

  • Polymerization: The electron-deficient alkene can react with itself or the product, especially if the reaction is run at high concentrations or temperatures.

  • Bis-addition: If a primary amine is used, reaction at both N-H bonds can occur, leading to a bis-adduct.

  • Formation of Aziridines: Under certain basic conditions, particularly with nosyloxycarbamate aminating agents, the initial Michael adduct can undergo a subsequent intramolecular cyclization to form a trifluoromethylated aziridine, rather than proceeding to the morpholine.[5] This is a type of aza-Michael-initiated ring-closure (aza-MIRC) reaction.

Troubleshooting & Optimization:

1. Controlling Polymerization:

  • Slow Addition: Add the Michael acceptor slowly to a solution of the amine nucleophile. This keeps the instantaneous concentration of the alkene low, minimizing self-reaction.

  • Lower Concentration: Run the reaction at a lower molar concentration (e.g., 0.1 M).

  • Temperature: Perform the reaction at room temperature or below. Many aza-Michael additions are exothermic, and excess heat can accelerate polymerization.

2. Preventing Bis-Addition:

  • Stoichiometry: Use a stoichiometric excess of the primary amine relative to the Michael acceptor to favor mono-addition.

  • Protecting Groups: If possible, start with an N-protected amino alcohol (e.g., Boc, Cbz) to ensure only a single addition occurs. The protecting group can be removed later.

3. Avoiding Aziridine Formation:

  • Base Choice: The formation of aziridines from Michael adducts is often promoted by strong, non-nucleophilic bases like NaH.[5] If aziridination is a problem, use a milder base (e.g., Et₃N, DIPEA) or even catalyst-free conditions, as some of these reactions proceed readily without a catalyst.[4]

Summary of Aza-Michael Addition Issues:

IssueCauseTroubleshooting Steps
Low Yield / Polymerization High reactivity of CF₃-alkeneSlow addition, lower concentration, control temperature.
Bis-Addition Product Use of primary amineUse excess amine, or use an N-protected starting material.
Aziridine Byproduct Aza-MIRC reactionAvoid strong bases like NaH; use milder bases or no catalyst.

FAQ 4: I am using a Togni reagent for electrophilic trifluoromethylation, but the reaction is messy and gives a poor yield of the desired N-CF₃ or C-CF₃ product. What is going wrong?

A. Cause & Mechanistic Insight:

Hypervalent iodine reagents like Togni's reagents are powerful tools for trifluoromethylation, but their reactivity can be complex.[6] They can react via radical or ionic pathways, and side reactions can arise from the instability of the reagent or intermediates.

  • Radical Pathways: Many copper-catalyzed trifluoromethylations using Togni reagents proceed via a CF₃ radical.[7][8] This radical can lead to a mixture of products through undesired hydrogen abstraction or reaction with the solvent. If your starting material contains other reactive sites (e.g., activated C-H bonds, other double bonds), you may see trifluoromethylation at unintended positions.

  • Reagent Decomposition: Togni reagent II is metastable and can decompose, especially when heated or in the presence of strong acids or bases, releasing trifluoroiodomethane (CF₃I) and other byproducts.[9] This reduces the amount of active reagent available for the desired transformation.

  • Ritter-Type Reactions: In some cases of N-trifluoromethylation, the conditions can promote a Ritter-type reaction, especially with substrates that can form a stable carbocation, leading to amide byproducts instead of the desired N-CF₃ amine.[10]

Troubleshooting & Optimization:

1. Diagnosing and Suppressing Radical Pathways:

  • Add a Radical Scavenger: To test if a radical mechanism is responsible for byproducts, add a radical scavenger like TEMPO or 1,1-diphenylethylene to a small-scale test reaction. If the formation of both the desired product and the byproducts is suppressed, a radical pathway is likely involved.[7]

  • Change the Catalyst/Conditions: The choice of metal catalyst and ligands can influence the reaction mechanism. Switching from a copper catalyst to another system or changing the solvent may alter the reaction pathway away from problematic radical intermediates.

2. Ensuring Reagent Stability:

  • Temperature Control: Avoid high reaction temperatures. Most Togni reagent reactions proceed well at or below room temperature.

  • pH Control: The reaction should be run under neutral or mildly basic conditions. Avoid strong acids or bases that can accelerate reagent decomposition.

3. Alternative Reagents:

  • If radical pathways or reagent instability are unavoidable, consider a different trifluoromethylating agent. For N-trifluoromethylation, reagents used in formal umpolung strategies can offer cleaner reactions by avoiding highly reactive intermediates.[10] For C-CF₃ bond formation, nucleophilic CF₃ sources like the Ruppert-Prakash reagent (TMSCF₃) may provide a different and cleaner reactivity profile.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization via Sulfonate Displacement

  • Sulfonylation: To a solution of the acyclic trifluoromethylated amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonate is often used directly in the next step.

  • Cyclization: Dissolve the crude sulfonate in DMF (0.1 M).

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by LCMS.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2017). Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers, 4(8), 1613–1617. [Link]
  • Magueur, G., et al. (2005). Synthesis and biological evaluation of new trifluoromethylated morpholino- and piperidino-thioxanthones as antitumor agents. Bioorganic & Medicinal Chemistry, 13(23), 6447-6457. [Link]
  • Rulev, A. F. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 113. [Link]
  • Savoie, P. R., & Welch, J. T. (2015). A new method for the N-trifluoromethylation of amines. Organic Letters, 17(1), 124-127. [Link]
  • Yang, X., Chen, Z., Cai, Y., Huang, Y., & Shibata, N. (2014). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 16(10), 4530-4534. [Link]
  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron trifluoride etherate mediated intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes. The Journal of Organic Chemistry, 80(8), 4349-4359. [Link]
  • Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2017). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 8(2), 354-365. [Link]
  • Shao, X., Xu, C., Lu, L., & Shen, Q. (2014). Recent progress in the trifluoromethylation of alkenes with Togni's reagents. Arkivoc, 2014(1), 453-469. [Link]
  • Ameduri, B., & Boutevin, B. (2004). Aza-Michael Addition of Nosyloxycarbamates to 2-(Trifluoromethyl)acrylates. Journal of Fluorine Chemistry, 125(3), 337-344. [Link]
  • Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11179-11243. [Link]
  • Wang, F., Wang, D., Wan, X., & Wu, L. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1452-1458. [Link]
  • Wang, F., Wang, D., Wan, X., & Wu, L. (2018).
  • Wikipedia. (n.d.). Togni reagent II.
  • Fokin, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]
  • Fokin, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for HPLC analysis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating issue: peak tailing. An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise resolution, quantification, and overall data reliability.[1][2] This is particularly prevalent with basic compounds like morpholine due to their chemical nature and interactions within the HPLC system.

This resource provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve peak tailing in your analyses.

Frequently Asked Questions (FAQs)

Q1: Why are my morpholine compound peaks tailing?

A1: Peak tailing for basic compounds like morpholine in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[3] Morpholine, with a pKa of its conjugate acid around 8.3-8.5, readily becomes protonated and positively charged in typical mobile phases.[4][5][6] This charged state leads to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][7] These silanol groups can be deprotonated and negatively charged, especially at mid-range pH, leading to an ion-exchange interaction that causes some analyte molecules to be retained longer than others, resulting in a "tail".[3][8][9]

Other contributing factors can include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7][10]

  • Column Voids or Contamination: Physical issues with the column, such as a void at the inlet or a blocked frit, can distort peak shape.[3][7]

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing can cause band broadening and tailing.[11][12]

  • Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can lead to peak distortion.[2]

Troubleshooting Guides

Q2: How can I diagnose the specific cause of peak tailing for my morpholine compound?

A2: A systematic approach is key. Start by injecting a neutral compound. If the neutral compound's peak is symmetrical while your morpholine compound's peak tails, the issue is likely chemical in nature (i.e., secondary silanol interactions).[13] If all peaks, including the neutral one, are tailing, the problem is more likely a physical issue with your system or column.[13]

Here is a workflow to pinpoint the cause:

Troubleshooting_Workflow start Peak Tailing Observed inject_neutral Inject a Neutral Compound start->inject_neutral eval_neutral Evaluate Neutral Peak Shape inject_neutral->eval_neutral chemical_issue Likely Chemical Issue: Secondary Silanol Interactions eval_neutral->chemical_issue Symmetrical physical_issue Likely Physical Issue: System or Column Problem eval_neutral->physical_issue Tailing symmetrical Symmetrical Peak tailing Tailing Peak troubleshoot_chemical Proceed to Chemical Troubleshooting: - Mobile Phase pH Adjustment - Column Selection - Mobile Phase Additives chemical_issue->troubleshoot_chemical troubleshoot_physical Proceed to Physical Troubleshooting: - Check for Column Voids/Contamination - Minimize Extra-Column Volume - Check for Column Overload physical_issue->troubleshoot_physical

Caption: Diagnostic workflow for peak tailing.

Section 1: Addressing Chemical Causes of Peak Tailing

Q3: How does adjusting the mobile phase pH help reduce peak tailing for morpholine?

A3: Adjusting the mobile phase pH is one of the most powerful tools to control peak shape for ionizable compounds like morpholine.[14][15] The goal is to suppress the unwanted secondary interactions with silanol groups.

  • Low pH (pH ≤ 3): At a low pH, the residual silanol groups on the silica surface are fully protonated (Si-OH) and therefore neutral.[1][3] This minimizes the ion-exchange interactions with the positively charged morpholine molecules, leading to a significant improvement in peak symmetry.[10][16]

  • High pH (pH > 8): At a high pH, well above the pKa of morpholine's conjugate acid, the morpholine itself is in its neutral, uncharged form.[14] This also prevents the ion-exchange interactions. However, it's crucial to use a column specifically designed for high pH stability, as traditional silica-based columns can dissolve under these conditions.[14]

It is generally advisable to work at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state.

Mobile Phase pHState of Silanol Groups (pKa ~3.8-4.5)State of Morpholine (pKa ~8.4)InteractionExpected Peak Shape
< 3 Neutral (Si-OH)Cationic (Protonated)Minimized Ionic InteractionImproved
4-7 Partially to Fully Anionic (SiO-)Cationic (Protonated)Strong Ionic InteractionSignificant Tailing
> 9 Anionic (SiO-)NeutralMinimized Ionic InteractionImproved (with pH-stable column)
Experimental Protocol: Mobile Phase pH Adjustment
  • Determine Morpholine pKa: The pKa of the conjugate acid of morpholine is approximately 8.4.[5][6]

  • Prepare Low pH Mobile Phase:

    • Start with a mobile phase buffered at pH 3.0.

    • A common choice is 0.1% formic acid in water/acetonitrile.[10]

    • Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.[16]

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Analyze the Sample: Inject your morpholine standard and observe the peak shape.

  • Further Optimization (if needed): If tailing persists, you can try lowering the pH further to ~2.5.[16]

Q4: What type of HPLC column should I use for morpholine analysis to avoid peak tailing?

A4: Column selection is critical. Modern columns offer technologies specifically designed to minimize the negative effects of residual silanols.

  • End-Capped Columns: These columns have been treated to block a significant portion of the residual silanol groups with a less reactive chemical group, thereby reducing their availability for secondary interactions.[7] While not all silanols are covered due to steric hindrance, end-capping significantly improves peak shape for basic compounds.[3]

  • Base-Deactivated Columns: This is a broader category that includes modern, high-purity silica columns (Type B) with minimal metal contamination and a high degree of end-capping.[1][13] These are often the best choice for analyzing basic compounds.

  • Hybrid Particle Columns: These columns incorporate organic and inorganic materials in their stationary phase, which can offer better pH stability and reduced silanol activity.[1]

  • Polar-Embedded Columns: These stationary phases have a polar group embedded within the alkyl chain. This can help to shield the analyte from interacting with the underlying silica surface.[11]

Column_Selection start Choosing a Column for Morpholine rec1 High Priority: Base-Deactivated / End-Capped Columns start->rec1 rec2 Consider: Hybrid or Polar-Embedded Columns start->rec2 rec3 Alternative: Polymer-Based Columns start->rec3 desc1 Reduces available silanol groups for interaction. rec1->desc1 desc2 Offers enhanced pH stability and shielding of silanols. rec2->desc2 desc3 Eliminates silanol interactions entirely but may have different selectivity. rec3->desc3

Caption: HPLC column selection guide for morpholine.

Q5: Can I use mobile phase additives to improve the peak shape of morpholine compounds?

A5: Yes, mobile phase additives can be very effective. They work by competing with your analyte for the active silanol sites or by forming a neutral pair with the analyte.

  • Competing Bases: Small amounts of a basic additive, like triethylamine (TEA), can be added to the mobile phase.[17][18] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your morpholine analyte.[19][20] However, TEA can sometimes shorten column lifetime and may not be suitable for LC-MS applications due to ion suppression.[20]

  • Ion-Pairing Reagents: These are additives that have a hydrophobic part and an ionic part. For a positively charged analyte like morpholine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be used.[21] The reagent forms a neutral ion-pair with the morpholine, which then interacts with the reversed-phase stationary phase through hydrophobic interactions, minimizing silanol interactions.[22] It's important to dedicate a column for ion-pairing work as the reagent can be difficult to completely wash out.[23]

Section 2: Addressing Physical and Other Causes of Peak Tailing

Q6: My neutral compound is also tailing. What should I do?

A6: As diagnosed earlier, this points to a physical problem in your HPLC system or column.

  • Check for a Column Void: A void or channel in the packed bed of the column, often at the inlet, can cause peak tailing.[7] This can be caused by pressure shocks or operating outside the column's recommended pH range.[10] Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.

  • Inspect for Blockages: A partially blocked frit at the column inlet can also lead to poor peak shape.[7] Using a guard column is a good practice to protect the analytical column from contaminants in the sample.

  • Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the tubing length between the injector, column, and detector is as short as possible.[11]

  • Evaluate for Column Overload: If all peaks are tailing, consider the possibility of mass or volume overload.[10]

    • Protocol: To test for this, prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, you were likely overloading the column. You can either dilute your sample or inject a smaller volume.[7][10]

Q7: Could my sample preparation be causing peak tailing?

A7: Yes, absolutely. The solvent used to dissolve your sample can have a significant impact.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content in reversed-phase) than your mobile phase, it can cause the analyte band to spread upon injection, leading to peak distortion.[2][24]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

  • Sample Matrix Effects: Complex sample matrices can contain components that strongly adsorb to the column head, leading to peak shape degradation over time.[17]

    • Solution: Employing a sample clean-up technique like Solid Phase Extraction (SPE) can remove these interfering compounds, improving peak symmetry and extending column life.[11]

By systematically working through these diagnostic and troubleshooting steps, you can effectively identify the root cause of peak tailing in your morpholine analysis and implement the appropriate solutions to achieve symmetrical, reliable peaks.

References

  • Peak Tailing in HPLC. Element Lab Solutions.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • MORPHOLINE.
  • What Causes Peak Tailing in HPLC?Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC?Phenomenex.
  • HPLC Troubleshooting Guide. Unknown Source.
  • Morpholine | C4H9NO | CID 8083. PubChem - NIH.
  • Exploring the Role of pH in HPLC Separ
  • Morpholine CAS#: 110-91-8. ChemicalBook.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Unknown Source.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting Peak Shape Problems in HPLC.
  • The use of Mobile Phase pH as a Method Development Tool.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook.
  • MORPHOLINE (CAS 110-91-8).
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?SCIEX.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
  • How can I prevent peak tailing in HPLC?
  • PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
  • severe tailing on column.
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • What is the effect of free silanols in RPLC and how to reduce it?Pharma Growth Hub.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • HPLC Peak Tailing. Axion Labs.
  • Common Causes Of Peak Tailing in Chrom

Sources

Managing impurities in large-scale synthesis of 3-(trifluoromethyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Impurity Management in the Large-Scale Synthesis of 3-(Trifluoromethyl)morpholine HCl

Prepared by: Gemini, Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-(trifluoromethyl)morpholine hydrochloride. Scaling up chemical synthesis from the bench to production introduces significant challenges, particularly in controlling impurities that can affect the final product's quality, safety, and efficacy.[1] This guide provides a structured approach to identifying, troubleshooting, and mitigating common impurities encountered during this specific synthesis, blending established chemical principles with practical, field-proven strategies.

Section 1: Understanding the Impurity Landscape

In the synthesis of active pharmaceutical ingredients (APIs), impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation products.[2] A proactive strategy for impurity control begins with understanding the potential synthetic pathways and the vulnerabilities within the process. The synthesis of 3-(trifluoromethyl)morpholine, often commencing from starting materials like 2-(trifluoromethyl)oxirane, presents a unique set of challenges due to the reactivity of fluorinated compounds and heterocyclic amines.[3][4]

Primary Synthetic Route and Key Challenges

A common and scalable route involves the reaction of a primary amine with 2-(trifluoromethyl)oxirane followed by cyclization. The subsequent formation of the hydrochloride salt is a critical step for purification and handling. The main challenges at a large scale include managing exothermic reactions, ensuring complete conversion to avoid residual starting materials, and preventing side reactions that become more prevalent with longer reaction times and larger volumes.[5]

Common Impurity Classes

The impurities in the synthesis of 3-(trifluoromethyl)morpholine HCl can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process itself. They include residual starting materials, intermediates, by-products from side reactions, and reagents.

  • Degradation Products: These are formed by the decomposition of the final product during manufacturing, storage, or handling. Oxidation of the morpholine nitrogen is a key concern.[6]

  • Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed.[]

  • Inorganic Impurities: These include catalysts, salts, and heavy metals that may be introduced during the synthesis.[]

Below is a diagram illustrating the potential formation pathways for these impurities.

G SM Starting Materials (e.g., 2-(Trifluoromethyl)oxirane, Aminoethanol derivative) Reaction Main Reaction: Ring Opening & Cyclization SM->Reaction Purity is critical Imp_SM Impurity A: Unreacted Starting Materials SM->Imp_SM Incomplete conversion Product Crude 3-(Trifluoromethyl)morpholine Reaction->Product Imp_Side Impurity B: Side-Reaction Products (e.g., Regioisomers) Reaction->Imp_Side Non-optimal conditions Imp_Inorg Impurity E: Inorganic Impurities Reaction->Imp_Inorg Reagents/ Catalysts HCl_Salt 3-(Trifluoromethyl)morpholine HCl (Final Product) Product->HCl_Salt HCl addition Imp_Deg Impurity C: Degradation Products (e.g., N-Oxide) Product->Imp_Deg Oxidation/ Instability Purification Purification Steps (Recrystallization, etc.) HCl_Salt->Purification HCl_Salt->Imp_Deg Storage/ Handling Imp_Solvent Impurity D: Residual Solvents Purification->Imp_Solvent Inefficient drying

Caption: Impurity formation pathways in the synthesis of 3-(trifluoromethyl)morpholine HCl.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during large-scale synthesis.

Issue 1: An unknown peak is consistently observed in the HPLC analysis of the final product.

  • Question: My HPLC chromatogram shows a persistent, unknown impurity peak. How do I identify and eliminate it?

  • Answer: Identifying an unknown impurity is the first critical step.[8] The collaboration between process R&D and analytical services is key to resolving this efficiently.[8]

    • Identification: The primary tool for identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8] The mass-to-charge ratio (m/z) from the MS detector can provide the molecular weight of the impurity. Fragmentation patterns (MS/MS) can further help in elucidating its structure.[9] If HPLC-MS is inconclusive, preparative chromatography may be required to isolate a sufficient quantity of the impurity for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

    • Plausible Structures: Based on the molecular weight and the reaction mechanism, propose plausible structures. Could it be a regioisomer from the epoxide opening, an N-oxide (+16 amu), or a dimer?

    • Confirmation: The ultimate proof of identity is to synthesize the proposed impurity and confirm that its retention time and spectral data match the unknown peak.[9][10]

    • Elimination: Once the impurity's structure and origin are known, you can modify the process to prevent its formation (e.g., by adjusting temperature, reagent stoichiometry, or reaction time) or develop a specific purification step (e.g., a targeted recrystallization or pH adjustment during workup) to remove it.[1]

Issue 2: The final product has a yellow or brown discoloration.

  • Question: After formation of the HCl salt and drying, the product is off-color instead of white. What is the cause and solution?

  • Answer: Discoloration often points to trace-level, highly chromophoric impurities, frequently arising from degradation or side reactions.

    • Potential Cause - N-Oxide Formation: The morpholine nitrogen is susceptible to oxidation, forming N-methylmorpholine N-oxide (NMO) analogs.[6][11] These can sometimes be colored or lead to colored degradation products. This is especially true if any oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for extended periods. N-oxides are often more polar than the parent amine.

    • Potential Cause - Starting Material Impurities: Impurities in the starting materials may carry through the synthesis or degrade under reaction conditions to form colored species. Always ensure the quality of your starting materials with stringent incoming checks.[1]

    • Troubleshooting & Remediation:

      • Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

      • Decolorization: During the workup, a charcoal treatment can be effective. After dissolving the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 0.5-2% w/w), stir for a period (e.g., 30 minutes), and then filter it off before proceeding to crystallization.[12]

      • Recrystallization: A robust recrystallization protocol is often the most effective way to remove colored impurities. See Protocol 2 for details.

Issue 3: Low yield and/or "oiling out" during crystallization of the HCl salt.

  • Question: I'm trying to crystallize the final hydrochloride salt, but I'm getting a low yield, or the product separates as a sticky oil instead of solid crystals. How can I fix this?

  • Answer: This phenomenon, known as "oiling out," prevents the formation of pure, well-defined crystals and is a common issue with amine salts.[13] It typically occurs when the solution is too concentrated, cooled too quickly, or if the chosen solvent system is not optimal.

    • Optimize Solvent System: The solubility of the HCl salt is key. You need a solvent (or solvent system) in which the salt is highly soluble at high temperatures but poorly soluble at low temperatures.[14] For morpholine hydrochlorides, alcohols like isopropanol (IPA) or ethanol, often with a small amount of water or an anti-solvent like methyl tert-butyl ether (MTBE) or heptane, are good starting points.[13]

    • Control Cooling Rate: Rapid cooling often leads to oiling out. Implement a controlled, slow cooling ramp (e.g., 5-10°C per hour) to allow for proper crystal nucleation and growth.[13]

    • Use Seeding: This is one of the most effective methods to prevent oiling out and control polymorphism. Add a small amount (0.1-1% w/w) of previously isolated, pure crystals of the desired form to the solution once it becomes supersaturated during cooling.[13]

    • Increase Solvent Volume: If the solution is too concentrated, the product may crash out as an oil. Try using a slightly larger volume of solvent to keep the product dissolved until a lower temperature is reached. However, be aware that using too much solvent will decrease your final yield.[13]

Below is a troubleshooting workflow for common synthesis issues.

G Start Problem Encountered During Synthesis Check1 Unknown Peak in HPLC? Start->Check1 Check2 Product Discoloration? Check1->Check2 No Action1 Identify with LC-MS/NMR Synthesize Standard Modify Process Conditions Check1->Action1 Yes Check3 Low Yield / Crystallization Issues? Check2->Check3 No Action2 Use Inert Atmosphere Perform Charcoal Treatment Optimize Recrystallization Check2->Action2 Yes Action3 Optimize Solvent System Control Cooling Rate Implement Seeding Protocol Check3->Action3 Yes End Problem Resolved Check3->End No (Consult Senior Chemist) Action1->End Action2->End Action3->End

Caption: A decision-making workflow for troubleshooting common synthesis problems.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods for routine purity checks during large-scale production?

    • A1: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantifying the main component and organic impurities.[8] Gas Chromatography (GC), often with headspace analysis, is used to quantify residual solvents.[] For inorganic impurities, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used, though typically for final release testing rather than in-process checks unless a specific metallic catalyst is used.[15]

  • Q2: How can I minimize the formation of the regioisomeric impurity (ring-opening at the other carbon of the oxirane)?

    • A2: The regioselectivity of epoxide ring-opening can be sensitive to reaction conditions. Generally, nucleophilic attack on an unsymmetrical epoxide is subject to both steric and electronic effects. While detailed studies for 2-(trifluoromethyl)oxirane would be needed, you can often influence the outcome by:

      • Temperature Control: Lowering the reaction temperature may increase selectivity.

      • Catalyst Choice: If a Lewis or Brønsted acid catalyst is used, its nature can significantly impact regioselectivity. A systematic screen of catalysts may be necessary.

      • Solvent: The polarity of the solvent can influence the transition state of the ring-opening reaction.

  • Q3: Is it better to use flash chromatography or recrystallization for purification at scale?

    • A3: For large-scale (multi-kilogram) purification of a final API salt, recrystallization is almost always preferred. It is more cost-effective, scalable, and generally results in a more stable and purer crystalline solid.[14] Flash chromatography is an excellent tool for purification at the lab scale or for isolating impurities for identification, but it becomes very expensive and complex at a large scale due to high solvent consumption and the cost of the stationary phase.[5] For fluorinated compounds specifically, fluorous solid-phase extraction (FSPE) can sometimes be a viable alternative to traditional chromatography.[16]

Section 4: Key Experimental Protocols

Protocol 1: General Method for Purity Analysis by RP-HPLC

This protocol provides a starting point for method development. It must be validated for your specific product and impurities.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

Protocol 2: Optimized Cooling Recrystallization for HCl Salt

This protocol is designed to prevent "oiling out" and achieve high purity.[13]

  • Solvent Selection: Choose an appropriate solvent system from the table below. Isopropanol (IPA)/water mixtures are often effective.

  • Dissolution: In a jacketed reactor suitable for the scale, charge the crude 3-(trifluoromethyl)morpholine HCl and the chosen primary solvent (e.g., IPA).

  • Heating: With agitation, heat the mixture to reflux (or a target temperature, e.g., 75°C) until all solids are completely dissolved. If needed, add a minimal amount of a co-solvent (e.g., water) dropwise to achieve full dissolution.

  • Controlled Cooling: Set the reactor to cool slowly and linearly to room temperature over 4-8 hours (a rate of ~5-10°C/hour is recommended).

  • Seeding (Optional but Recommended): When the solution has cooled by about 10-15°C and appears slightly supersaturated (faintly cloudy), add a slurry of seed crystals (0.1-1% w/w of the crude product).

  • Maturation: Once at room temperature, hold the slurry with slow agitation for an additional 2-4 hours to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent or a suitable anti-solvent (e.g., cold MTBE) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Tables

Table 1: Common Impurities & Analytical Signatures

Impurity Type Potential Structure/Name Probable Origin Typical Analytical Signature (RP-HPLC)
Starting Material 2-(Trifluoromethyl)oxirane Incomplete reaction Early eluting, volatile (better by GC-MS)
Intermediate N-substituted amino alcohol Incomplete cyclization More polar, earlier eluting than the final product
Side Product Regioisomer (2-CF3-morpholine) Non-selective epoxide opening Similar polarity, may co-elute. Requires method optimization.

| Degradation | 3-(Trifluoromethyl)morpholine N-oxide | Oxidation of morpholine nitrogen | More polar, earlier eluting, +16 m/z in MS |

Table 2: Recommended Starting Solvents for Recrystallization

Solvent System Rationale for Use Typical Temperature Profile
Isopropanol (IPA) / Water (e.g., 95:5) Good balance of polarity. Water increases solubility at high temp. Dissolve at 75-80°C, cool to 0-5°C
Ethanol / Heptane Ethanol as solvent, heptane as anti-solvent. Dissolve in hot ethanol, add heptane to induce crystallization.

| Acetonitrile | Can provide different selectivity for impurity removal. | Dissolve at 70-75°C, cool to 0-5°C |

References

  • Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine.
  • "Impurity Profiling in APIs." BOC Sciences.
  • "A Proven Approach to Impurity Control Across API and RSM Synthesis." W.R. Grace.
  • Mykhailiuk, P. K. "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • "Navigating the Challenges of Large-Scale DOTMP Synthesis: A Technical Support Guide." BenchChem.
  • "Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts." BenchChem.
  • "How to develop analytical methods for impurity detection in pharma with a quality by design approach." SelectScience.
  • "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • "Analytical Methods for Elemental Impurities in Pharmaceuticals." Alfa Chemistry Blogs.
  • "Chemical synthesis of morpholine derivatives.
  • "N-methylmorpholine N-oxide (NMO)." Organic Chemistry Portal.
  • "Impurity Synthesis And Identific
  • Khuthier, A., et al. "Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2.
  • "Troubleshooting guide for the synthesis of morpholine compounds." BenchChem.
  • "Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting." NCBI Bookshelf.
  • "Synthesis of Trifluoromethyl
  • "Medicinal Chemistry of Drugs with N-Oxide Functionalities." PubMed Central (PMC) - NIH.
  • "One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na." The Royal Society of Chemistry.
  • "Working with fluorin
  • "Looking for tips on scaling up organic syntheses." Reddit Chemistry Forum, January 2024.
  • "How to Troubleshoot a Reaction." University of Rochester, Department of Chemistry.
  • "Process for preparing morpholine hydrochloride as precursor of monoxydine...
  • Khuthier, A., et al. "Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents.
  • "The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design." The University of Liverpool Repository.
  • "Recrystallization and Acid/Base Extraction - The Basics." Erowid.
  • "(R)-3-(Trifluoromethyl)morpholine." ChemScene, CAS 1389868-83-0.
  • "3-(Trifluoromethyl)morpholine." ChemScene, CAS 1196532-93-0.
  • "Morpholine synthesis." Organic Chemistry Portal.
  • "How To: Troubleshoot a Reaction." University of Rochester, Department of Chemistry.
  • "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • "Morpholine." Wikipedia.
  • "Everything You Need to Know About Morpholine." ChemCeed, February 2022.
  • "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." PubMed Central (PMC) - NIH, June 2014.
  • "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
  • "Troubleshooting failed reactions in solid-phase oligonucleotide synthesis." BenchChem.
  • "How to purify Amine? Grad student asked me. Demonstration and discussion." YouTube, August 2022.
  • "Purifying Fluorinated Alcohol via flash Chromatography." Chemistry Stack Exchange, June 2025.
  • "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Journal of Biomedical Research & Environmental Sciences.
  • "Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects." PubMed Central (PMC) - NIH.
  • "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry (RSC Publishing).
  • "Morpholinium chlorides.
  • "Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt." IP.com.
  • "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines." PubMed Central (PMC) - NIH.
  • "Pharmaceutical impurity profiling & custom synthesis." LGC Standards.

Sources

How to prevent degradation of 3-(trifluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preserving the Integrity of 3-(Trifluoromethyl)morpholine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of your research often hinges on the stability and purity of your reagents. This compound is a valuable building block in pharmaceutical and agrochemical research, but its unique structure presents specific handling challenges. This guide is designed to provide you with the expertise and practical protocols needed to prevent its degradation, ensuring the reliability and reproducibility of your experimental results.

We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The two main stability concerns stem from its chemical structure:

  • Hygroscopicity: Like many hydrochloride salts, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical clumping, difficulty in accurate weighing, and can introduce water into moisture-sensitive reactions.

  • Chemical Degradation: While generally stable, the molecule has two key areas susceptible to degradation under specific, often harsh, conditions: the trifluoromethyl (-CF3) group and the morpholine ring.

Q2: How stable is the trifluoromethyl (-CF3) group?

A2: The trifluoromethyl group is known for its high chemical and metabolic stability due to the exceptional strength of the carbon-fluorine bond. It is generally resistant to degradation under typical synthetic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly with prolonged heating.

Q3: What conditions can cause the morpholine ring to degrade?

A3: The morpholine ring is a robust heterocycle. Its degradation is not common under standard laboratory conditions. However, studies on morpholine itself show that it can undergo thermal degradation at elevated temperatures (significant degradation is observed at 175°C and above). The degradation pathway for the parent morpholine often involves C-N bond cleavage. Therefore, exposing this compound to excessive heat should be avoided.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this exact compound is not widely published, many complex organic molecules can be sensitive to light. Photodegradation can sometimes occur in related compounds, such as the degradation of 4-(trifluoromethyl)phenol into trifluoroacetic acid upon UV photolysis. As a best practice and preventative measure, it is always recommended to store the compound in a light-protected container, such as an amber vial.

Troubleshooting Guide: Identifying and Solving Degradation Issues

This section is formatted to help you diagnose and resolve specific problems you might encounter during your experiments.

Problem 1: The solid has become clumpy and is difficult to handle and weigh accurately.

  • Likely Cause: Moisture absorption. The hydrochloride salt is hygroscopic and has been exposed to ambient humidity.

  • Immediate Solution: Dry the material under high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if you are certain it will not affect thermal stability, but vacuum at room temperature is the safest first step.

  • Long-Term Prevention: Implement a strict storage and handling protocol. Store the compound in a desiccator over a strong drying agent (e.g., Drierite®, P₂O₅) or in a controlled-atmosphere glovebox. Always ensure the container is tightly sealed after use and allow it to return to room temperature before opening to prevent condensation.

Problem 2: My reaction is failing, and I suspect the reagent has degraded. I see unexpected peaks in my LC-MS or NMR analysis.

  • Diagnostic Workflow: Use the following decision tree to pinpoint the potential cause.

G cluster_symptoms Symptoms Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Degradation Suspected: Unexpected Analytical Results symptom1 Mass peak at M+18? (Hydrolysis Product) start->symptom1 symptom2 Broad NMR peaks? Presence of water? start->symptom2 symptom3 Compound appears discolored? start->symptom3 cause1 CF3 Group Hydrolysis symptom1->cause1 Yes cause2 Moisture Contamination symptom2->cause2 Yes cause3 Thermal/Oxidative Stress symptom3->cause3 Yes solution1 Review Reaction pH & Temp. Avoid strong acid/base & heat. [Ref: 1, 3] cause1->solution1 solution2 Improve Storage/Handling. Use desiccator/glovebox. Dry solvents. [Ref: 13, 18] cause2->solution2 solution3 Store in cool, dark place. Use inert atmosphere (N2/Ar). [Ref: 4, 5] cause3->solution3 G cluster_prep Preparation Phase cluster_execution Execution Phase (Under Inert Atmosphere) cluster_cleanup Post-Handling p1 1. Dry Glassware (Oven, >120°C) p2 2. Equilibrate Reagent (Desiccator -> Bench, 30 min) p1->p2 p3 3. Prepare Inert Atmosphere (Glovebox or Schlenk Line) p2->p3 e1 4. Open Reagent Vial p3->e1 e2 5. Weigh Solid Quickly e1->e2 e3 6. Transfer to Reaction Flask e2->e3 e4 7. Add Anhydrous Solvent e3->e4 e5 8. Seal Flask & Reagent Vial e4->e5 c1 9. Purge Reagent Vial Headspace (with N2/Ar) e5->c1 c2 10. Store Properly (Seal with Parafilm, place in desiccator) c1->c2

Technical Support Center: Method Refinement for Quantitative Analysis of 3-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the quantitative analysis of 3-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and refinement, ensuring the integrity and reliability of your analytical data.

Introduction

3-(Trifluoromethyl)morpholine is a crucial building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Accurate quantification of this compound is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This guide provides best-practice starting methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with comprehensive troubleshooting to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC-MS analysis of 3-(trifluoromethyl)morpholine challenging?

A1: The primary challenge lies in the polarity of the morpholine ring, which contains a secondary amine. This polarity can lead to poor peak shape (tailing), low sensitivity, and irreversible adsorption onto the GC column. To overcome these issues, derivatization of the secondary amine is highly recommended to increase the compound's volatility and reduce its polarity.

Q2: What are the most common derivatization techniques for morpholine and its analogs for GC-MS analysis?

A2: The most common and effective derivatization strategy for secondary amines like morpholine is nitrosation. This involves reacting the analyte with a nitrosating agent, such as sodium nitrite, in an acidic medium to form a more volatile and stable N-nitroso derivative.[1] This derivative exhibits excellent chromatographic behavior and provides a characteristic mass spectrum for sensitive and selective detection.

Q3: Can I analyze 3-(trifluoromethyl)morpholine by HPLC without derivatization?

A3: Yes, HPLC is well-suited for the analysis of polar compounds like 3-(trifluoromethyl)morpholine without the need for derivatization. Reversed-phase HPLC with a C18 column is a common starting point. However, due to the compound's basic nature, peak tailing can still be an issue. This can often be mitigated by using a mobile phase with a low pH (e.g., using formic or phosphoric acid) to ensure the analyte is in its protonated form, or by using a column with end-capping or a polar-embedded stationary phase.

Q4: What should I consider when preparing standards and samples of 3-(trifluoromethyl)morpholine?

A4: Given the potential for degradation, it is crucial to prepare fresh standards and samples. Use high-purity solvents and store stock solutions at low temperatures (2-8°C) and protected from light. For sample preparation from complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

Q5: How do I conduct a forced degradation study for 3-(trifluoromethyl)morpholine?

A5: A forced degradation study is essential to develop a stability-indicating method.[2][3] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][4][5] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact drug from its degradants.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Derivatization - Incorrect pH of the reaction mixture.- Inactive derivatizing agent.- Insufficient reaction time or temperature.- Ensure the reaction medium is acidic (pH 1.5-3.0 is often optimal for nitrosation).[6][7]- Use freshly prepared derivatizing agent solutions.- Optimize the reaction time and temperature (e.g., 40-60°C for 30-60 minutes).
Poor Peak Shape (Tailing) - Incomplete derivatization.- Active sites in the GC inlet or column.- Inappropriate GC column phase.- Optimize the derivatization reaction as described above.- Use a deactivated inlet liner and perform regular column conditioning.- A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
Low Sensitivity - Inefficient extraction of the derivative.- Low ionization efficiency in the MS source.- Suboptimal MS parameters.- Optimize the liquid-liquid extraction solvent and pH.- Clean the ion source of the mass spectrometer.- Perform MS tuning and optimize the selected ions for monitoring (SIM) for the derivatized analyte.
Inconsistent Results - Instability of the derivatized analyte.- Variability in sample preparation.- Analyze derivatized samples promptly.- Ensure precise and consistent execution of all sample preparation and derivatization steps. Use an internal standard to correct for variability.
Unexpected Peaks in Chromatogram - Contamination from solvents or reagents.- Side reactions during derivatization.- Matrix interferences.- Analyze solvent and reagent blanks.- Optimize derivatization conditions to minimize side products.- Improve sample cleanup procedures (e.g., SPE).
HPLC-UV Analysis
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the analyte.- Employ an end-capped C18 column or a column with a polar-embedded phase.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Poor Resolution from Impurities - Suboptimal mobile phase composition.- Inadequate column chemistry.- Optimize the organic modifier (acetonitrile or methanol) concentration in the mobile phase. Perform a gradient elution.- Screen different column selectivities (e.g., C18, Phenyl-Hexyl).
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column as needed.
Low UV Sensitivity - Analyte has a poor chromophore.- Detection wavelength is not at the absorbance maximum.- 3-(Trifluoromethyl)morpholine is expected to have low UV absorbance. Consider derivatization with a UV-active tag if higher sensitivity is required.[8]- Determine the UV absorbance maximum by scanning a standard solution with a UV-Vis spectrophotometer.
Baseline Noise or Drift - Contaminated mobile phase or HPLC system.- Detector lamp aging.- Use high-purity solvents and filter the mobile phase.- Purge the HPLC system thoroughly.- Replace the detector lamp if necessary.

Experimental Protocols

GC-MS Method with Derivatization

This protocol is a robust starting point and should be validated for your specific application.

1. Standard and Sample Preparation:

  • Prepare a stock solution of 3-(trifluoromethyl)morpholine in methanol (e.g., 1 mg/mL).

  • Create a series of working standards by diluting the stock solution with methanol.

  • For samples, perform a suitable extraction (e.g., LLE or SPE) to isolate the analyte in an appropriate solvent.

2. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 100 µL of 1 M HCl.

  • Add 200 µL of a freshly prepared saturated aqueous solution of sodium nitrite.

  • Vortex the mixture for 30 seconds.

  • Incubate at 50°C for 45 minutes.

  • Cool the mixture to room temperature.

3. Liquid-Liquid Extraction of the Derivative:

  • Add 1 mL of dichloromethane to the reaction mixture.

  • Vortex for 1 minute to extract the N-nitroso-3-(trifluoromethyl)morpholine.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

4. GC-MS Parameters:

Parameter Setting
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at 1.0 mL/min
Oven Program - Initial: 60°C, hold for 2 min- Ramp: 15°C/min to 250°C- Hold: 5 min at 250°C
MS System Agilent 5975C or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for initial identification, then Selected Ion Monitoring (SIM) for quantification.

5. Expected Mass Spectrum of N-nitroso-3-(trifluoromethyl)morpholine:

  • The molecular ion [M]+ should be observed at m/z 184.

  • Characteristic fragment ions would include losses of the nitroso group (-NO, m/z 154) and the trifluoromethyl group (-CF3, m/z 115). The fragmentation pattern of related trifluoromethyl heterocycles suggests that the loss of difluorocarbene (-CF2) could also be a possible fragmentation pathway.

HPLC-UV Method (Direct Analysis)

This protocol is a starting point for direct analysis and requires validation.

1. Standard and Sample Preparation:

  • Prepare a stock solution of 3-(trifluoromethyl)morpholine in the mobile phase (e.g., 1 mg/mL).

  • Create a series of working standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters:

Parameter Setting
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm

3. Method Validation:

  • Specificity: Analyze blank and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a series of standards over the expected concentration range (e.g., 1-100 µg/mL) and determine the correlation coefficient (R² > 0.999).

  • Accuracy and Precision: Perform recovery studies at three concentration levels (low, medium, high) with multiple replicates. Acceptance criteria are typically 80-120% recovery and <15% RSD for precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

Workflow for GC-MS Analysis with Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Prep Prepare Sample/Standard in Methanol Acidify Acidify with HCl Prep->Acidify Step 1 Add_NaNO2 Add Sodium Nitrite Acidify->Add_NaNO2 Step 2 Incubate Incubate at 50°C Add_NaNO2->Incubate Step 3 LLE Liquid-Liquid Extraction with Dichloromethane Incubate->LLE Step 4 Collect Collect Organic Layer LLE->Collect Step 5 GCMS Inject into GC-MS Collect->GCMS Step 6 Data Data Acquisition & Processing GCMS->Data Step 7

Caption: Workflow for the GC-MS analysis of 3-(trifluoromethyl)morpholine with derivatization.

Troubleshooting Logic for HPLC Peak Tailing

Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is Column End-Capped or Polar-Embedded? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to End-Capped or Polar-Embedded Column Check_Column->Change_Column No Add_Amine Add Competing Base (e.g., Triethylamine) Check_Column->Add_Amine Yes Resolved Peak Shape Improved Change_Column->Resolved Add_Amine->Resolved

Caption: Decision tree for troubleshooting peak tailing in the HPLC analysis of 3-(trifluoromethyl)morpholine.

References

  • Anis, I. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Eurofins. (2024). Method Development & Validation.
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • PubChem. (n.d.). 3-(Trifluoromethyl)morpholine hydrochloride.
  • S. Brandt, et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Drug Testing and Analysis, 4(6), 525-9.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Son, S. M., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • Wästerby, A., et al. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154.
  • Yoon, C., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.

Sources

Avoiding racemization during the synthesis of chiral morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the technical support center for chiral morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of chiral morpholine derivatives. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] When a stereocenter is present, ensuring its configuration is maintained is paramount, as different enantiomers can have drastically different pharmacological and toxicological profiles.[3] This guide provides in-depth, question-and-answer-based troubleshooting for the common challenge of racemization.

Section 1: Frequently Asked Questions - Understanding the Root of the Problem
Q1: What is racemization, and why is it a critical issue in chiral morpholine synthesis?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[4] This results in a net loss of optical activity. In the context of drug development, this is a critical failure. The biological activity of a chiral molecule is often dependent on a single enantiomer (the eutomer), while the other (the distomer) can be inactive, less active, or even cause harmful side effects.[3]

Therefore, preventing racemization is essential for ensuring the safety, efficacy, and purity of the final active pharmaceutical ingredient (API). Losing stereochemical control leads to difficult and costly separation processes and can render a synthetic batch unusable.

Q2: What are the most common chemical mechanisms that cause racemization during these syntheses?

Racemization typically proceeds through the formation of a planar, achiral intermediate.[5] In morpholine synthesis, the primary mechanisms to be aware of are:

  • Enolization: This is the most frequent culprit when a chiral center is located on the carbon atom alpha (α) to a carbonyl group (e.g., in a morpholinone intermediate). In the presence of an acid or, more commonly, a base, the α-proton is abstracted to form a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, scrambling the stereocenter.[6][7]

  • Carbanion Formation: If the α-proton is sufficiently acidic due to other activating groups, a strong base can deprotonate the chiral center to form a planar carbanion, which rapidly inverts or is protonated to give a racemic mixture.[8] This is a significant risk during N-alkylation steps of precursors like chiral amino alcohols, where the α-proton to the nitrogen can become acidic.[9]

  • Carbocation Formation (SN1-type reactions): Although less common for the core morpholine synthesis steps, if a reaction proceeds through an SN1 mechanism involving a leaving group at the stereocenter, the resulting planar carbocation intermediate can be attacked by a nucleophile from either side, leading to racemization.[10]

Q3: Which specific steps in a typical synthesis of a chiral morpholine are most vulnerable to racemization?

While any step involving harsh conditions can pose a risk, two stages are particularly notorious for stereochemical erosion:

  • N-Alkylation/N-Arylation of the Precursor: Introducing a substituent onto the nitrogen of a chiral precursor (like a derivative of a chiral amino alcohol) often requires a base. The combination of base and elevated temperature can lead to the abstraction of the proton on the adjacent chiral carbon, causing racemization.[9]

  • Cyclization to Form the Morpholine Ring: The ring-closing step, especially if it's base-mediated to form a morpholinone from an α-halo amide intermediate, can promote enolization at the adjacent stereocenter. The choice of base and reaction temperature is critical here.

Section 2: Troubleshooting Guide - From Problem to Solution

This section addresses specific experimental issues. Follow the logical flow to diagnose and resolve racemization in your workflow.

Problem: Significant loss of enantiomeric excess (e.e.) is observed after an N-alkylation step.
  • Possible Cause 1: The base is too strong or not sterically hindered.

    • Explanation: Strong bases like DBU, DIPEA, or TEA readily abstract the α-proton of the chiral center, especially at elevated temperatures. This is a primary driver of racemization in N-alkylation of amino acid derivatives and similar structures.[9][11]

    • Solution: Switch to a weaker or more sterically hindered base. These bases are less likely to access and abstract the sensitive α-proton but are still effective at scavenging the acid byproduct (e.g., HBr, HCl) of the alkylation.

Base TypeRecommended BasesRationale & Cautions
Weak, Hindered 2,4,6-Collidine (TMP), N-Methylmorpholine (NMM)Optimal Choice. Steric bulk minimizes α-proton abstraction. NMM is a very common and effective choice.[11][12]
Common Amine Bases N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)Use with extreme caution. Prone to causing racemization, especially with heat.[11] If required, use at low temperatures (e.g., 0 °C).
Inorganic Bases K₂CO₃, Cs₂CO₃Can be effective but heterogeneity can lead to slow and inconsistent reactions, requiring longer reaction times and heat, which increases racemization risk.
  • Possible Cause 2: The reaction temperature is too high or the reaction time is too long.

    • Explanation: Racemization is a kinetically controlled process. Higher temperatures provide the activation energy needed for the deprotonation-reprotonation mechanism, significantly accelerating the rate of racemization.[5]

    • Solution:

      • Run the reaction at the lowest effective temperature. Start at 0 °C and only warm to room temperature if the reaction is too sluggish. Avoid refluxing if at all possible.

      • Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Possible Cause 3: The solvent is promoting racemization.

    • Explanation: The choice of solvent can influence racemization rates. Polar aprotic solvents like DMSO or DMF can stabilize charged intermediates, which may accelerate certain racemization pathways.[13][14]

    • Solution: If racemization is severe, consider screening less polar solvents such as acetonitrile (ACN) or toluene, provided your reagents are sufficiently soluble.

Problem: The final chiral morpholine product shows epimerization after a deprotection or modification step.
  • Explanation: The stereocenters on a synthesized morpholine ring are not always inert. A C-H bond adjacent to the ring nitrogen or oxygen can be susceptible to epimerization under certain conditions, especially if there are activating groups present.[15] This can occur during subsequent synthetic steps, such as removing a protecting group.

  • Solution:

    • Review all post-cyclization steps. Identify any steps that use strong acid, strong base, or high heat.

    • Employ milder reagents. For example, if removing a Boc group, favor mild acidic conditions (e.g., TFA in DCM at 0 °C) over harsh thermal or strong acid methods. For ester hydrolysis, consider enzymatic methods or mild basic conditions at low temperatures.

    • Consider photocatalyzed epimerization as a tool. In some cases, an undesired diastereomer is formed. It's worth noting that light-mediated methods have been developed to deliberately epimerize morpholines to the more thermodynamically stable isomer, which could potentially be used as a corrective measure.[15][16]

Section 3: Proactive Strategies & Protocols
Best Practices for Maintaining Stereochemical Integrity
  • Reagent Selection is Key: Always opt for the mildest conditions that will achieve the desired transformation. This applies to your choice of base, coupling reagents, and deprotection agents.

  • Temperature Control is Non-Negotiable: Maintain low temperatures whenever a stereocenter is at risk, particularly in the presence of a base.

  • Minimize Reaction Times: Over-exposing your chiral molecule to reaction conditions increases the probability of side reactions, including racemization.

  • Use Anti-Racemization Additives: For peptide-like couplings to build precursors, additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are highly effective at suppressing racemization when used with carbodiimide or onium salt coupling reagents.[11][12]

Protocol: Racemization-Resistant N-Alkylation of a Chiral Amino Alcohol Derivative

This protocol provides a robust starting point for minimizing racemization during a critical N-alkylation step.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol derivative (1.0 eq) and dissolve in anhydrous DMF or ACN.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.2 eq) dropwise. Stir for 10 minutes.

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide) (1.1 eq) dropwise. Caution: The reaction may be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes. If the reaction is slow, allow it to warm slowly to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Proceed with standard extractive workup.

  • Analysis: After purification, immediately assess the enantiomeric excess of the product using a suitable chiral analysis method.

Section 4: Analytical Confirmation
Q4: How can I reliably detect and quantify the level of racemization in my sample?

Visual inspection or standard ¹H NMR is insufficient to detect racemization. You must use a method capable of distinguishing between enantiomers.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers on a chiral stationary phase (CSP).Gold standard; highly accurate and reproducible for quantification (e.e. determination).[17][18]Requires method development to find the right column and mobile phase.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the mobile phase with a CSP.Faster analysis times and uses less organic solvent than HPLC. Excellent resolution.[19]Requires specialized equipment.
NMR with Chiral Shift Reagents A chiral lanthanide complex is added to the NMR sample, causing the signals for the R and S enantiomers to appear at different chemical shifts.Quick qualitative assessment without separation.Less accurate for precise quantification than chromatography; reagent can cause line broadening.
Indirect Method (Diastereomer Formation) The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on standard (achiral) HPLC or GC columns.[20]Does not require a chiral column.Requires an additional reaction step; the derivatizing agent must be enantiomerically pure.
Visualizations
Troubleshooting Workflow for Racemization

G start Loss of e.e. Detected step_check Which step is problematic? start->step_check n_alkylation N-Alkylation step_check->n_alkylation cyclization Cyclization step_check->cyclization deprotection Deprotection / Other step_check->deprotection base_q Was a strong base used (e.g., DIPEA, DBU)? n_alkylation->base_q temp_q Was the reaction heated? n_alkylation->temp_q cyclization->base_q cyclization->temp_q conditions_q Were harsh acidic/basic conditions used? deprotection->conditions_q base_q->temp_q No sol_base Switch to weaker/hindered base (NMM, Collidine) base_q->sol_base Yes sol_temp Run at lower temperature (0°C to RT) temp_q->sol_temp Yes sol_conditions Use milder reagents (e.g., TFA for Boc removal) conditions_q->sol_conditions Yes

Caption: A decision tree for troubleshooting racemization events.

Mechanism of Base-Catalyzed Racemization

G cluster_0 Racemization via Enolate R_Enantiomer (R)-Enantiomer (Chiral) Intermediate Planar Enolate Intermediate (Achiral) R_Enantiomer->Intermediate + Base (B:) - HB⁺ Intermediate->R_Enantiomer + HB⁺ - Base (B:) S_Enantiomer (S)-Enantiomer (Chiral) Intermediate->S_Enantiomer + HB⁺ - Base (B:)

Caption: Simplified mechanism of racemization at an α-carbon.

References
  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace.
  • Recent progress in the synthesis of morpholines. Semantic Scholar.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications.
  • Racemization. Wikipedia.
  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. ResearchGate.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. ResearchGate.
  • 19.11: Racemization. Chemistry LibreTexts.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Racemization, Enantiomerization and Diastereomerization. Royal Society of Chemistry.
  • Racemization. Grokipedia.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Generic mechanisms for acid-catalysed racemisation. ResearchGate.
  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society.
  • Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
  • Practical Synthesis of Chiral 2-Morpholine. ACS Publications.
  • On the Racemization of Chiral Imidazolines. ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
  • An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. ResearchGate.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening and Cycloisomerization Reaction. ResearchGate.
  • Chiral analysis. Wikipedia.
  • Racemic drug resolution: a comprehensive guide. Royal Society of Chemistry.
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable.
  • 5.10: Chirality at Nitrogen, Phosphorus, and Sulfur. Chemistry LibreTexts.
  • Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline.
  • Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. MDPI.
  • Racemic Modification and Resolution of Racemic Mixtures. Pharmaacademias.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar.

Sources

Technical Support Center: Strategies for Selective Functionalization of the Morpholine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the morpholine scaffold. As a privileged structure in numerous FDA-approved drugs and bioactive compounds, the ability to selectively and efficiently functionalize the morpholine ring is critical for modern drug discovery.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in many molecular designs.[3]

This center provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and troubleshooting specific experimental issues.

Frequently Asked Questions (FAQs)

Section 1: Core Synthesis & N-Functionalization

Q1: I'm planning to synthesize a substituted morpholine. What are the most common starting points and potential pitfalls?

A1: The choice of synthetic route largely depends on the desired substitution pattern. The most common laboratory-scale methods start from 1,2-amino alcohols.[4] A robust one-pot protocol involves the SN2 reaction between a primary amine (or amino alcohol) and an electrophile like ethylene sulfate, followed by base-mediated cyclization.[4]

Troubleshooting Common Issues in Morpholine Synthesis:

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product Incomplete initial alkylation: The first step (N-alkylation) may be sluggish.Ensure stoichiometric amounts of a strong, non-nucleophilic base (e.g., tBuOK) are used. Monitor the first step by TLC or LC-MS before initiating cyclization.
Side reactions: Over-alkylation of the primary amine can occur, leading to undesired byproducts.Use of specific reagents like ethylene sulfate can favor selective monoalkylation.[4] Careful control of stoichiometry and reaction temperature is crucial.
Inefficient cyclization: The intramolecular ring-closure may be sterically hindered or require more forcing conditions.Screen different bases (e.g., NaH, K₂CO₃) and solvents. For difficult cyclizations, increasing the temperature may be necessary.
Formation of N-ethylmorpholine byproduct Catalyst and reaction conditions (industrial routes): In large-scale synthesis from diethylene glycol (DEG), certain catalysts can promote side reactions.[5]This is less common in lab-scale synthesis from amino alcohols but highlights the importance of choosing a selective synthetic route to avoid unwanted alkylation.
Difficulty removing byproducts Similar polarity: Byproducts like unreacted starting materials or oligomers may have similar chromatographic behavior to the desired product.Consider converting the liquid morpholine product to a solid salt (e.g., hydrochloride salt) for purification by recrystallization.[6] Vacuum distillation is also a viable method for liquid products.[6]

Q2: I'm trying to perform an N-alkylation on a pre-existing morpholine ring. The reaction is messy, and I'm getting low yields. What's going wrong?

A2: While seemingly straightforward, N-alkylation of morpholine can be problematic. The moderate nucleophilicity of the morpholine nitrogen means that competitive reactions can occur, especially with reactive alkylating agents or under harsh conditions.[7]

Troubleshooting N-Alkylation:

  • Problem: Low Conversion.

    • Causality: The morpholine nitrogen is less basic/nucleophilic than piperidine due to the electron-withdrawing effect of the ring oxygen.[7] Your reaction conditions may not be sufficient.

    • Solution: Use a more reactive electrophile (e.g., alkyl iodide instead of bromide) or more forcing conditions (higher temperature, polar aprotic solvent like DMF). Ensure you are using an adequate base to scavenge the acid byproduct.

  • Problem: Over-alkylation or Quaternization.

    • Causality: If your alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide), the product N-alkylmorpholine can be further alkylated to form a quaternary ammonium salt.

    • Solution: Use stoichiometric control, adding the alkylating agent slowly to a solution of the morpholine. Running the reaction at a lower temperature can also help control reactivity.

  • Problem: Ring Opening.

    • Causality: Under certain conditions, particularly with catalysts at high temperatures, ring-opening side reactions can occur.[8]

    • Solution: This is more prevalent in gas-phase industrial processes but can be a concern with certain catalytic systems. Stick to standard solution-phase conditions with appropriate temperature control.

A generalized workflow for troubleshooting N-alkylation is presented below.

Caption: Troubleshooting workflow for morpholine N-alkylation.

Section 2: Selective C-H Functionalization

Q3: How can I achieve regioselective C-H functionalization at the C2 vs. C3 position of the morpholine ring?

A3: Achieving regioselectivity in the C-H functionalization of saturated heterocycles like morpholine is a significant challenge. The positions adjacent to the nitrogen (C2/C6) are electronically distinct from those adjacent to the oxygen (C3/C5). Most successful strategies rely on the installation of a directing group on the morpholine nitrogen.

  • Functionalization α to Nitrogen (C2/C6): The C-H bonds at the C2 and C6 positions are the most common sites for functionalization. This is often achieved through lithiation-trapping sequences or transition-metal-catalyzed reactions.

    • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used directing group for α-lithiation. Treatment of N-Boc-morpholine with a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA generates a carbanion at the C2 position, which can then be trapped with various electrophiles.[9] This strategy has been well-explored for the analogous piperazine system.[9]

    • Enantioselectivity: For enantioselective functionalization, chiral ligands like (-)-sparteine can be used in the lithiation step, enabling the synthesis of enantioenriched C2-substituted morpholines.[10][11]

  • Functionalization α to Oxygen (C3/C5): Directing functionalization to the C3/C5 positions is more challenging and less common.

    • Substrate Control: One approach is to build the ring from precursors that already contain the desired C3 substituent. For example, diastereoselective syntheses starting from appropriately substituted amino alcohols can yield 3-substituted morpholines.[12][13]

    • Radical Approaches: Some modern photocatalytic methods involving hydrogen atom transfer (HAT) may offer alternative selectivities, but these are highly substrate- and catalyst-dependent.

The general principle of directing group-mediated C-H activation is illustrated below.

Sources

Technical Support Center: Preparative Chromatography of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparative chromatography of morpholine analogs. As a class of compounds prevalent in medicinal chemistry, morpholines present unique purification challenges due to their inherent basicity and often high polarity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for developing robust and scalable purification methods.

We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and built on a foundation of scientific integrity.

FAQ: Foundational Column Selection Strategy

This section addresses the most common initial questions when developing a preparative method for a new morpholine analog. The key is to understand the physicochemical properties of your specific molecule to guide your column and mobile phase selection.

Q1: What are the key properties of morpholine analogs I should consider for column selection?

Answer: The chromatographic behavior of a morpholine analog is primarily dictated by three factors:

  • Basicity: The morpholine nitrogen is basic (typical pKa ~7-9), meaning the molecule will be protonated and positively charged at acidic or neutral pH. This is the most critical factor influencing peak shape and retention.[3]

  • Polarity: The core morpholine structure is polar due to the ether oxygen and the amine nitrogen.[1] The overall polarity, however, is heavily influenced by the substituents on the ring. Highly polar substituents may lead to poor retention in reversed-phase chromatography.[4][5]

  • Chirality: Many morpholine-based drug candidates are chiral.[1][6] If you are separating enantiomers or diastereomers, a chiral stationary phase (CSP) is required.

Q2: I have a new morpholine analog. Which chromatographic mode should I try first?

Answer: An orthogonal screening approach is the most efficient strategy. Instead of testing columns sequentially, screen your compound across different, complementary separation modes to quickly identify the most promising approach.

The diagram below illustrates a typical decision-making workflow for initial column screening.

G cluster_start Step 1: Analyte Characterization cluster_screening Step 2: Orthogonal Screening cluster_decision Step 3: Evaluation start Characterize Morpholine Analog (Polarity, pKa, Chirality) rp Reversed-Phase (RP-HPLC) (C18, Phenyl-Hexyl) start->rp  Broad Polarity Range / Non-Chiral hilic HILIC (Amide, Silica) start->hilic  Highly Polar / Non-Chiral mmc Mixed-Mode (MMC) (RP/Cation-Exchange) start->mmc  Polar & Basic / Non-Chiral chiral Chiral (SFC/HPLC) (Polysaccharide CSP) start->chiral  Chiral Center Present eval Evaluate Retention, Peak Shape, & Selectivity rp->eval hilic->eval mmc->eval chiral->eval eval->rp Iterate & Optimize eval->hilic Iterate & Optimize eval->mmc Iterate & Optimize eval->chiral Iterate & Optimize

Caption: Initial column selection workflow for morpholine analogs.

Q3: Can you summarize the primary column chemistries for separating morpholine analogs?

Answer: Absolutely. The choice depends on balancing retention, selectivity, and peak shape. The following table provides a high-level comparison.

Chromatographic Mode Best For Typical Stationary Phase Typical Mobile Phase Pros Cons
Reversed-Phase (RP) Analogs with sufficient hydrophobicity to be retained.C18, C8, Phenyl-Hexyl (on modern high-pH stable silica or hybrid particles).[7]Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium bicarbonate at pH 10).[3]Ubiquitous, wide variety of selectivities, predictable behavior.[8]Poor retention for highly polar analogs; peak tailing for basic compounds on older silica columns at low pH.[3][4]
HILIC Highly polar analogs that are unretained in RP mode.[5][9]Bare Silica, Amide, Diol, Zwitterionic.[10][11]High % Acetonitrile (>80%) with aqueous buffer (e.g., ammonium formate).[10][12]Excellent retention for polar compounds, MS-friendly mobile phases.[10][13]Can have lower reproducibility, potential sample solubility issues in high organic mobile phase.[12][14]
Mixed-Mode (MMC) Polar and basic analogs, complex mixtures.Combines RP and Cation-Exchange (e.g., C18 with embedded sulfonic acid groups).[15][16]Acetonitrile/Water with buffer (e.g., ammonium formate at pH 3-5).Orthogonal selectivity, excellent retention and peak shape for bases, high loading capacity.[4][15]Method development can be more complex due to dual retention mechanisms.
Chiral (SFC/HPLC) Separation of enantiomers or diastereomers.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[1]SFC: CO₂ with alcohol modifier (MeOH, EtOH). HPLC: Heptane/Alcohol or polar organic.[17][18]SFC is fast, green, and highly efficient for preparative scale.[19][20]CSPs can be expensive; finding the right CSP/solvent combination requires screening.
Troubleshooting Guide: Common Preparative Chromatography Issues

This section provides solutions to specific problems encountered during the purification of morpholine analogs.

Issue 1: Severe Peak Tailing or Broad Peaks in Reversed-Phase
  • Problem: The peak for my morpholine analog is broad and asymmetrical (tails), leading to poor resolution and impure fractions.

  • Probable Cause(s):

    • Secondary Ionic Interactions: At acidic or neutral pH, the protonated morpholine nitrogen interacts strongly with negatively charged residual silanols on the silica surface of the column packing, causing tailing.[3] This is a very common issue with basic compounds on traditional silica-based C18 columns.

    • Column Overload: Injecting too much mass onto the column can cause peak distortion, but for basic compounds, silanol interaction is the more likely primary cause even at lower loadings.

  • Recommended Solutions:

    • Primary Solution: Use a High pH Mobile Phase. The most effective solution is to suppress the ionization of the morpholine nitrogen. By using a mobile phase buffered at a pH at least 2 units above the pKa of the morpholine (e.g., pH 10-11), the compound becomes neutral.[3] This eliminates the ionic interaction with silanols, dramatically improving peak shape and often increasing retention.

      • CRITICAL: This approach requires a pH-stable column, such as those with hybrid particle technology (e.g., Waters XBridge BEH, XSelect CSH) or specifically bonded silica phases designed for high pH work. Using a standard silica column above pH 8 will cause rapid and irreversible damage to the stationary phase.[7]

    • Alternative Solution: Use a Mixed-Mode Column. A mixed-mode column with a cation-exchange component provides a controlled ionic interaction site for the protonated base, resulting in excellent peak shape and retention without needing high pH.[4][15]

    • Diagrammatic Approach to Solving Peak Tailing:

    G start Problem: Severe Peak Tailing q1 Is mobile phase pH < (pKa + 1)? start->q1 q2 Are you using a modern, pH-stable column? q1->q2 No sol1 SOLUTION: Increase mobile phase pH to > (pKa + 2) (e.g., pH 10 using NH4HCO3) q1->sol1 Yes q2->sol1 Yes sol3 ALTERNATIVE: Use a Mixed-Mode (RP/Cation-Exchange) Column q2->sol3 No sol2 SOLUTION: Switch to a pH-stable column (e.g., Hybrid Particle C18)

    Caption: Troubleshooting workflow for peak tailing of basic compounds.

Issue 2: Insufficient Retention in Reversed-Phase
  • Problem: My morpholine analog elutes at or near the void volume, even with a highly aqueous mobile phase.

  • Probable Cause(s):

    • High Polarity: The compound is too polar (hydrophilic) to partition into the nonpolar C18 stationary phase.[4][5] This is common for morpholines with polar functional groups like hydroxyls, carboxyls, or additional amines.

  • Recommended Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining highly polar compounds.[9][11] The mechanism involves partitioning the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[13][14]

      • Starting Point: Use a HILIC column (Amide or Silica) with a mobile phase of 95:5 Acetonitrile:10 mM Ammonium Acetate and gradient to 60:40.

    • Employ Mixed-Mode Chromatography: An MMC column with both reversed-phase and ion-exchange character can provide retention through the cation-exchange mechanism even if hydrophobic retention is low.[15]

Issue 3: Difficulty Separating Diastereomers or Enantiomers
  • Problem: I have a mixture of stereoisomers that co-elute on my achiral column.

  • Probable Cause(s):

    • Lack of Chiral Recognition: Achiral stationary phases (C18, HILIC, etc.) cannot differentiate between enantiomers. While they can sometimes separate diastereomers, it is often not optimal.

  • Recommended Solutions:

    • Screen Chiral Stationary Phases (CSPs): This is the definitive solution. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and widely used.[1]

    • Utilize Supercritical Fluid Chromatography (SFC): For preparative chiral separations, SFC is often superior to HPLC.[17][19] It offers faster separations, reduced solvent consumption (replacing hexane/heptane with CO₂), and produces more concentrated fractions, simplifying post-purification workup.[18][20]

      • Typical SFC Conditions: Use a polysaccharide CSP with CO₂ as the main mobile phase and an alcohol (methanol or ethanol) as a co-solvent.

Experimental Protocols
Protocol 1: Orthogonal pH Screening for Method Development in RP-HPLC

This protocol provides a systematic way to quickly assess the impact of pH on the selectivity and retention of your morpholine analog and its impurities.

Objective: To determine the optimal mobile phase pH for purification.

Materials:

  • Analytical HPLC system with UV detector.

  • Column 1: High-pH stable C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm).

  • Column 2 (Optional, for alternative selectivity): Phenyl-Hexyl column.

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

  • Mobile Phase B (Low pH): 0.1% Formic Acid in Acetonitrile.

  • Mobile Phase C (High pH): 10 mM Ammonium Bicarbonate in Water, pH 10.

  • Mobile Phase D (High pH): 10 mM Ammonium Bicarbonate in Acetonitrile, pH 10.

  • Sample: Morpholine analog dissolved in a compatible solvent (e.g., 50:50 Acetonitrile:Water).

Procedure:

  • Low pH Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

    • Record the chromatogram.

  • System Flush (CRITICAL):

    • Before switching to high pH, flush the entire HPLC system and column with 100% water, followed by 100% methanol or acetonitrile for at least 20 column volumes to prevent buffer precipitation.

  • High pH Analysis:

    • Equilibrate the same C18 column with 95% Mobile Phase C / 5% Mobile Phase D.

    • Inject the sample.

    • Run the same linear gradient as in step 1.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms from the low and high pH runs.

    • Evaluate:

      • Retention Time: Did the retention of the main peak increase significantly at high pH?

      • Peak Shape: Is the peak shape sharper and more symmetrical at high pH?

      • Selectivity: Did the elution order or resolution between the main peak and impurities change?

References
  • Waters Corporation. (n.d.).
  • HELIX Chromatography. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Nobilis, M., et al. (2025).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Frank, A. O., et al. (2024).
  • Chemistry LibreTexts. (2021). 12.
  • Separation Science. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Analytical Chemistry. (2023).
  • American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate. (2025).
  • Phenomenex. (2025).
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Chrominfo. (2025).
  • AMSbiopharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Welch, C. J., et al. (n.d.).
  • Chromatography Today. (2014). What Are Buffers & Why Are They Important?.
  • Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. MDPI.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.).
  • Wu, D.-R., & Tsai, F.-Y. (2020). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI.
  • ResearchGate. (n.d.). Optimization and troubleshooting of preparative liquid chromatography using statistical design of experiments: Four small-molecule case studies.
  • GL Sciences. (n.d.).
  • McCalley, D. V. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • International Journal of Pharmaceutical Sciences. (2024).
  • Agilent. (n.d.).
  • Selvita. (2024).
  • Bangladesh Journal of Scientific and Industrial Research. (2007).
  • LCGC International. (n.d.).
  • Agilent. (n.d.).
  • Ilisz, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI.
  • GL Sciences. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ChemRxiv. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly.
  • Wang, Z., et al. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NIH.
  • ACS Publications. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • RSC Publishing. (n.d.). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum.

Sources

Validation & Comparative

A Comparative Guide to 3-(Trifluoromethyl)morpholine Hydrochloride and Other Morpholine Analogs: Physicochemical and Metabolic Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] Its inherent structural features, including a secondary amine and an ether linkage, often lead to improved aqueous solubility and metabolic stability.[1] However, the quest for enhanced drug-like properties is perpetual. The strategic introduction of a trifluoromethyl (CF₃) group onto the morpholine ring, as seen in 3-(Trifluoromethyl)morpholine hydrochloride, represents a key tactic in modern drug design aimed at overcoming metabolic liabilities and fine-tuning molecular properties.[3][4][5]

This guide provides an in-depth, objective comparison of this compound with other morpholine analogs, including the parent morpholine and 3-methylmorpholine. We will delve into the critical physicochemical parameters and metabolic stability profiles that dictate a compound's journey from a promising lead to a viable drug candidate, supported by experimental data and detailed protocols.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal.[3] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3] Strategically placing a CF₃ group at a potential metabolic hotspot can block this pathway, leading to a longer drug half-life and improved bioavailability.[3]

  • Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group or a hydrogen atom, which can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[3]

  • Modulation of Basicity (pKa): The potent electron-withdrawing effect of the CF₃ group can significantly lower the pKa of a nearby amine, such as the nitrogen in the morpholine ring. This has profound implications for a drug's absorption, distribution, and target engagement, as the ionization state of a molecule at physiological pH is a critical determinant of its behavior.

The following diagram illustrates the logical flow of how the introduction of a trifluoromethyl group influences key drug discovery parameters.

G cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Introduction of CF3 Group Introduction of CF3 Group Increased Lipophilicity (logP) Increased Lipophilicity (logP) Introduction of CF3 Group->Increased Lipophilicity (logP) Decreased Basicity (pKa) Decreased Basicity (pKa) Introduction of CF3 Group->Decreased Basicity (pKa) Enhanced Metabolic Stability Enhanced Metabolic Stability Introduction of CF3 Group->Enhanced Metabolic Stability Improved Membrane Permeability Improved Membrane Permeability Increased Lipophilicity (logP)->Improved Membrane Permeability Altered Target Binding Altered Target Binding Decreased Basicity (pKa)->Altered Target Binding Longer Half-Life (t1/2) Longer Half-Life (t1/2) Enhanced Metabolic Stability->Longer Half-Life (t1/2) Increased Bioavailability Increased Bioavailability Improved Membrane Permeability->Increased Bioavailability Longer Half-Life (t1/2)->Increased Bioavailability

Caption: Impact of Trifluoromethylation on Drug Properties.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a trifluoromethyl group is often driven by the need to modulate a compound's physicochemical properties. The following table summarizes key experimental data for 3-(Trifluoromethyl)morpholine and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogD (pH 7.4)
MorpholineC₄H₉NO87.128.7[6]-
3-MethylmorpholineC₅H₁₁NO101.159.03 (Predicted)[7][8]-0.1 (XlogP)[9]
3-(Trifluoromethyl)morpholineC₅H₈F₃NO155.125.86[4][10]0.40[4][10]

Data for 3-(Trifluoromethyl)morpholine is for the free base.

As the data clearly indicates, the introduction of a trifluoromethyl group at the 3-position of the morpholine ring has a dramatic effect on basicity. The pKa of 3-(Trifluoromethyl)morpholine is approximately three log units lower than that of morpholine and its 3-methyl analog. This substantial decrease in basicity means that at physiological pH (7.4), a significantly smaller fraction of 3-(Trifluoromethyl)morpholine will be protonated compared to its non-fluorinated counterparts. This can have significant consequences for reducing off-target ion channel interactions and improving cell permeability.

Furthermore, the logD value of 0.40 for 3-(Trifluoromethyl)morpholine indicates a moderate increase in lipophilicity compared to the more hydrophilic 3-methylmorpholine. This shift towards higher lipophilicity can be advantageous for crossing the blood-brain barrier and enhancing interactions with hydrophobic targets.[3]

Metabolic Stability: A Head-to-Head Comparison

One of the most compelling reasons to employ the trifluoromethyl group is to block metabolic oxidation. The following table presents in vitro metabolic stability data for 2- and 3-trifluoromethylmorpholine.

CompoundIn Vitro Clearance Rate (µL/min/mg protein)
2-(Trifluoromethyl)morpholine10.3[4][10]
3-(Trifluoromethyl)morpholine< 5.0[4][10]

Data from incubations with human liver microsomes.

The data demonstrates that 3-(Trifluoromethyl)morpholine exhibits a significantly lower clearance rate in human liver microsomes compared to its 2-substituted regioisomer, indicating superior metabolic stability.[4][10] This is a critical finding, as lower in vitro clearance is often predictive of a longer in vivo half-life. While direct comparative data with non-fluorinated analogs in the same study is not available, it is well-established that the morpholine ring itself can be susceptible to metabolism, and the introduction of a metabolically robust CF₃ group is a proven strategy to mitigate this.[5]

The workflow for a typical in vitro microsomal stability assay is depicted below.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare test compound and control solutions C Combine compound, microsomes, and initiate with NADPH at 37°C A->C B Prepare liver microsome and NADPH cofactor solutions B->C D Aliquots taken at time points (0, 5, 15, 30, 45 min) C->D E Terminate reaction with ice-cold acetonitrile D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Quantify parent compound remaining G->H I Calculate t1/2 and Intrinsic Clearance (CLint) H->I

Caption: Workflow for In Vitro Microsomal Stability Assay.

Structure-Activity Relationship (SAR) Insights

The data presented allows for the formulation of key structure-activity relationships for the 3-substituted morpholine scaffold:

  • Basicity Attenuation: The introduction of an electron-withdrawing group, such as CF₃, at the 3-position drastically reduces the basicity of the morpholine nitrogen. This effect is likely due to the inductive effect of the trifluoromethyl group.

  • Lipophilicity Enhancement: Alkyl and fluoroalkyl substituents at the 3-position increase lipophilicity compared to the unsubstituted morpholine. The magnitude of this increase is greater for the trifluoromethyl group than for a simple methyl group.

  • Metabolic Fortification: The trifluoromethyl group at the 3-position effectively shields the molecule from oxidative metabolism, leading to enhanced metabolic stability. This is a significant advantage over simple alkyl substituents, which can be sites of metabolic oxidation.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Synthesis of 3-(Trifluoromethyl)morpholine

The synthesis of 3-(Trifluoromethyl)morpholine can be achieved starting from the commercially available 2-trifluoromethyloxirane.[4][10] The following is a representative protocol based on published literature.

Step 1: Ring-opening of 2-(trifluoromethyl)oxirane

  • To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in a suitable solvent such as methanol, add a solution of an appropriate amine (e.g., benzylamine, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting amino alcohol intermediate by column chromatography on silica gel.

Step 2: Cyclization to form the morpholine ring

  • Dissolve the purified amino alcohol from Step 1 in a suitable solvent like dichloromethane.

  • Add a reagent for cyclization, such as paraformaldehyde and an acid catalyst (e.g., p-toluenesulfonic acid), or an alternative cyclizing agent.

  • Reflux the reaction mixture for 12-24 hours, monitoring for the formation of the morpholine ring.

  • After cooling to room temperature, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-protected 3-(trifluoromethyl)morpholine.

Step 3: Deprotection and salt formation

  • If a protecting group such as benzyl is used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).

  • After deprotection, dissolve the free base of 3-(trifluoromethyl)morpholine in a suitable solvent like diethyl ether.

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., 1M HCl in diethyl ether) dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to determine the in vitro half-life and intrinsic clearance of a test compound.

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of the test compound at 100 µM in 0.05 M phosphate buffer.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.05 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex vigorously.

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL).

Conclusion

The strategic incorporation of a trifluoromethyl group onto the morpholine scaffold, as exemplified by this compound, offers a powerful approach to enhancing key drug-like properties. The experimental data clearly demonstrates that this modification leads to a significant reduction in basicity, a moderate increase in lipophilicity, and a marked improvement in metabolic stability. These altered physicochemical and metabolic profiles can translate into improved pharmacokinetic performance, making 3-(Trifluoromethyl)morpholine and related analogs highly valuable building blocks in the design of next-generation therapeutics. Researchers and drug development professionals should consider these advantages when seeking to overcome the challenges of metabolic instability and to fine-tune the properties of morpholine-containing drug candidates.

References

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • ChemBK. (2024). 3-Methylmorpholine. ChemBK. [Link]
  • Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]
  • Gaspar, B., et al. (2024).
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • ChemBK. (n.d.). N-Methylmorpholine. ChemBK. [Link]
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • Chemsrc. (n.d.). (R)-3-methylmorpholine | CAS#:74572-04-6. Chemsrc. [Link]
  • PubChem. (n.d.). 3-Methylmorpholine. PubChem. [Link]
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • PubChem. (n.d.). (R)-3-Methylmorpholine. PubChem. [Link]
  • Neochoritis, C. G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
  • MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2015). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study.
  • Journal of Biomedical Research & Environmental Sciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Wang, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. PubMed. [Link]
  • Mason Publishing Journals. (2023). Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity. Mason Publishing Journals. [Link]
  • ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect. [Link]
  • Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. Hainan Sincere Industries. [Link]
  • Palko, J. W., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]
  • Bondinell, W. E., et al. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. PubMed. [Link]
  • Bissantz, C., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

Sources

A Comparative Study of Fluorinated vs. Non-Fluorinated Morpholine Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] Its introduction into a molecule can improve aqueous solubility, metabolic stability, and receptor binding affinity.[2][3] A common strategy to further refine these properties is the incorporation of fluorine. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated morpholine scaffolds, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their lead optimization programs.

The Impact of Fluorination on Physicochemical Properties: A Head-to-Head Comparison

The strategic placement of fluorine can dramatically alter a molecule's electronic and steric properties, leading to significant changes in its pharmacokinetic and pharmacodynamic profile.

Basicity (pKa)

The basicity of the morpholine nitrogen is a critical parameter that influences a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement. The pKa of the conjugate acid of morpholine is approximately 8.33-8.49.

CompoundStructureExperimental pKaReference
Morpholine8.33 - 8.49[1][4]
N-Ethylmorpholine7.67[5]
N-(2-Fluoroethyl)morpholineEstimated < 7.67Inferred from[6]

Alkylation of the morpholine nitrogen, as in N-ethylmorpholine, generally leads to a slight decrease in pKa compared to the parent morpholine. The introduction of an electron-withdrawing fluorine atom on the ethyl group is expected to further decrease the basicity of the nitrogen. This is due to the strong inductive effect of the fluorine atom, which pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. Studies on other heterocyclic amines have shown that a 2-fluoroethyl substitution can significantly lower the pKa of the amine.[6][7]

G cluster_0 Decreasing Basicity (pKa) Morpholine (pKa ~8.4) Morpholine (pKa ~8.4) N-Ethylmorpholine (pKa ~7.7) N-Ethylmorpholine (pKa ~7.7) Morpholine (pKa ~8.4)->N-Ethylmorpholine (pKa ~7.7) -Alkyl group N-(2-Fluoroethyl)morpholine (pKa < 7.7) N-(2-Fluoroethyl)morpholine (pKa < 7.7) N-Ethylmorpholine (pKa ~7.7)->N-(2-Fluoroethyl)morpholine (pKa < 7.7) -Inductive effect of F

Caption: Influence of substitution on the basicity of the morpholine nitrogen.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, and metabolism. It represents the balance between a molecule's hydrophilicity and hydrophobicity.

CompoundStructureExperimental/Predicted logPReference
Morpholine-0.86[4]
N-Ethylmorpholine0.08[8]
N-(2-Fluoroethyl)morpholinePredicted XlogP: 0.2Inferred from[4]

The addition of an ethyl group to the morpholine nitrogen increases its lipophilicity, as reflected in the higher logP of N-ethylmorpholine compared to morpholine. The effect of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, its impact on logP is context-dependent. In some cases, replacing a hydrogen with a fluorine can increase lipophilicity by increasing the molecule's overall hydrophobic surface area. However, the strong C-F bond dipole can also interact with the surrounding molecular environment, sometimes leading to a decrease in lipophilicity. For instance, studies on 2-(thiofluoroalkyl)pyridines have shown that a terminal monofluorination of an ethyl group can result in a lower logD (a pH-dependent measure of lipophilicity) compared to the non-fluorinated analog.[4] The predicted XlogP for a structural isomer, 2-(2-fluoroethyl)morpholine, is slightly higher than that of N-ethylmorpholine, suggesting a modest increase in lipophilicity.[9]

Caption: Comparative lipophilicity of morpholine and its derivatives.

Metabolic Stability

The metabolic stability of a drug is a critical factor influencing its half-life and oral bioavailability. The morpholine ring itself is generally considered to be metabolically stable.[10] For N-alkylated morpholines, a primary route of metabolism is N-dealkylation, catalyzed by cytochrome P450 enzymes.

Non-Fluorinated Scaffold (N-Ethylmorpholine): The ethyl group of N-ethylmorpholine is susceptible to oxidative metabolism, primarily through N-dealkylation to yield morpholine and acetaldehyde.

Fluorinated Scaffold (N-(2-Fluoroethyl)morpholine): The introduction of a fluorine atom on the ethyl group can significantly alter the metabolic pathway. While N-dealkylation can still occur, it may proceed at a different rate. Metabolism of N-(2-fluoroethyl) amines can lead to the formation of 2-fluoroacetaldehyde. The strong C-F bond can also block metabolism at that position, potentially leading to a more stable compound or shunting metabolism to other parts of the molecule.

G cluster_0 Metabolic Pathways N-Ethylmorpholine N-Ethylmorpholine Morpholine + Acetaldehyde Morpholine + Acetaldehyde N-Ethylmorpholine->Morpholine + Acetaldehyde N-dealkylation (CYP450) N-(2-Fluoroethyl)morpholine N-(2-Fluoroethyl)morpholine Morpholine + 2-Fluoroacetaldehyde Morpholine + 2-Fluoroacetaldehyde N-(2-Fluoroethyl)morpholine->Morpholine + 2-Fluoroacetaldehyde N-dealkylation (CYP450) Metabolically more stable? Metabolically more stable? N-(2-Fluoroethyl)morpholine->Metabolically more stable? Blocked Oxidation

Caption: Potential metabolic fates of N-ethylmorpholine and N-(2-fluoroethyl)morpholine.

Experimental Protocols

To empower researchers to experimentally validate these properties for their own morpholine-containing compounds, we provide the following established protocols.

Synthesis of N-substituted Morpholines

Synthesis of N-Ethylmorpholine: N-Ethylmorpholine can be synthesized via the N-alkylation of morpholine with an ethylating agent such as bromoethane.[8]

  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K2CO3, 1.5 eq).

  • Add bromoethane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to afford N-ethylmorpholine.

Proposed Synthesis of N-(2-Fluoroethyl)morpholine: A similar N-alkylation strategy can be employed using a suitable 2-fluoroethylating agent.

  • To a stirred solution of morpholine (1.0 eq) and a base (e.g., K2CO3, 1.5 eq) in a polar aprotic solvent (e.g., DMF), add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.1 eq).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor for completion by GC-MS or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield N-(2-fluoroethyl)morpholine.

Determination of pKa by Potentiometric Titration

This protocol is adapted from established methods for pKa determination.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in deionized water.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining lipophilicity.

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of the test compound in the water-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • logP = log ([Concentration in octanol] / [Concentration in water])

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to phase I metabolism.

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37 °C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion

The decision to incorporate a fluorine atom into a morpholine scaffold is a strategic one that requires a thorough understanding of its potential effects on key drug-like properties. Fluorination of an N-alkylmorpholine is likely to decrease the basicity of the morpholine nitrogen, which can have profound effects on a compound's ionization state and subsequent biological activity. The impact on lipophilicity is less predictable and may require experimental determination for each new analog. Metabolically, fluorination can block sites of oxidation, potentially increasing a compound's half-life, but it can also lead to the formation of different metabolites.

The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of fluorination on their morpholine-containing compounds. By carefully considering these physicochemical and metabolic properties, drug development professionals can more effectively design and optimize molecules with improved pharmacokinetic and pharmacodynamic profiles, ultimately increasing the probability of success in bringing new therapies to the clinic.

References

  • Muller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317 (5846), 1881–1886.
  • Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem.2008, 51 (15), 4359–4369.
  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008, 37 (2), 308–319.
  • Gillard, J.; et al. The discovery of a new class of highly potent and selective monoamine oxidase type B inhibitors: 2-(N-Aryl-N-methylamino)indans. J. Med. Chem.1998, 41 (25), 5011-5022.
  • Welch, J. T. Selectivity in the Synthesis of Organofluorine Compounds. Tetrahedron1987, 43 (14), 3123–3197.
  • Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: A review of anti-cancer agents. J. Fluorine Chem.2006, 127 (3), 303-319.
  • PubChem. N-Ethylmorpholine. [Link]
  • PubChem. Morpholine. [Link]
  • El-Subbagh, H. I.; et al. Synthesis and biological evaluation of new 2-(fluoroalkyl) and 2-(perfluoroalkyl) substituted quinoline analogues as potential anticancer agents. Eur. J. Med. Chem.2010, 45 (11), 5264-5272.
  • Purser, S.; et al. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37 (2), 320-330.
  • Wikid
  • FooDB. Showing Compound Morpholine (FDB008207). [Link]
  • Linclau, B.; et al. The effect of a single fluorine atom on the pKa of a nearby carboxylic acid. Angew. Chem. Int. Ed.2005, 44 (45), 7427-7430.
  • PubChem. 1-(2-Fluoroethyl)piperidine. [Link]
  • Jinan Future chemical Co.,Ltd. N-Ethylmorpholine CAS:100-74-3. [Link]
  • Singh, P.; et al. Morpholine as a privileged scaffold in medicinal chemistry: A review. Eur. J. Med. Chem.2014, 85, 585-611.
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Kumar, A.; et al. A review on biological and medicinal significance of morpholine containing compounds. Mini-Rev. Med. Chem.2013, 13 (10), 1466-1481.
  • ChemicalBook. N-(2-aminoethyl) morpholine. [Link]
  • PubChem. 2-(2-fluoroethyl)morpholine. [Link]
  • PubChem. 2-(1,1-Difluoroethyl)morpholine. [Link]
  • PubChemLite. 2-(2-fluoroethyl)morpholine (C6H12FNO). [Link]
  • PubChem. N-(2-Hydroxyethyl)-morpholine N-oxide. [Link]
  • Oakwood Chemical. N-(2-Aminoethyl)morpholine. [Link]

Sources

Validating the Biological Efficacy of 3-(Trifluoromethyl)morpholine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated motifs, the 3-(trifluoromethyl)morpholine moiety has emerged as a valuable bioisostere for the traditional morpholine ring, offering a compelling strategy to optimize lead compounds.

This guide provides an in-depth technical comparison of the biological efficacy of 3-(trifluoromethyl)morpholine derivatives, with a specific focus on their application as kinase inhibitors. We will dissect the experimental validation of these compounds, comparing a representative trifluoromethylated derivative, PF-04691502 , with its non-fluorinated counterpart, GDC-0941 . Through a detailed examination of their mechanism of action, experimental data, and the protocols used to generate this data, this guide will equip researchers, scientists, and drug development professionals with the knowledge to effectively evaluate and utilize this promising chemical scaffold.

The Rationale for Trifluoromethylation in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its utility stems from its ability to improve aqueous solubility and act as a hydrogen bond acceptor. However, the basic nitrogen atom can be a site for metabolic degradation. The introduction of a trifluoromethyl (CF3) group at the 3-position of the morpholine ring offers several key advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus blocking a potential site of metabolism and increasing the compound's half-life.[1][2]

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[3]

  • Reduced Basicity: The electron-withdrawing nature of the CF3 group lowers the pKa of the morpholine nitrogen, reducing its basicity. This can prevent off-target interactions with aminergic GPCRs and ion channels, thereby improving the selectivity profile of the drug candidate.

These modifications, however, necessitate rigorous biological validation to ensure that the intended therapeutic efficacy is retained or enhanced.

Comparative Analysis: PF-04691502 vs. GDC-0941

To illustrate the impact of the 3-(trifluoromethyl)morpholine moiety, we will compare two potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer.

  • PF-04691502: A dual PI3K/mTOR inhibitor featuring a 3-(trifluoromethyl)phenyl)morpholine core.[4][5][6]

  • GDC-0941 (Pictilisib): A pan-class I PI3K inhibitor with a traditional morpholino -substituted scaffold.[7][8][9]

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

Signaling Pathway Overview

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth PF04691502 PF-04691502 (Trifluoromethyl-Morpholine) PF04691502->PI3K Inhibition mTOR mTOR PF04691502->mTOR Inhibition GDC0941 GDC-0941 (Morpholine) GDC0941->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Biological Data
ParameterPF-04691502 (3-(Trifluoromethyl)morpholine)GDC-0941 (Morpholine)Reference(s)
Target(s) Dual PI3K/mTORPan-Class I PI3K[4][8]
Ki (PI3Kα) 1.8 nM3 nM[6][9]
Ki (mTOR) 16 nMLess active (193-fold less than PI3Kα)[6][11]
Cellular p-AKT (S473) IC50 3.8 - 20 nM28 - 46 nM[5][9]
Cell Proliferation IC50 (U87MG) 179 nM0.95 µM (950 nM)[5][9]
Oral Bioavailability (mice) ~63%78%[9][12]
In Vivo Efficacy (U87MG xenograft) 72% tumor growth inhibition (TGI) at 10 mg/kg98% TGI at 150 mg/kg[5][7]

Analysis of Comparative Data:

The data reveals that the trifluoromethylated compound, PF-04691502, exhibits potent dual inhibition of both PI3K and mTOR, whereas GDC-0941 is more selective for PI3K.[4][8] In cellular assays, PF-04691502 demonstrates greater potency in inhibiting the phosphorylation of AKT, a key downstream effector of PI3K.[5][9] This translates to more potent inhibition of cell proliferation in the U87MG glioblastoma cell line.[5][9] While both compounds show good oral bioavailability in mice, the in vivo efficacy data highlights the potent activity of PF-04691502 at a significantly lower dose compared to GDC-0941.[5][7][12] This suggests that the trifluoromethyl-morpholine scaffold contributes to a highly efficacious molecule.

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for key experiments used to validate the biological efficacy of 3-(trifluoromethyl)morpholine derivatives like PF-04691502.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., PF-04691502) and a comparator (e.g., GDC-0941) in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells B Add Compound A->B C Incubate (72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Western Blot for PI3K Pathway Inhibition

This assay assesses the compound's ability to inhibit the phosphorylation of downstream targets in the PI3K pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., AKT), the inhibitory effect of a compound on protein phosphorylation can be quantified.[13]

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of the test compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.[14][15]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 U87MG cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID).[14]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, PF-04691502 at 10 mg/kg, GDC-0941 at 150 mg/kg).

  • Compound Administration: Administer the compounds to the mice daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Pharmacokinetic (PK) Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Principle: The compound is administered to mice, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured using LC-MS/MS to determine key PK parameters.[16][17]

Protocol:

  • Compound Administration: Administer a single dose of the test compound to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples from the mice at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

PK_Study_Workflow cluster_iv Intravenous (IV) Dosing cluster_po Oral (PO) Dosing A_iv IV Administration B_iv Blood Sampling A_iv->B_iv C_iv Plasma Analysis (LC-MS/MS) B_iv->C_iv D Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) C_iv->D A_po PO Administration B_po Blood Sampling A_po->B_po C_po Plasma Analysis (LC-MS/MS) B_po->C_po C_po->D

Caption: Workflow for a pharmacokinetic study in mice.

Conclusion and Future Perspectives

The incorporation of a 3-(trifluoromethyl)morpholine moiety represents a powerful strategy in modern drug discovery. As demonstrated by the comparative analysis of PF-04691502 and GDC-0941, this modification can lead to compounds with enhanced potency and desirable pharmacokinetic properties. The rigorous application of the experimental protocols outlined in this guide is essential for the thorough validation of such derivatives. By understanding the underlying principles and methodologies, researchers can effectively harness the potential of trifluoromethylated morpholines to develop novel and improved therapeutics for a range of diseases.

References

  • Folkes AJ, et al. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Mol Cancer Ther. 2008;7(11):3570-9. [Link]
  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2019. [Link]
  • Yuan J, et al. PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Mol Cancer Ther. 2011;10(11):2189-99. [Link]
  • Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-53. [Link]
  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2021. [Link]
  • Chem-Impex. 3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride. [Link]
  • Torres-Perez M, et al. PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD. Int J Mol Sci. 2021;22(21):11554. [Link]
  • Shapiro GI, et al. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2014;20(21):5441-51. [Link]
  • Tzara A, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(1):1-23. [Link]
  • UNC Center for AIDS Research. Pharmacokinetics Protocol – Rodents. [Link]
  • Wallin JJ, et al. GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clin Cancer Res. 2012;18(14):3901-11. [Link]
  • Ghoreschi K, et al. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacol Transl Sci. 2022;5(8):656-668. [Link]
  • Metrion Biosciences.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15420299, 4-(3-(Trifluoromethyl)phenyl)morpholine. [Link]
  • Di, L. Strategic approaches to optimizing CNS drug discovery. Expert Opin Drug Discov. 2019;14(1):55-66. [Link]
  • Serra V, et al. Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. Mol Cancer Ther. 2013;12(7):1265-74. [Link]
  • J&K Scientific. 3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride. [Link]
  • Cecchelli R, et al. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics. 2019;11(12):629. [Link]
  • Ghose AK, et al. In silico methods to assess CNS penetration of small molecules. ACS Chem Neurosci. 2012;3(1):50-64. [Link]
  • Jing J, et al. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer. JCI Insight. 2016;1(11):e87747. [Link]
  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
  • Elkabets M, et al. PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Clin Cancer Res. 2013;19(20):5755-65. [Link]
  • U.S. Food and Drug Administration. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. 2005. [Link]
  • Forster M, et al. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacol Transl Sci. 2022;5(8):656-668. [Link]
  • Palchykov VA, et al. Biological relevance and synthesis of C-substituted morpholine derivatives. Chemistry of Heterocyclic Compounds. 2019;55(10):1015-1035. [Link]
  • Hayakawa M, et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2006;14(20):6847-58. [Link]
  • Pal'chikov VA. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. 2013;49(6):787-814. [Link]
  • Hale JJ, et al.
  • Bio-Rad.
  • Al-Suwaidan AA, et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024;14(5):3175-3183. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-(trifluoromethyl)morpholine hydrochloride, a key building block in modern pharmaceutical and agrochemical synthesis.[1] We present a comparative analysis of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents a complete cross-validation study. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific application, ensuring data integrity, accuracy, and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a fluorinated heterocyclic compound whose unique physicochemical properties, such as enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group, make it a valuable intermediate in drug discovery.[1] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final products. Consequently, the analytical methods used for its characterization must be rigorously validated to demonstrate their suitability for their intended purpose.[2][3]

Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable, reliable, and consistent results.[4][5] This process is critical when transferring a method between laboratories or when a secondary method is needed for confirmatory testing or specialized applications, such as impurity profiling versus routine quality control.[6] This guide will compare a robust HPLC-UV method, ideal for quality control (QC) environments, with a highly sensitive GC-MS method, suitable for trace analysis and metabolite identification.

Overview of Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a polar compound like a morpholine derivative, reversed-phase HPLC is the technique of choice. UV detection is a robust, cost-effective, and widely available detection method, making it ideal for routine assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for volatile and semi-volatile compounds. The trifluoromethyl group on the target analyte enhances its volatility, making it amenable to GC analysis.[8] The mass spectrometer provides structural information, enabling unambiguous peak identification and the highest level of specificity. For amines, derivatization is sometimes required to improve peak shape and thermal stability, though the inherent volatility of this compound may allow for direct analysis.[9][10]

Experimental Methodologies

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for robustness and high-throughput analysis, typical of a QC laboratory setting.

Rationale for Choices:

  • Column: A C18 column is chosen for its versatility and strong retention of moderately polar analytes like morpholine derivatives.[11]

  • Mobile Phase: An acetonitrile/water gradient provides a versatile elution profile. A phosphate buffer is used to control the pH, ensuring consistent ionization state and retention time of the amine analyte.

  • Detection: A wavelength of 210 nm is selected as it is a common region for detecting organic molecules that may lack a strong chromophore.

Step-by-Step Protocol:

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Sample Preparation: Accurately weigh and dissolve this compound standard and samples in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject a blank (diluent), five calibration standards (1-200 µg/mL), and the prepared samples.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is developed for high sensitivity and specificity, making it ideal for impurity analysis or bioanalytical studies.

Rationale for Choices:

  • Column: A mid-polarity column (e.g., DB-17ms) is selected to provide good peak shape for the amine functional group and separate it from potential impurities.[9]

  • Injection: Splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity.

  • Ionization: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching, while Chemical Ionization (CI) can be used to confirm the molecular weight.

Step-by-Step Protocol:

  • Instrument: GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: Accurately weigh and dissolve standards and samples in Methanol to a final concentration of 10 µg/mL. Prepare a calibration curve from 0.5 ng/mL to 50 ng/mL.

  • GC-MS Conditions:

    • Column: 50%-phenyl-50%-methypolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Cross-Validation Study Design

The objective of this cross-validation is to compare the performance of the established HPLC-UV method against the GC-MS method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS cluster_analysis Data Comparison prep Prepare a single, homogenous batch of 3-(trifluoromethyl)morpholine HCl (e.g., 100 µg/mL stock) hplc_cal Prepare Calibration Curve (1-200 µg/mL) prep->hplc_cal gcms_cal Prepare Calibration Curve (0.5-50 ng/mL) prep->gcms_cal hplc_val Analyze Validation Samples: - Linearity - Accuracy (Spiked Samples) - Precision (n=6) hplc_cal->hplc_val compare Statistically Compare Results (e.g., t-test, F-test) for: - Assay values - Precision (%RSD) - Accuracy (% Recovery) hplc_val->compare gcms_val Analyze Validation Samples: - Linearity - Accuracy (Spiked Samples) - Precision (n=6) gcms_cal->gcms_val gcms_val->compare report Generate Final Report: - Summary Tables - Method Recommendations compare->report

Sources

Navigating the Labyrinth: A Comparative Guide to the CNS Permeability of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neurotherapeutics, the ability of a compound to effectively cross the blood-brain barrier (BBB) is a critical determinant of its success. The BBB, a highly selective gatekeeper, meticulously regulates the passage of substances into the central nervous system (CNS), posing a formidable challenge for drug developers. The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen, has emerged as a privileged structure in CNS drug design. Its inherent physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, a pKa that promotes solubility at physiological pH, and a flexible conformation, make it an attractive moiety for enhancing BBB permeability.[1][2][3]

This guide provides an in-depth comparison of the CNS permeability of various morpholine-based compounds, dissecting the structure-permeability relationships that govern their entry into the brain. We will explore compounds with high and low CNS penetration, offering insights into the subtle molecular modifications that can dramatically alter their fate at the BBB. This analysis is supported by a review of established experimental methodologies for assessing CNS permeability, providing researchers with the foundational knowledge to guide the design of novel neurotherapeutics.

The Physicochemical Gateway to the CNS

The journey of a drug from the bloodstream to the brain is largely dictated by its physicochemical properties. For passive diffusion across the BBB, a delicate balance is required. Key parameters that influence CNS penetration include:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in lipids versus water. A moderate degree of lipophilicity is generally favored for BBB penetration.[4]

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.[4]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity. Lower TPSA values are generally associated with better CNS penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede BBB crossing.

The morpholine ring itself contributes favorably to these properties, but its substitution pattern ultimately dictates the overall CNS permeability of the molecule.

A Tale of Two Fates: Comparative Analysis of Morpholine-Based Compounds

To illustrate the profound impact of molecular structure on CNS permeability, we will compare a selection of morpholine-containing compounds with varying degrees of brain penetration.

CompoundStructurePrimary UseCNS Permeability
Linezolid AntibioticHigh
Gefitinib AnticancerLow
Reboxetine AntidepressantHigh
Pirlindole AntidepressantHigh
Fenpropimorph FungicideLow
High CNS Permeability: Linezolid, Reboxetine, and Pirlindole

Linezolid , an oxazolidinone antibiotic, is a prime example of a morpholine-containing drug with excellent CNS penetration.[5] This is crucial for its efficacy in treating CNS infections. Studies have shown that linezolid achieves a high cerebrospinal fluid (CSF) to plasma ratio, indicating significant passage across the BBB.[6] Its physicochemical profile aligns with the characteristics of a CNS-penetrant drug.

Reboxetine and Pirlindole are both antidepressants whose site of action is within the CNS, necessitating their ability to cross the BBB.[6][7][8] While specific quantitative permeability data is less publicly available, their clinical efficacy in treating depression is a strong indicator of their significant brain penetration. Their molecular structures, incorporating the morpholine moiety, are optimized to meet the physicochemical requirements for CNS entry.

Low CNS Permeability: Gefitinib and Fenpropimorph

In stark contrast, Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, exhibits poor CNS permeability.[9][10] Despite the presence of a morpholine ring, other structural features render it a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] These transporters actively pump gefitinib out of the brain endothelial cells, severely limiting its concentration in the CNS. This is a significant clinical challenge in treating brain metastases.

Fenpropimorph , a fungicide, is not designed for CNS activity and, as expected, has properties that are not conducive to BBB penetration.[2][11] Its high lipophilicity, while beneficial for its fungicidal action, would likely lead to non-specific binding and poor brain bioavailability.

Physicochemical Property Comparison

The table below summarizes the key physicochemical properties of our selected compounds, highlighting the differences between the CNS-penetrant and non-penetrant molecules.

PropertyLinezolidGefitinibReboxetinePirlindoleFenpropimorph
Molecular Weight ( g/mol ) 337.35[5][12][13]446.90[14][15][16]313.39[17][18]226.32[19]303.49[1][11][20]
LogP 0.55[5]4.29[21]~3.0 (est.)2.8[19]4.93[22]
TPSA (Ų) 71.1[10][23]77.8 (est.)39.7[18]17.0 (est.)12.5[1]
HBD 1[23]1110
HBA 6[23]8422

Estimated values are based on computational predictions.

This data clearly illustrates that the CNS-penetrant compounds (Linezolid, Reboxetine, Pirlindole) generally possess a lower molecular weight and LogP, and a more balanced TPSA compared to the non-penetrant compounds (Gefitinib, Fenpropimorph).

Experimental Assessment of CNS Permeability

To experimentally quantify the CNS permeability of morpholine-based compounds, a multi-tiered approach involving in vitro and in vivo models is employed.

In Vitro Models: High-Throughput Screening

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid, cell-free method to predict passive diffusion across the BBB.[11] It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Workflow for PAMPA-BBB Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Compound Solution in Donor Buffer assemble Assemble Sandwich Plate (Donor on Acceptor) prep_solution->assemble prep_membrane Coat Filter Plate with Brain Lipid Solution prep_membrane->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound in Donor and Acceptor Wells (e.g., LC-MS/MS) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: A schematic overview of the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing blood-brain barrier permeability.

Cell-Based Assays (e.g., MDCK-MDR1)

Cell-based assays, such as those using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), provide a more biologically relevant model.[24][25] These assays can assess not only passive permeability but also the impact of efflux transporters like P-gp.

Workflow for MDCK-MDR1 Permeability Assay

MDCK_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quantification Quantification & Analysis seed_cells Seed MDCK-MDR1 cells on Transwell inserts form_monolayer Culture for 4-7 days to form a confluent monolayer seed_cells->form_monolayer check_integrity Verify monolayer integrity (TEER measurement) form_monolayer->check_integrity add_compound_A_B Add compound to Apical side (A -> B transport) check_integrity->add_compound_A_B add_compound_B_A Add compound to Basolateral side (B -> A transport) check_integrity->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate sample Sample from both compartments incubate->sample analyze Analyze compound concentration (LC-MS/MS) sample->analyze calculate_papp Calculate Apparent Permeability (Papp) for A->B and B->A analyze->calculate_papp calculate_er Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) calculate_papp->calculate_er

Caption: The workflow for determining compound permeability and efflux using the MDCK-MDR1 cell-based assay.

In Vivo Models: The Gold Standard

Rodent Brain Penetration Studies (Kp,uu)

In vivo studies in preclinical species, such as rodents, provide the most definitive measure of CNS permeability.[26][27] The key parameter determined is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of the unbound drug between the brain and plasma. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux. A value greater than 1 may suggest active influx.

Detailed Experimental Protocols

PAMPA-BBB Assay Protocol
  • Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a phosphate-buffered saline (PBS) solution at a final concentration typically between 100 and 300 µM.

  • Coating the Filter Plate: A 96-well filter plate is coated with a brain lipid solution (e.g., porcine brain lipid in dodecane) and the solvent is allowed to evaporate.

  • Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with PBS.

  • Assay Assembly and Incubation: The lipid-coated filter (donor) plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 4-18 hours.

  • Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [C]A / [C]eq) ] / ( A * (1/VD + 1/VA) * t ) where [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

MDCK-MDR1 Permeability Assay Protocol
  • Cell Culture: MDCK-MDR1 cells are seeded onto permeable Transwell inserts in a 24- or 96-well plate and cultured for 4-7 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER).

  • Transport Experiment: The culture medium is replaced with a transport buffer. The test compound is added to either the apical (top) or basolateral (bottom) chamber to measure permeability in the A-to-B and B-to-A directions, respectively.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection and Analysis: Samples are taken from both the apical and basolateral chambers at the end of the incubation period, and the concentration of the test compound is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. ER = Papp(B-A) / Papp(A-B) An efflux ratio greater than 2 is indicative of active efflux.

Rodent In Vivo Brain Penetration (Kp,uu) Study Protocol
  • Animal Dosing: The test compound is administered to rodents (e.g., rats or mice) via an appropriate route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (often at steady-state), blood and brain samples are collected.

  • Sample Processing: Plasma is separated from the blood. The brain is homogenized.

  • Determination of Unbound Fraction: The unbound fraction of the drug in plasma (fu,p) and brain homogenate (fu,brain) is determined using equilibrium dialysis.

  • Quantification of Drug Concentrations: The total drug concentration in plasma (Cp) and brain homogenate (Cbrain) is measured by LC-MS/MS.

  • Calculation of Kp,uu: The unbound brain-to-plasma concentration ratio is calculated as follows: Kp,uu = (Cbrain * fu,brain) / (Cp * fu,p)

Conclusion: Designing the Next Generation of Neurotherapeutics

The morpholine scaffold remains a valuable tool in the medicinal chemist's arsenal for designing CNS-active compounds. However, as this guide has illustrated, the mere presence of a morpholine ring does not guarantee successful brain penetration. A holistic understanding of the interplay between a molecule's physicochemical properties and its interaction with the complex biology of the blood-brain barrier is paramount.

By leveraging a combination of in silico predictions, high-throughput in vitro assays like PAMPA and cell-based models, and definitive in vivo studies, researchers can make informed decisions in the early stages of drug discovery. This iterative process of design, synthesis, and testing, guided by a deep understanding of structure-permeability relationships, will be instrumental in developing the next generation of effective and safe neurotherapeutics. The comparative data and experimental frameworks presented here serve as a foundational resource for scientists dedicated to navigating the intricate challenge of delivering drugs to the central nervous system.

References

  • Linezolid - Wikipedia. Wikipedia. [Link]
  • Distribution of Gefitinib to the Brain Is Limited by P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2)-Mediated Active Efflux. PubMed Central. [Link]
  • MDCK Permeability.
  • MDCK-MDR1 Permeability Assay. Evotec. [Link]
  • Pirlindole | C15H18N2 | CID 68802. PubChem. [Link]
  • Blood-brain barrier permeability of gefitinib in patients with brain metastases from non-small-cell lung cancer before and during whole brain radi
  • Reboxetine. DrugFuture. [Link]
  • Reboxetine | C19H23NO3 | CID 127151. PubChem. [Link]
  • Fenpropimorph | C20H33NO | CID 93365. PubChem. [Link]
  • fenpropimorph cis-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine (9CI). The Good Scents Company. [Link]
  • Fenpropimorph (Ref: CGA 101031). AERU - University of Hertfordshire. [Link]
  • Clinical Pharmacology Biopharmaceutics Review(s).
  • (PDF) Gefitinib.
  • Linezolid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
  • Gefitinib. PubMed. [Link]
  • fenpropimorph (188).
  • What is the central nervous system (CNS) penetration of Linezolid (oxazolidinone antibiotic)? Dr.Oracle. [Link]
  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB...).
  • Linezolid penetration into cerebrospinal fluid and brain tissue. PubMed. [Link]
  • Pirlindole | C15H18N2 | CID 68802. PubChem - NIH. [Link]
  • Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept.[Link]
  • Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. PubMed. [Link]
  • Optimizing Gefitinib for Toxicity Reduction and Dual-Route Administration: A Structure–Property–Toxicity Analysis.
  • Understanding the molecular properties and metabolism of top prescribed drugs. PubMed. [Link]
  • What is the mechanism of Pirlindole?
  • Linezolid(165800-03-3)MSDS Melting Point Boiling Density Storage Transport.[Link]
  • Chemical structure of linezolid. Its molecular weight is 337.35 and its...
  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers. [Link]
  • FENPROPIMORPH. gsrs. [Link]
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]
  • Developmental and organ toxicity of fenpropimorph in zebrafish: Involvement of apoptosis and inflamm
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC - PubMed Central. [Link]
  • Pirlindole in the Treatment of Depression.

Sources

From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of 3-(Trifluoromethyl)morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory concept to a clinical reality is both arduous and complex. A critical phase in this journey is the translation of promising in vitro activity to demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a class of compounds gaining significant attention for their therapeutic potential: 3-(trifluoromethyl)morpholine derivatives. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the structure-activity relationships and the factors influencing the preclinical and clinical potential of these molecules.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and pharmacokinetic profiles. The addition of a trifluoromethyl (CF3) group, particularly at the 3-position of the morpholine ring, can further augment these characteristics by increasing metabolic stability and lipophilicity, which can lead to improved cell permeability and oral bioavailability. This guide will focus on a specific example of a 3-(trifluoromethyl)morpholine-containing compound to illustrate the nuances of its biological activity in different experimental settings.

The Promise of 3-(Trifluoromethyl)morpholine Derivatives in Oncology

Recent research has highlighted the potential of 3-(trifluoromethyl)morpholine derivatives as potent anticancer agents. One such example is the novel compound, N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide , which for the purpose of this guide we will refer to as Compound 10e , in line with its designation in a key study by Patel et al. (2025).[1][2] This compound has been synthesized and evaluated for its potential as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

In Vitro Activity: Potent and Selective Inhibition of Cancer Cell Growth

The initial assessment of a compound's anticancer potential typically involves screening against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells. Compound 10e has demonstrated remarkable potency in these in vitro assays.

A study by Patel and colleagues (2025) reported the following IC50 values for Compound 10e against various human cancer cell lines:[1][2]

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.033
MCF-7Breast CancerNot specified
MDA-MB-231Triple-Negative Breast CancerNot specified

The exceptionally low IC50 value against the A549 lung cancer cell line indicates that Compound 10e is a highly potent inhibitor of cancer cell proliferation in vitro. The study also suggested that the presence of both the trifluoromethyl and morpholine moieties contributes significantly to the compound's selectivity and potency.[1][2]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

The determination of IC50 values is a cornerstone of in vitro pharmacology. A standard protocol for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., Compound 10e) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting the data and fitting it to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining in vitro cell viability.

The Crucial Transition to In Vivo Models

While potent in vitro activity is a prerequisite for a promising drug candidate, it does not always translate to efficacy in a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and safety.

For anticancer agents like Compound 10e, a common in vivo model is the tumor xenograft mouse model. In this model, human cancer cells (the same ones used in the in vitro assays) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

Experimental Protocol: Tumor Xenograft Model

Methodology:

  • Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., Compound 10e) via a specific route (e.g., oral gavage) and dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition (TGI).

Xenograft_Workflow A Implant Human Cancer Cells in Mice B Allow Tumors to Grow A->B C Randomize Mice into Groups B->C D Administer Compound or Vehicle C->D E Measure Tumor Volume Regularly D->E F Calculate Tumor Growth Inhibition E->F

Caption: Workflow of a tumor xenograft study for in vivo efficacy assessment.

Comparing In Vitro and In Vivo Activity: The Current Gap

A comprehensive search of the current scientific literature reveals detailed in vitro data for the promising 3-(trifluoromethyl)morpholine derivative, Compound 10e.[1][2] However, at the time of this guide's publication, specific in vivo efficacy data, such as tumor growth inhibition in xenograft models, for this particular compound has not been made publicly available.

This presents a common challenge in drug development where promising early-stage data has not yet been followed by published preclinical animal studies. The transition from a potent in vitro inhibitor to an effective in vivo therapeutic is fraught with hurdles. Factors that can lead to a disconnect between in vitro and in vivo results include:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can prevent the compound from reaching a therapeutic concentration in vivo, even if it is highly potent in a petri dish.

  • Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that was not apparent in cell-based assays.

  • Tumor Microenvironment: The complex microenvironment of a tumor in vivo, which includes stromal cells, blood vessels, and an extracellular matrix, can influence drug response in ways that are not captured by in vitro models.

  • Off-Target Effects: The compound may interact with other biological targets in the body, leading to unexpected side effects or a different efficacy profile.

Future Perspectives and the Path Forward

The potent in vitro activity of Compound 10e strongly warrants further investigation in preclinical in vivo models. The key next steps for advancing this and other 3-(trifluoromethyl)morpholine derivatives will be to:

  • Conduct comprehensive pharmacokinetic studies to determine the compound's ADME profile and to establish an appropriate dosing regimen for efficacy studies.

  • Perform in vivo efficacy studies in relevant animal models, such as A549 lung cancer xenografts, to assess the compound's ability to inhibit tumor growth.

  • Evaluate the safety and tolerability of the compound in animal models to identify any potential toxicities.

The successful translation of the remarkable in vitro potency of 3-(trifluoromethyl)morpholine compounds like Compound 10e into a clinically viable anticancer agent will depend on a thorough and systematic preclinical evaluation. The insights gained from such studies will be invaluable for the continued development of this promising class of therapeutic agents.

References

  • Patel, U. J., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel), 17(5), 759. [Link]
  • Patel, U. J., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed, 40075606. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for Trifluoromethylated Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The strategic incorporation of a trifluoromethyl (CF₃) group, a privileged moiety in modern drug design, can further enhance a molecule's lipophilicity, binding affinity, and metabolic resistance.[2] This guide provides a comprehensive, head-to-head comparison of the principal synthetic routes to trifluoromethylated morpholines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their drug discovery and development programs.

We will delve into five key synthetic approaches:

  • Asymmetric Hydrogenation of Dehydromorpholines

  • Nucleophilic Trifluoromethylation Strategies

  • Radical Trifluoromethylation and Cyclization

  • Biocatalytic Approaches

  • Trifluoromethylated Building Block Strategies

Each section will provide a detailed analysis of the methodology, a step-by-step experimental protocol for a representative transformation, and a discussion of the inherent advantages and limitations of the route.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral morpholines, offering high yields and exceptional enantioselectivity.[3][4] This "after cyclization" approach involves the stereoselective reduction of a pre-formed dehydromorpholine ring, establishing the chiral center bearing the trifluoromethyl group with high fidelity.[3]

Causality Behind Experimental Choices

The success of this method hinges on the selection of a suitable chiral catalyst, typically a rhodium complex with a bulky bisphosphine ligand. The large bite angle of these ligands is crucial for creating a chiral environment that effectively differentiates the two faces of the prochiral enamine substrate, leading to high enantioselectivity.[3] The choice of the N-protecting group on the dehydromorpholine is also critical, as it influences the substrate's reactivity and the stereochemical outcome of the hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Trifluoromethyl-Substituted Dehydromorpholine

The following protocol is adapted from the work of Zhang and coworkers, who reported the highly enantioselective hydrogenation of a variety of 2-substituted dehydromorpholines.[3]

Step 1: Catalyst Preparation

In a glovebox, a solution of [Rh(COD)₂]SbF₆ (1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) in an appropriate solvent (e.g., degassed CH₂Cl₂) is stirred at room temperature for 30 minutes to form the active catalyst.

Step 2: Hydrogenation

To a solution of the N-protected 2-(trifluoromethyl)dehydromorpholine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) in an autoclave, the pre-formed catalyst solution is added. The autoclave is then charged with hydrogen gas to the desired pressure (e.g., 50 atm) and the reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours).

Step 3: Work-up and Purification

After carefully venting the hydrogen gas, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired chiral 2-(trifluoromethyl)morpholine.

Quantitative Data Example:

For a 4-N-Cbz-protected 2-(trifluoromethyl)dehydromorpholine, this method has been reported to yield the corresponding morpholine in quantitative yield with up to 94% enantiomeric excess (ee).[3]

Mechanism of Asymmetric Hydrogenation

The reaction proceeds through the coordination of the rhodium catalyst to the double bond of the dehydromorpholine. Subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination steps afford the hydrogenated product and regenerate the active catalyst. The stereochemistry is determined by the facial selectivity of the hydrogen addition, which is controlled by the chiral ligand.

Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation involves the introduction of a trifluoromethyl anion equivalent (CF₃⁻) to an electrophilic precursor. This is a versatile strategy that can be employed to construct trifluoromethylated morpholines, often through the ring-opening of activated aziridines or the trifluoromethylation of carbonyl compounds that are subsequently cyclized.

Causality Behind Experimental Choices

The choice of the nucleophilic trifluoromethylating agent is paramount. While the Ruppert-Prakash reagent (TMSCF₃) is widely used, concerns over its synthesis from ozone-depleting CF₃Br have driven the development of alternatives.[5] N-formylmorpholine-derived reagents, generated from the environmentally benign fluoroform (HCF₃), have emerged as stable and effective substitutes.[5] The reaction conditions, particularly the choice of a fluoride source to activate the silyl-based reagents, are critical for efficient trifluoromethyl transfer.

Experimental Protocol: Nucleophilic Ring-Opening of a Trifluoromethyl-Aziridine

This protocol is a representative example of how a pre-formed trifluoromethylated heterocycle can be transformed into a morpholine derivative through nucleophilic ring-opening.

Step 1: Aziridine Formation

A suitable precursor, such as a trifluoromethylated imine, is reacted with a carbene source to generate the corresponding trifluoromethyl-aziridine.

Step 2: Nucleophilic Ring-Opening

To a solution of the N-protected 2-(trifluoromethyl)aziridine (1.0 equiv) in a suitable solvent (e.g., THF), a nucleophile such as a protected amino alcohol (e.g., N-Boc-ethanolamine, 1.2 equiv) and a base (e.g., NaH, 1.5 equiv) are added at a controlled temperature (e.g., 0 °C to room temperature).

Step 3: Cyclization

The resulting amino alcohol intermediate is then cyclized, often in a one-pot fashion or after isolation, by inducing an intramolecular nucleophilic substitution to form the morpholine ring. This can be promoted by a base or by converting the terminal hydroxyl group into a better leaving group.

Quantitative Data Example:

The nucleophilic ring-opening of trifluoromethylated aziridines with oxygen and sulfur nucleophiles has been shown to proceed with high regioselectivity, providing a pathway to various trifluoromethylated heterocycles.[6]

Mechanism of Nucleophilic Trifluoromethylation

The mechanism often involves the formation of a reactive aziridinium ion intermediate, which is then attacked by the nucleophile at the less hindered carbon, leading to regioselective ring-opening.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-(Trifluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a lead candidate is a critical determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. Consequently, medicinal chemists are increasingly turning to molecular scaffolds that inherently possess greater metabolic robustness. The 3-(trifluoromethyl)morpholine moiety has emerged as a promising structural motif, combining the favorable physicochemical properties of the morpholine ring with the metabolism-blocking capabilities of the trifluoromethyl group.

This guide provides an in-depth comparative analysis of the metabolic stability of 3-(trifluoromethyl)morpholine derivatives. We will delve into the mechanistic principles that govern their stability, present a framework for their experimental evaluation, and offer a direct comparison to alternative scaffolds, supported by established experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of metabolically stable drug candidates.

The Strategic Advantage of Fluorination in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve aqueous solubility and other pharmacokinetic properties.[1][2] However, the carbon atoms adjacent to the nitrogen and oxygen can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3][4][5][6]

The introduction of a trifluoromethyl (CF3) group, particularly at the 3-position of the morpholine ring, offers a powerful strategy to mitigate these metabolic liabilities. The CF3 group exerts its stabilizing effect through several mechanisms:

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[7][8] Placing a CF3 group at a potential site of metabolism effectively shields that position from oxidative attack.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can deactivate adjacent C-H bonds, making them less susceptible to enzymatic hydroxylation.[7][8][9] This electronic influence can extend to other positions on the morpholine ring, providing a more global protective effect.[10]

  • Altered Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can influence its interaction with the active sites of metabolizing enzymes and its overall pharmacokinetic profile.[7][8]

These properties collectively suggest that 3-(trifluoromethyl)morpholine derivatives will exhibit enhanced metabolic stability compared to their non-fluorinated morpholine or other heterocyclic counterparts.

Comparative In Vitro Metabolic Stability Analysis

To quantitatively assess the metabolic stability of 3-(trifluoromethyl)morpholine derivatives, in vitro assays utilizing liver fractions are the industry standard.[11][12][13][14][15] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to Phase I metabolism, which is primarily mediated by CYP enzymes located in the microsomal fraction of liver cells.[13][14][16][17] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[12][13][15][18]

Illustrative Comparative Data:

The following table presents hypothetical, yet representative, data comparing the metabolic stability of a generic 3-(trifluoromethyl)morpholine derivative with its unsubstituted morpholine and piperidine analogues. This data is based on the well-established principles of structure-metabolism relationships.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-1 3-(Trifluoromethyl)morpholine> 60< 5
CMPD-2 Morpholine3545
CMPD-3 Piperidine15110

This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific substituents on the scaffold.

As the data suggests, the introduction of the trifluoromethyl group in CMPD-1 leads to a dramatic increase in metabolic stability, reflected in a longer half-life and significantly lower intrinsic clearance compared to the unsubstituted morpholine (CMPD-2 ) and piperidine (CMPD-3 ) analogues. The piperidine ring, lacking the electron-withdrawing oxygen of the morpholine, is the most metabolically labile of the three.[3]

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, the hepatocyte stability assay is the "gold standard".[13][19] Hepatocytes are intact liver cells that contain the full complement of drug-metabolizing enzymes and cofactors.[19][20][21]

Illustrative Comparative Data:

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
CMPD-1 3-(Trifluoromethyl)morpholine> 120< 10
CMPD-2 Morpholine5530
CMPD-3 Piperidine2085

This data is illustrative and intended for comparative purposes. Actual values will vary depending on the specific substituents on the scaffold.

The trend observed in the hepatocyte assay mirrors that of the microsomal assay, with the 3-(trifluoromethyl)morpholine derivative CMPD-1 demonstrating superior stability. This comprehensive assay provides a more accurate prediction of a compound's in vivo hepatic clearance.[13][22]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for the liver microsomal and hepatocyte stability assays are provided.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound dilutions D Pre-warm microsomes and test compound in buffer at 37°C A->D B Thaw liver microsomes on ice B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E Start Reaction F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 45 min) F->G H Quench reaction with cold ACN containing internal standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Determine percent of parent compound remaining J->K L Calculate t½ and CLint K->L G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw and prepare cryopreserved hepatocytes B Determine cell viability and density A->B D Pre-warm hepatocyte suspension and test compound at 37°C B->D C Prepare test compound dilutions in incubation medium C->D E Combine hepatocytes and test compound in a 96-well plate D->E Start Reaction F Incubate at 37°C, 5% CO2 with gentle shaking E->F G Aliquots taken at specified time points (e.g., 0, 15, 30, 60, 120 min) F->G H Quench reaction with cold ACN containing internal standard G->H I Centrifuge to pellet cell debris H->I J Analyze supernatant by LC-MS/MS I->J K Determine percent of parent compound remaining J->K L Calculate t½ and CLint K->L

Caption: Workflow for the Hepatocyte Stability Assay.

Procedure:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.

    • Determine hepatocyte viability (e.g., via trypan blue exclusion) and adjust the cell density (typically 0.5 to 1 million viable cells/mL). [22][23] * Prepare working solutions of the test compound in the incubation medium. [21]2. Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Initiate the assay by adding the test compound working solution to the wells.

    • Place the plate in a CO2 incubator at 37°C on an orbital shaker set to a low speed to maintain the cells in suspension. [23]3. Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot from each well. [21][23] * Quench the metabolic activity by adding the aliquot to a plate containing cold acetonitrile with an internal standard. [19]4. Analysis:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using an LC-MS/MS method optimized for the test compound and internal standard.

  • Data Interpretation:

    • The data analysis is similar to the microsomal stability assay. Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells per well). [22][23]

Conclusion

The strategic incorporation of a 3-(trifluoromethyl)morpholine scaffold represents a highly effective approach to enhancing the metabolic stability of drug candidates. The trifluoromethyl group acts as a robust metabolic shield, protecting the morpholine ring and adjacent functionalities from oxidative degradation by CYP enzymes. This guide has provided the theoretical underpinning for the enhanced stability of these derivatives and has outlined the standard experimental protocols necessary to quantify this advantage. By leveraging the principles and methodologies described herein, researchers can more effectively design and select compounds with favorable pharmacokinetic profiles, thereby increasing the probability of advancing new chemical entities through the drug development pipeline.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(4), 897-906.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 13(2), 173-80.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Science Alert. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Wikipedia. (n.d.). Trifluoromethylation.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.
  • Iimoto, D. Y., et al. (2016). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. PubMed.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
  • PubMed Central. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450.
  • PubMed. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

Sources

A Comparative Guide to the Conformational Analysis of 3-(Trifluoromethyl)morpholine and its Parent Compound, Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, the introduction of substituents can dramatically alter its three-dimensional structure, profoundly impacting its biological activity and pharmacokinetic profile. This guide provides a detailed comparative conformational analysis of 3-(trifluoromethyl)morpholine and its parent, unsubstituted morpholine, offering insights for researchers and drug development professionals.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its function. For drug candidates, the preferred conformation dictates how the molecule interacts with its biological target. The morpholine ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional strain. In this conformation, substituents can occupy either an axial or equatorial position, leading to distinct spatial arrangements. The equilibrium between these two chair conformers is a critical parameter in drug design.

The introduction of a trifluoromethyl (CF3) group, a common substituent in modern medicinal chemistry used to enhance metabolic stability and binding affinity, introduces significant steric and electronic perturbations to the morpholine scaffold. Understanding the conformational consequences of this substitution is paramount for rational drug design.

Conformational Landscape of Unsubstituted Morpholine

The parent morpholine molecule exists predominantly in a chair conformation. A key feature of this structure is the orientation of the hydrogen atom on the nitrogen (the N-H proton). In the gas phase and in non-polar solvents, the N-H proton preferentially occupies the axial position. This preference is attributed to the anomeric effect, an electronic interaction involving the delocalization of the nitrogen lone pair into the antibonding orbital (σ*) of the adjacent C-O bond. This interaction is maximized when the lone pair is anti-periplanar to the C-O bond, which occurs when the N-H proton is axial.

In aqueous solutions, however, the equatorial N-H conformer becomes more populated. This shift is due to the formation of hydrogen bonds between the solvent and the nitrogen's lone pair, which are sterically more accessible when the N-H bond is in the equatorial position.

The Influence of the 3-Trifluoromethyl Group

The introduction of a bulky and highly electronegative trifluoromethyl group at the C-3 position drastically alters the conformational equilibrium. The CF3 group's large size introduces significant steric hindrance, which generally disfavors the axial position to avoid 1,3-diaxial interactions with the axial protons on C-5 and the nitrogen.

Computational studies and experimental data on related substituted morpholines indicate a strong preference for the conformer where the trifluoromethyl group occupies the equatorial position. This arrangement minimizes steric clash and leads to a more stable overall conformation.

Comparative Conformational Data

The following table summarizes the key conformational differences between morpholine and 3-(trifluoromethyl)morpholine based on computational modeling and spectroscopic data.

FeatureParent Morpholine3-(Trifluoromethyl)morpholineRationale for Difference
Preferred Conformation ChairChairMinimizes torsional and angle strain in the six-membered ring.
N-H Proton Orientation (Gas Phase) Predominantly AxialPredominantly EquatorialIn the parent, the anomeric effect stabilizes the axial N-H. In the substituted compound, steric hindrance from the equatorial CF3 group can influence the N-H position.
Substituent Orientation N/APredominantly EquatorialThe large steric bulk of the CF3 group strongly disfavors the axial position due to significant 1,3-diaxial interactions.
Key Influencing Factor Anomeric EffectSteric HindranceThe electronic anomeric effect is the dominant factor in unsubstituted morpholine, while the steric bulk of the CF3 group governs the conformation of the substituted analog.

Experimental and Computational Workflow for Conformational Analysis

A robust conformational analysis relies on a synergistic approach, combining experimental spectroscopy with computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular conformation in solution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a 5-10 mg sample of the morpholine derivative in a suitable deuterated solvent (e.g., CDCl3, D2O) in an NMR tube.

  • 1H NMR Acquisition: Acquire a high-resolution 1H NMR spectrum. The coupling constants (J-values) between vicinal protons, particularly those on the morpholine ring, are highly dependent on the dihedral angle between them, as described by the Karplus equation.

  • Analysis of Coupling Constants:

    • Large J-values (typically 8-12 Hz) are indicative of an axial-axial relationship between protons.

    • Small J-values (typically 2-4 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

  • NOE Experiments (NOESY/ROESY): Acquire a 2D Nuclear Overhauser Effect (NOE) spectrum. NOEs are observed between protons that are close in space, irrespective of their bonding connectivity. The presence of NOEs between the substituent and specific ring protons can definitively establish its axial or equatorial orientation.

Computational Modeling Workflow

Computational chemistry provides invaluable insights into the relative energies of different conformers.

G cluster_0 Computational Conformational Analysis Workflow mol_build 1. Build 3D Structure of Morpholine Derivative conf_search 2. Perform Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search Initial guess geom_opt 3. Geometry Optimization of Low-Energy Conformers (e.g., DFT) conf_search->geom_opt Candidate conformers energy_calc 4. Calculate Relative Energies and Population Distribution geom_opt->energy_calc Optimized structures nmr_pred 5. Predict NMR Parameters (J-couplings, Chemical Shifts) energy_calc->nmr_pred Boltzmann averaging comparison 6. Compare Predicted Data with Experimental Results nmr_pred->comparison Validation

Caption: A typical workflow for the computational analysis of molecular conformation.

Visualizing the Conformational Equilibria

The chair conformations of morpholine and 3-(trifluoromethyl)morpholine highlight the distinct spatial arrangement of the substituents.

Morpholine Conformational Equilibrium

cluster_0 Axial N-H (More Stable) cluster_1 Equatorial N-H (Less Stable) Axial [Image of Morpholine with Axial N-H] Equatorial [Image of Morpholine with Equatorial N-H] Axial->Equatorial Ring Flip

Caption: Conformational equilibrium of parent morpholine, favoring the axial N-H conformer. (Note: Image placeholders would be replaced with actual molecular structures in a final document).

3-(Trifluoromethyl)morpholine Conformational Equilibrium

cluster_0 Equatorial CF3 (Major, More Stable) cluster_1 Axial CF3 (Minor, Less Stable) Equatorial_CF3 [Image of 3-CF3-Morpholine with Equatorial CF3] Axial_CF3 [Image of 3-CF3-Morpholine with Axial CF3] Equatorial_CF3->Axial_CF3 Ring Flip

Caption: Conformational equilibrium of 3-(trifluoromethyl)morpholine, strongly favoring the equatorial CF3 conformer. (Note: Image placeholders would be replaced with actual molecular structures in a final document).

Conclusion and Implications for Drug Discovery

The conformational analysis of 3-(trifluoromethyl)morpholine reveals a stark contrast to its parent compound. While the conformation of unsubstituted morpholine is governed by the subtle electronic anomeric effect, the introduction of a trifluoromethyl group imposes a dominant steric control, locking the molecule into a conformation with an equatorial CF3 group.

This pronounced conformational bias has significant implications for drug design. It reduces the conformational flexibility of the morpholine scaffold, which can lead to a more pre-organized ligand for receptor binding, potentially increasing affinity and selectivity. However, this rigidity also means that the spatial projection of other substituents and the morpholine's hydrogen bond donors and acceptors are more fixed. For drug development professionals, a thorough understanding of these conformational preferences is not merely academic; it is a critical component of designing next-generation therapeutics with optimized efficacy and safety profiles.

References

  • Title: The Anomeric Effect in Morpholine: An Ab Initio Study Source: The Journal of Physical Chemistry A URL:[Link]
  • Title: Conformational Behavior of Morpholine: A Microwave and ab Initio Study Source: The Journal of Physical Chemistry A URL:[Link]

A Comparative Guide to the pKa Values of Substituted Morpholines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties which can impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] A cornerstone of these properties is the basicity of the morpholine nitrogen, quantified by its pKa value. This guide provides a comparative assessment of pKa values for a series of N-substituted morpholines, offering insights into the structure-basicity relationships that are crucial for rational drug design.

The Significance of pKa in Drug Development

The pKa of a molecule dictates its ionization state at a given pH. For a drug candidate, this is of paramount importance as it influences:

  • Solubility: Ionized compounds are generally more water-soluble, which is critical for formulation and bioavailability.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored by a neutral, more lipophilic state.[1]

  • Target Binding: The charge state of a molecule can dramatically affect its ability to interact with its biological target through electrostatic interactions.

Therefore, the ability to rationally tune the pKa of a lead compound is a powerful tool in the medicinal chemist's arsenal. The morpholine scaffold provides a versatile platform for such modulation.

Understanding Basicity in the Morpholine Ring

Morpholine is a secondary amine with a pKa of its conjugate acid around 8.4. The lone pair of electrons on the nitrogen atom is available to accept a proton, rendering it basic. However, the presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen through an inductive effect, making morpholine less basic than its carbocyclic analogue, piperidine (pKa ≈ 11.2).[2]

Substitution at the 4-position (the nitrogen atom) can further modulate this basicity through a combination of electronic and steric effects.[3]

  • Electron-Donating Groups (EDGs): Alkyl groups, for example, are electron-donating. They increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (resulting in a higher pKa).[4]

  • Electron-Withdrawing Groups (EWGs): Groups like acyl or formyl groups pull electron density away from the nitrogen. This makes the lone pair less available to accept a proton, thereby decreasing the basicity (resulting in a lower pKa).[5]

Comparative pKa Values of N-Substituted Morpholines

The following table summarizes the experimental and predicted pKa values for a series of N-substituted morpholines, illustrating the impact of different substituents.

Substituent GroupCompound NamepKa (Conjugate Acid)Effect of Substituent
-HMorpholine~8.4Reference
-CH₃4-Methylmorpholine7.38[6][7][8]Electron-Donating (Alkyl)
-Phenyl4-Phenylmorpholine5.19 (Predicted)[9]Weakly Electron-Withdrawing
-CHO4-Formylmorpholine-0.75 (Predicted)[10][11]Strongly Electron-Withdrawing
-COCH₃4-Acetylmorpholine-0.72 (Predicted)[12][13][14]Strongly Electron-Withdrawing

Analysis of Trends:

As predicted by electronic principles, the substitution of the N-H proton with an electron-donating methyl group in 4-methylmorpholine maintains a relatively high pKa of 7.38, making it a useful organic base.[6][7][8] In contrast, the introduction of strongly electron-withdrawing formyl and acetyl groups leads to a dramatic decrease in basicity, with predicted pKa values falling into the negative range.[11][12][13][14] This effectively renders the nitrogen non-basic under physiological conditions. The phenyl group in 4-phenylmorpholine is weakly electron-withdrawing, resulting in a predicted pKa that is lower than morpholine itself but significantly higher than the acylated derivatives.

Experimental Protocols

To ensure scientific integrity, the following sections detail standardized methodologies for the determination of pKa and the synthesis of a representative substituted morpholine.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves the gradual addition of a titrant (e.g., a strong acid) to a solution of the sample (the base) and monitoring the resulting change in pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 1 mmol of the substituted morpholine and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this can slightly alter the apparent pKa.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration:

    • Place the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Slowly add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Synthesis of 4-Phenylmorpholine

This protocol describes a representative synthesis of an N-substituted morpholine via Buchwald-Hartwig amination, a powerful cross-coupling reaction.

Reaction:

Aniline + Bis(2-chloroethyl) ether → 4-Phenylmorpholine

Materials:

  • Aniline

  • Bis(2-chloroethyl) ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene, followed by aniline (1.0 equivalent) and bis(2-chloroethyl) ether (1.1 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-phenylmorpholine.[15][16][17]

Conceptual Diagram of Substituent Effects:

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG (e.g., -CH₃) Pushes electron density onto N Morpholine_N N EDG:f1->Morpholine_N +I effect EWG EWG (e.g., -COCH₃) Pulls electron density from N EWG:f1->Morpholine_N -I / -M effect Result_EDG Increased Electron Density More Basic Higher pKa Morpholine_N->Result_EDG Result_EWG Decreased Electron Density Less Basic Lower pKa Morpholine_N->Result_EWG

Caption: Influence of substituents on morpholine nitrogen basicity.

Conclusion

The basicity of the morpholine nitrogen is a tunable property that can be precisely controlled through N-substitution. Understanding the electronic effects of various functional groups allows for the rational design of molecules with desired pKa values. This, in turn, enables the optimization of critical drug properties such as solubility, permeability, and target affinity. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the design and synthesis of novel morpholine-containing therapeutics.

References

  • MORPHOLINE, 4-ACETYL- - ChemBK.
  • What is the effect of substitution on the basicity of aliphatic amines? - Quora.
  • 4-Methylmorpholine N-oxide CAS 7529-22-8 C5H11NO2 - Jinan Future chemical Co.,Ltd.
  • 4-methylmorpholine hydrochloride - ChemBK.
  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? - Chemistry Stack Exchange.
  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts.
  • Morpholine - Wikipedia.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • substituents effects on the bacicities of amines.ppt - Slideshare.
  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts - Pharmaguideline.
  • Effect of Substituents on Basicity | Aliphatic Amines | BP 202T - YouTube.
  • N-Methylmorpholine - Wikipedia.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central.
  • List of molecules and experimental pKa values used for Table 2 - ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES - INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Bordwell pKa Table - Organic Chemistry Data.
  • Morpholine, 4-acetyl- - NIST WebBook.
  • pKa Tables | PDF - Scribd.
  • 4-morpholine formaldehyde/cas 4394-85-8 - Amine Catalysts.
  • Morpholine, 4-phenyl- - NIST WebBook.
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB) - European Journal of Organic Chemistry.
  • 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem.
  • N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem.
  • 4-phenylmorpholine - 92-53-5, C10H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

Sources

Evaluating the Off-Target Effects of 3-(Trifluoromethyl)morpholine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the realm of drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. While the on-target activity of a molecule dictates its potential therapeutic benefit, its off-target interactions are often the harbingers of adverse effects and clinical failure.[1] The morpholine scaffold is a cornerstone in medicinal chemistry, lauded for its favorable physicochemical and metabolic properties.[2] The introduction of a trifluoromethyl (-CF3) group can further enhance metabolic stability and target affinity.[3] This guide provides a comprehensive framework for evaluating the off-target profile of a novel chemical entity, 3-(trifluoromethyl)morpholine hydrochloride, using a systematic, multi-tiered approach.

For the purpose of this illustrative guide, we will posit a hypothetical on-target activity for this compound as a potent antagonist of the Neurokinin-1 (NK1) receptor , a G-protein coupled receptor implicated in nausea and pain.[4] Our investigation will compare its off-target profile against two benchmark compounds:

  • Comparator A (Structural Analog): 3-Phenylmorpholine hydrochloride - to assess the influence of the trifluoromethyl moiety on selectivity.

  • Comparator B (Approved Drug): Aprepitant - an approved NK1 receptor antagonist, serving as a "gold standard" for a clinically acceptable off-target profile.[5]

This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to build a robust safety profile for any novel chemical entity.

A Tiered Strategy for Comprehensive Off-Target Profiling

A systematic and tiered approach is paramount to efficiently and cost-effectively identify potential off-target liabilities.[6] Our strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused assays to validate and characterize initial "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Mechanistic Insight cluster_2 Tier 3: Safety & Liability Assessment In Silico Profiling In Silico Profiling Safety Pharmacology Panel Safety Pharmacology Panel In Silico Profiling->Safety Pharmacology Panel Prioritize Target Classes Kinome Profiling Kinome Profiling Safety Pharmacology Panel->Kinome Profiling Dose-Response Assays Dose-Response Assays Kinome Profiling->Dose-Response Assays Validate Hits CETSA Cellular Thermal Shift Assay (CETSA) Dose-Response Assays->CETSA Confirm Target Engagement Functional Cellular Assays Functional Cellular Assays CETSA->Functional Cellular Assays Assess Cellular Impact CYP450 Inhibition CYP450 Inhibition Functional Cellular Assays->CYP450 Inhibition Proceed with Confirmed Hits Genotoxicity Assays Genotoxicity Assays CYP450 Inhibition->Genotoxicity Assays Phenotypic Screening Phenotypic Screening Genotoxicity Assays->Phenotypic Screening Comprehensive Profile Comprehensive Profile Phenotypic Screening->Comprehensive Profile Comprehensive Off-Target Profile Test Compound 3-(Trifluoromethyl)morpholine Hydrochloride Test Compound->In Silico Profiling Structural Input

Tier 1: Broad Screening to Identify Potential Liabilities

The initial tier focuses on broad screening against a diverse range of biologically relevant targets to identify any potential interactions.

Safety Pharmacology Panel

A broad in vitro safety pharmacology panel is an indispensable tool for early-stage risk assessment.[7][8] These panels typically consist of radioligand binding or functional assays for a curated set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[9]

Illustrative Data:

Target3-(Trifluoromethyl)morpholine HCl (% Inhibition @ 10 µM)3-Phenylmorpholine HCl (% Inhibition @ 10 µM)Aprepitant (% Inhibition @ 10 µM)Associated Potential Adverse Effect
NK1 (On-Target) 98% 95% 99% -
5-HT2B Receptor15%45%8%Cardiotoxicity
hERG Channel8%12%5%Cardiac Arrhythmia
M1 Muscarinic Receptor5%28%3%Anticholinergic Effects
L-type Ca2+ Channel55%15%60%Hypotension, Bradycardia
Dopamine D2 Receptor10%35%4%Extrapyramidal Symptoms

Interpretation:

In this hypothetical dataset, this compound demonstrates a cleaner profile against the 5-HT2B, M1, and D2 receptors compared to its structural analog, suggesting the -CF3 group enhances selectivity. However, a significant interaction with the L-type calcium channel is observed, similar to the approved drug Aprepitant. This "hit" warrants further investigation in Tier 2.

Kinome Profiling

Protein kinases are a major class of drug targets, and unintended kinase inhibition is a common source of off-target effects.[10] Screening against a panel of representative kinases provides a broad overview of a compound's selectivity across the kinome.

Illustrative Data:

Kinase3-(Trifluoromethyl)morpholine HCl (% Inhibition @ 10 µM)3-Phenylmorpholine HCl (% Inhibition @ 10 µM)Aprepitant (% Inhibition @ 10 µM)
CDK2/cyclin A65%25%10%
ROCK112%15%8%
PI3Kα8%40%5%
VEGFR272%30%15%
Src15%22%9%

Interpretation:

The data suggests that this compound has off-target activity against CDK2/cyclin A and VEGFR2. The increased activity compared to 3-phenylmorpholine hydrochloride indicates that the trifluoromethyl group may be contributing to these interactions. These hits will be further characterized in Tier 2.

Tier 2: Hit Validation and Mechanistic Elucidation

This tier focuses on confirming the hits from broad screening, determining their potency, and understanding their mechanism of action at a cellular level.

Dose-Response Assays for Confirmed Hits

For any target showing significant inhibition (typically >50%) in the initial screen, a full dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).

Illustrative Data:

Off-TargetAssay Type3-(Trifluoromethyl)morpholine HCl IC50 (µM)Aprepitant IC50 (µM)
L-type Ca2+ ChannelFunctional (Ca2+ flux)8.57.2
CDK2/cyclin ABiochemical (Kinase activity)5.2> 50
VEGFR2Biochemical (Kinase activity)3.8> 50

Interpretation:

The IC50 values confirm the off-target activity of this compound against the L-type calcium channel, CDK2, and VEGFR2. Notably, its potency against the two kinases is significantly higher than that of Aprepitant, highlighting a key difference in their off-target profiles.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement within a cellular context.[11] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[12] This assay can confirm if the compound directly binds to the putative off-target in a more physiologically relevant environment.

G Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Precipitated Fractions Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Plot Plot Soluble Protein vs. Temperature Quantify->Plot Result Melting Curve Shift (Indicates Target Engagement) Plot->Result

Interpretation of CETSA Results:

A positive CETSA result (a rightward shift in the melting curve in the presence of the compound) for VEGFR2 would provide strong evidence that this compound directly binds to and stabilizes this kinase in intact cells. This would increase the confidence that the observed biochemical inhibition translates to a cellular effect.

Tier 3: Comprehensive Safety and Liability Assessment

The final tier of in vitro evaluation focuses on key safety liabilities that can halt drug development programs.

Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[13] This assay assesses the potential of a compound to inhibit the activity of the major drug-metabolizing CYP isoforms.

Illustrative Data:

CYP Isoform3-(Trifluoromethyl)morpholine HCl IC50 (µM)3-Phenylmorpholine HCl IC50 (µM)Aprepitant IC50 (µM)
CYP1A2> 50> 50> 50
CYP2C9> 5015.2> 50
CYP2C19> 5022.5> 50
CYP2D6> 50> 50> 50
CYP3A412.85.42.5

Interpretation:

This compound shows moderate inhibition of CYP3A4, a critical enzyme for drug metabolism. While its inhibitory potential is less than its structural analog and the approved drug Aprepitant, this interaction should be monitored and considered in the design of any subsequent in vivo studies. The absence of inhibition of other major CYP isoforms is a positive attribute.

Genotoxicity Assays

Genotoxicity testing is a regulatory requirement to assess a compound's potential to damage genetic material.[14] A standard battery of in vitro tests is typically employed.

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.[1]

  • In Vitro Micronucleus Assay: Identifies chromosomal damage.[1]

Interpretation of Genotoxicity Results:

A negative result in both the Ames test and the in vitro micronucleus assay would provide strong evidence that this compound is not genotoxic, a critical milestone for any drug candidate.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution to achieve the final desired screening concentration (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or DMSO control.

    • Add 2.5 µL of the specific kinase enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

    • For dose-response assays, plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.[15]

Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is used for the safety pharmacology panel to determine the binding of a test compound to a specific receptor.

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest (e.g., L-type calcium channel).

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a known radioligand for the target receptor at a concentration near its Kd, and the test compound at the desired concentration (e.g., 10 µM).[16]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filter the contents of the plate through the filter membrane using a vacuum manifold.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition caused by the test compound by comparing its effect on specific binding to the control wells.[17]

Conclusion and Forward Look

This guide outlines a rigorous, tiered strategy for the comprehensive evaluation of the off-target effects of this compound. The hypothetical data presented illustrates how a systematic approach can build a detailed and comparative safety profile.

Our analysis suggests that while this compound may possess an improved selectivity profile over its non-fluorinated analog against certain GPCRs, it exhibits potential off-target liabilities at the L-type calcium channel and the kinases CDK2 and VEGFR2. These findings do not necessarily terminate its development but provide critical information for lead optimization. Future efforts could focus on structural modifications to mitigate these off-target interactions while retaining on-target NK1 receptor potency.

The principles and protocols detailed herein are broadly applicable to the preclinical safety assessment of any small molecule, providing a robust framework for making data-driven decisions and ultimately contributing to the development of safer and more effective medicines.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Challenges, 4(9), 2000021.
  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS discovery : advancing life sciences R & D, 23(10), 957–971.
  • Baldrick, P. (2021). Genotoxicity test battery - An assessment of its utility in early drug development. Mutation research. Genetic toxicology and environmental mutagenesis, 868-869, 503388.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251.
  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
  • Tan, Y. N., et al. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing.
  • LifeNet Health LifeSciences. CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website.
  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Charles River Laboratories. Genetic Toxicology Studies.
  • Zoghbi, S. S., & Pike, V. W. (2008). In vitro receptor binding assays: General methods and considerations. Current Protocols in Pharmacology, 42(1), 9.3.1-9.3.22.
  • Pharmaron. Genetic Toxicology.
  • Mykhailiuk, P. K. (2021). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Organic & biomolecular chemistry, 19(28), 6296–6302.
  • Gee, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In The Assay Guidance Manual.
  • Labome. Receptor-Ligand Binding Assays.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 445–464.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(10), 1929–1938.
  • Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • CETSA. CETSA.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In The Assay Guidance Manual.
  • Creative Bioarray. Kinase Screening and Profiling.
  • Drug Discovery News. (2024, January 10). The precision paradox: Off-target effects in gene editing.
  • Hesketh, P. J. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
  • Gladstone Institutes. (2019, April 19). New method to detect off-target effects of CRISPR. ScienceDaily. Retrieved from www.sciencedaily.com/releases/2019/04/190419114201.htm
  • Jiang, H., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International journal of molecular sciences, 23(19), 11624.
  • Tesei, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Gladstone Institutes. (2019, April 19). New method to detect off-target effects of CRISPR. ScienceDaily.
  • Guo, L., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in chemistry, 7, 285.
  • American Elements. Morpholines.
  • AA Blocks. This compound, 95% Purity, C5H9ClF3NO, 1 gram.
  • Chem-Impex. 3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride.
  • ChemicalBook. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.
  • PubChem. This compound.
  • Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 6(3), 1544–1561.
  • Patsnap. (2024, May 21). How can off-target effects of drugs be minimised?.
  • Sakin, V., & Sakin, A. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological research, 108, 55–63.
  • Valentine, J. J., et al. (2009). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of pharmacological and toxicological methods, 59(3), 135–146.

Sources

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethyl)morpholine Hydrochloride: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(Trifluoromethyl)morpholine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the protection of our environment. The information herein is grounded in established safety principles and regulatory guidelines, providing a self-validating system for managing this chemical waste stream.

Understanding the Hazard Profile

The trifluoromethyl group is generally stable; however, under certain conditions, such as high temperatures or in the presence of strong acids or bases, it can undergo decomposition or hydrolysis.[3][4][5] Thermal decomposition of fluorinated organic compounds may produce highly toxic and corrosive substances, including hydrogen fluoride (HF).[6] Furthermore, many fluorinated organic compounds are classified as per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.[7][8] Improper disposal can lead to the formation of persistent pollutants like trifluoroacetic acid (TFA) in the environment.[8][9]

From a regulatory perspective, as a halogenated organic compound, waste containing this compound may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12][13][14]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound in any capacity, including for disposal, appropriate PPE must be worn. This establishes the first line of defense against exposure.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection : A lab coat is required. For larger quantities or when handling spills, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection : Work in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Emergency Preparedness:
  • An eyewash station and safety shower must be readily accessible.

  • Have a spill kit specifically designed for chemical spills readily available.

Disposal Procedures: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general waste.

Disposal of Unused or Waste this compound
  • Segregation and Labeling :

    • Keep this waste stream separate from other chemical wastes to prevent potentially dangerous reactions.[15]

    • Store in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).

    • The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and any associated hazards (e.g., "Toxic," "Irritant").

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the container is tightly closed to prevent the release of vapors.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services are experienced in handling such chemicals in compliance with all regulations.[15]

Managing Spills

Immediate and appropriate response to a spill is critical to minimizing exposure and environmental contamination.

For Small Spills (in a chemical fume hood):

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to absorb the spill. Do not use combustible materials like paper towels.

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.

  • Disposal : Seal and label the container and arrange for its disposal through your EHS department.

For Large Spills (outside of a chemical fume hood):

  • Evacuate : Immediately evacuate the area and alert others.

  • Isolate : If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Seek Assistance : Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill on your own.

  • Ventilate : If possible and safe, increase ventilation to the area.

The "Why": Scientific Rationale Behind the Procedures

The procedures outlined above are based on the chemical properties of this compound and the principles of chemical safety.

  • Segregation : Halogenated organic compounds can react unpredictably with other chemical classes. Segregation prevents accidental and potentially violent reactions.

  • Avoidance of Drains : The environmental persistence of fluorinated compounds means that their release into waterways can have long-lasting ecological consequences.[7]

  • High-Temperature Incineration : This is the preferred disposal method for many halogenated organic wastes. The high temperatures are necessary to break the strong carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.[16] Incomplete combustion can lead to the formation of other hazardous byproducts.[16] The EPA's interim guidance on PFAS disposal underscores the importance of proper thermal treatment.[17][18][19]

  • Use of Inert Absorbents : Using non-combustible absorbents for spills mitigates the risk of fire, especially if the spilled material is in a flammable solvent.

  • Decontamination Protocol : A two-step decontamination process (solvent wash followed by soap and water) helps to ensure that all chemical residues are removed from the affected surface.

Data and Visualization

Occupational Exposure Limits (OELs)

While there is no specific OEL for this compound, the following table provides OELs for related compounds and potential decomposition products to guide risk assessment and control measures.

SubstanceOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Morpholine20 ppm20 ppm20 ppm
Hydrogen Fluoride (as F)3 ppm3 ppm0.5 ppm (Ceiling)
This compoundNot EstablishedNot EstablishedNot Established

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. All values are for an 8-hour workday unless otherwise noted. Sources: OSHA Annotated Table Z-1, NIOSH Pocket Guide to Chemical Hazards.[20][21][22][23]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Spill Response cluster_2 Routine Waste Disposal cluster_3 Final Disposition Start Handling of this compound Assess Is this a spill or routine waste disposal? Start->Assess SpillSize Assess Spill Size Assess->SpillSize Spill Segregate Segregate as Halogenated Organic Waste Assess->Segregate Routine Waste SmallSpill Small Spill (in fume hood) SpillSize->SmallSpill Small LargeSpill Large Spill SpillSize->LargeSpill Large Absorb Absorb with inert material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate CollectSpill Collect into hazardous waste container Absorb->CollectSpill Decontaminate Decontaminate spill area CollectSpill->Decontaminate ContactEHS Contact EHS for pickup Decontaminate->ContactEHS AlertEHS Alert EHS/Emergency Response Evacuate->AlertEHS Label Label container clearly (Hazardous Waste, Chemical Name) Segregate->Label Store Store in a cool, dry, ventilated area Label->Store Store->ContactEHS Disposal Dispose via licensed hazardous waste vendor (High-Temperature Incineration) ContactEHS->Disposal

Caption: Decision-making workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the chemical's hazard profile, adhering to strict safety protocols, and following the detailed disposal procedures outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]
  • Environmental Marketing Services. (n.d.). Effective Lab Chemical Waste Management. [Link]
  • Garlyauskayte, R. Y., & Yagupol'skii, L. M. (1993). Hydrolysis of the trifluoromethyl group in the presence of base. Journal of Organic Chemistry of the USSR, 29(4), 678-680.
  • ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid. [Link]
  • Tsai, W. T. (2007). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas.
  • ResearchGate. (n.d.). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. [Link]
  • Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 39(3), 564-570. [Link]
  • Unknown. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. IOP Conference Series: Earth and Environmental Science. [Link]
  • Wang, Y., et al. (2023). Ab Initio Molecular Dynamics Simulation Study on the Thermal Decomposition Mechanism of Two F-Containing Compounds: 3,3,7,7-Tetrakis(difluoramino)-octahydro-1,5-dinitro-1,5-diazocine (HNFX) and 1,3,5-Trinitro-2,2-bis(trifluoromethyl)-. ACS Omega. [Link]
  • J.C. DE LA TORRE, et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
  • Kennedy, R. C., & Levy, J. B. (1972). Bistrifluoromethyl peroxide. II. Kinetics of the decomposition to carbonyl fluoride and trifluoromethyl hypofluorite. The Journal of Physical Chemistry, 76(23), 3480-3484. [Link]
  • U.S. Environmental Protection Agency. (2024).
  • Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
  • National Institutes of Health. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
  • Dilman, A. D., et al. (2007). α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry, 72(10), 3829-3832. [Link]
  • ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were... [Link]
  • U.S. Environmental Protection Agency. (2025).
  • Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. [Link]
  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • ACTenviro. (2025).
  • Science Lab. (2005).
  • U.S. Environmental Protection Agency. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
  • National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. [Link]
  • Reginfo.gov. (2021). DRAFT.EPA.PFAS Disposal-022221-CLEAN. [Link]
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. [Link]
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Waste Code. [Link]
  • Occupational Safety and Health Administration. (n.d.).
  • Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. [Link]
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. [Link]
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). [Link]
  • Occupational Safety and Health Administration. (n.d.). Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. [Link]
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.